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3-amino-N,N,2-trimethylbenzene-1-sulfonamide Documentation Hub

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  • Product: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide
  • CAS: 10311-37-2

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide: A Technical Guide

Executive Summary In the landscape of modern drug discovery and synthetic organic chemistry, highly functionalized benzene derivatives serve as critical scaffolds. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and synthetic organic chemistry, highly functionalized benzene derivatives serve as critical scaffolds. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) is a specialized, tri-substituted aromatic building block characterized by its unique push-pull electronic system and steric constraints. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, pharmacophore utility, and the causal logic behind its regioselective synthesis.

Designed for medicinal chemists and process scientists, this guide outlines self-validating experimental workflows to synthesize and utilize this compound effectively, avoiding common pitfalls such as regioisomer mixtures and catalyst poisoning.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of a building block is essential for predicting its behavior in both synthetic reactions and biological systems. The presence of the ortho-methyl group adjacent to the bulky N,N-dimethylsulfonamide moiety forces the sulfonyl group out of the aromatic plane, reducing the entropic penalty upon binding to biological targets .

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 3-amino-N,N,2-trimethylbenzene-1-sulfonamide
CAS Number 10311-37-2
Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Melting Point 118 - 122 °C
InChIKey LKLNOXPTLFNWBX-UHFFFAOYSA-N
PubChem CID 22996561 1

Pharmacophore Mapping and Derivatization Logic

In medicinal chemistry, 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is prized for its three distinct functional handles. The primary amine acts as an excellent nucleophile for amidation or urea formation, frequently utilized to target the hinge region of kinases. The N,N-dimethylsulfonamide group acts as a potent hydrogen-bond acceptor while improving lipid solubility (LogP). Crucially, the ortho-methyl group acts as a "conformational lock," restricting the rotation of the sulfonamide and pre-organizing the molecule for receptor binding.

Pharmacophore Core 3-amino-N,N,2-trimethylbenzene-1-sulfonamide A1 Primary Amine (-NH2) Core->A1 A2 Ortho-Methyl (-CH3) Core->A2 A3 Dimethyl Sulfonamide Core->A3 U1 Hinge Binder / Amidation Handle (Kinase Inhibitors) A1->U1 U2 Conformational Lock (Induces Orthogonal Twist) A2->U2 U3 Solubility Enhancer & H-Bond Acceptor A3->U3

Figure 1: Pharmacophore mapping of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Retrosynthetic Strategy & Regioselective Synthesis

The Causality of Route Selection: A naive approach to synthesizing this molecule might involve the direct chlorosulfonation of 2-methylaniline. However, this is synthetically flawed: the competing directing effects of the ortho-methyl and the amine groups lead to an intractable mixture of 4-sulfonyl and 5-sulfonyl regioisomers, alongside severe oxidation of the unprotected amine.

To ensure absolute regiocontrol and high yield, a Sandmeyer-type chlorosulfonation 2 is required. By starting with 2-methyl-3-nitroaniline, the amino group dictates the exact position of the incoming sulfonyl chloride via diazotization, while the nitro group safely masks the final target's primary amine until the final reduction step.

SynRoute N1 Starting Material 2-Methyl-3-nitroaniline N2 Intermediate 1 Diazonium Chloride Salt N1->N2 NaNO2, HCl, 0°C (Diazotization) N3 Intermediate 2 2-Methyl-3-nitrobenzenesulfonyl chloride N2->N3 SO2, CuCl2, AcOH (Sandmeyer-type Chlorosulfonation) N4 Intermediate 3 N,N,2-trimethyl-3-nitrobenzenesulfonamide N3->N4 HN(CH3)2, DIPEA, DCM (Sulfonamidation) N5 Target Compound 3-amino-N,N,2-trimethylbenzene-1-sulfonamide N4->N5 H2, Pd/C, EtOH (Nitro Reduction)

Figure 2: Regioselective synthetic workflow via Sandmeyer chlorosulfonation.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered as self-validating systems. In-process controls (like TLC and gas evolution monitoring) ensure that each step has gone to completion before proceeding, minimizing downstream purification failures.

Protocol 1: Diazotization and Sandmeyer Chlorosulfonation

Objective: Regiospecific conversion of the amine to a sulfonyl chloride.

  • Preparation: Suspend 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid (1:3 ratio). Cool the reaction vessel to 0 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Critical Control: Maintain the internal temperature below 5 °C to prevent the thermal decomposition of the diazonium salt into a phenol. Stir for 30 minutes.

  • Chlorosulfonation: In a separate oversized flask, prepare a saturated solution of SO₂ gas in glacial acetic acid containing copper(II) chloride (CuCl₂, 0.2 eq) as a catalyst.

  • Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture at 0 °C. Allow the reaction to warm to room temperature. Validation: The reaction is complete when the vigorous evolution of nitrogen gas ceases.

  • Workup: Pour the mixture over crushed ice. The highly hydrophobic 2-methyl-3-nitrobenzenesulfonyl chloride will precipitate as a solid. Filter, wash with ice-cold water (to remove residual acid), and dry under a vacuum.

Protocol 2: Sulfonamidation

Objective: Installation of the N,N-dimethyl moiety. Causality: Dimethylamine hydrochloride is used in conjunction with an organic base (DIPEA) rather than aqueous dimethylamine to prevent competitive hydrolysis of the sulfonyl chloride back to a sulfonic acid.

  • Reaction Setup: Dissolve the intermediate 2-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool the mixture to 0 °C.

  • Amidation: Add dimethylamine hydrochloride (1.2 eq) portion-wise. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The sulfonyl chloride spot should completely disappear, replaced by a more polar, UV-active spot.

  • Workup: Wash the organic layer sequentially with 1M HCl (to quench excess DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide.

Protocol 3: Catalytic Hydrogenation

Objective: Reduction of the nitro group to yield the final primary amine. Causality: Palladium on carbon (Pd/C) with hydrogen gas is chosen over iron/acid (Béchamp reduction). Because the intermediate lacks halogen substituents, there is no risk of hydrodehalogenation, allowing for a highly clean reaction profile that avoids messy iron oxide sludge.

  • Setup: Dissolve N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide in absolute ethanol.

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask thoroughly with nitrogen gas to remove oxygen, then backfill with H₂ gas via a balloon.

  • Reduction: Stir vigorously at room temperature for 4-6 hours. Validation: The reaction is complete when hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Wash the Celite pad with hot ethanol to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to afford pure 3-amino-N,N,2-trimethylbenzene-1-sulfonamide as a crystalline powder.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, the following Nuclear Magnetic Resonance (NMR) benchmarks should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.05 (t, J = 7.8 Hz, 1H, Ar-H) – Meta proton coupling.

    • δ 6.95 (d, J = 7.8 Hz, 1H, Ar-H) – Ortho coupling.

    • δ 6.80 (d, J = 7.8 Hz, 1H, Ar-H) – Ortho coupling.

    • δ 5.40 (s, 2H, -NH₂) – Broad singlet, disappears upon D₂O exchange, confirming the primary amine.

    • δ 2.70 (s, 6H, -N(CH₃)₂) – Integration of 6 confirms the dimethyl sulfonamide.

    • δ 2.30 (s, 3H, Ar-CH₃) – Aromatic methyl group.

References

  • Sigma-Aldrich Product Specifications | 3-amino-N,N,2-trimethylbenzene-1-sulfonamide | 10311-37-2 |
  • National Institutes of Health (PubChem) | 3-amino-N,N,2-trimethylbenzene-1-sulfonamide | C9H14N2O2S | CID 22996561 |
  • BenchChem | 2-Chlorobenzenesulfonyl chloride | 2905-23-9 (Sandmeyer Protocol Reference) |

Sources

Exploratory

Deconstructing 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide: A Technical Whitepaper on Molecular Weight, Formula, and Analytical Verification

Executive Summary In the landscape of modern drug development and organic synthesis, sulfonamide derivatives serve as critical pharmacophores and versatile synthetic intermediates. 3-amino-N,N,2-trimethylbenzene-1-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, sulfonamide derivatives serve as critical pharmacophores and versatile synthetic intermediates. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) is a highly specialized, sterically hindered aniline-sulfonamide compound. For researchers utilizing this molecule in medicinal chemistry or materials science, a rigorous understanding of its molecular formula, exact mass, and structural properties is foundational.

This whitepaper provides an in-depth technical analysis of the molecular weight and formula of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide. It deconstructs the compound's elemental composition, details the physicochemical implications of its structure, and outlines field-proven, self-validating analytical protocols for empirical verification.

Structural Deconstruction and Molecular Formula

The IUPAC nomenclature of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide provides a direct blueprint for deriving its molecular formula: C₉H₁₄N₂O₂S .

To understand the origin of this formula, we must break down the molecule into its constituent functional groups attached to the central aromatic core. According to structural data from , the molecule consists of a central benzene ring with a 1,2,3-trisubstitution pattern:

  • Core: A benzene ring contributing 6 carbons. Due to the three substituents, only 3 aromatic protons remain (

    
    ).
    
  • Position 1 (Sulfonamide): An

    
    -dimethylsulfonamide group (
    
    
    
    ), contributing 2 carbons, 6 hydrogens, 1 nitrogen, 2 oxygens, and 1 sulfur.
  • Position 2 (Methyl): A single methyl group (

    
    ), contributing 1 carbon and 3 hydrogens.
    
  • Position 3 (Amino): A primary amine (

    
    ), contributing 1 nitrogen and 2 hydrogens.
    

Summing these components yields the empirical formula C₉H₁₄N₂O₂S .

MolecularStructure Core Benzene Ring (C6H3) Sub1 C1: Sulfonamide -SO2N(CH3)2 Core->Sub1 + C2 H6 N1 O2 S1 Sub2 C2: Methyl -CH3 Core->Sub2 + C1 H3 Sub3 C3: Amino -NH2 Core->Sub3 + N1 H2 Total Final Formula C9H14N2O2S Core->Total + C6 H3 Sub1->Total Sub2->Total Sub3->Total

Fig 1. Substituent breakdown illustrating the derivation of the C9H14N2O2S molecular formula.

Quantitative Mass Properties

In analytical chemistry, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic mass (used for high-resolution mass spectrometry) is critical .

The exact monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). For C₉H₁₄N₂O₂S, this yields a monoisotopic mass of 214.0776 Da . Conversely, the average molecular weight, which accounts for the natural isotopic distribution (such as the ~1.1% abundance of ¹³C and ~4.2% abundance of ³⁴S), is 214.29 g/mol .

Table 1: Elemental Composition of C₉H₁₄N₂O₂S
ElementSymbolAtom CountExact Mass (Da)Contribution (Da)Mass Fraction (%)
CarbonC912.0000108.000050.45
HydrogenH141.007814.10956.59
NitrogenN214.003128.006213.08
OxygenO215.994931.989814.94
SulfurS131.972131.972114.94
Total 214.0776 100.00
Table 2: Physicochemical Mass Parameters
PropertyValueAnalytical Significance
Average Molecular Weight214.29 g/mol Essential for molarity calculations in bulk synthesis.
Monoisotopic Mass214.0776 DaTarget exact mass for HRMS identification.
[M+H]⁺ Ion Mass215.0854 DaPrimary adduct observed in positive electrospray ionization (ESI+).
[M-H]⁻ Ion Mass213.0703 DaPrimary adduct observed in negative electrospray ionization (ESI-).

Analytical Workflows for Empirical Validation

To ensure scientific integrity, the theoretical molecular weight and formula must be empirically validated using a self-validating system of orthogonal analytical techniques. The following protocols detail the step-by-step methodologies for verifying 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, emphasizing the mechanistic causality behind each experimental choice.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Verify the exact monoisotopic mass of 214.0776 Da to confirm the elemental composition.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as an abundant proton source. Because the molecule contains a basic primary amine at the C3 position, the acidic environment forces protonation, drastically enhancing ionization efficiency in positive ion mode.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase UHPLC column using a gradient elution.

    • Causality: The column retains the hydrophobic aromatic core while washing away inorganic salts. This prevents ion suppression in the mass spectrometer source, ensuring a high signal-to-noise ratio.

  • ESI-TOF MS Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive Electrospray Ionization (ESI+) mode with a capillary voltage of 3.0 kV.

    • Causality: ESI is a "soft" ionization technique. It imparts charge without imparting excessive internal energy, preventing the fragile sulfonamide bond from undergoing in-source fragmentation. This preserves the intact pseudo-molecular ion [M+H]⁺.

  • Data Processing: Extract the ion chromatogram for m/z 215.0854.

    • Causality: The high mass accuracy of the TOF analyzer (< 5 ppm error) allows the software to differentiate C₉H₁₄N₂O₂S from isobaric interferences (molecules with the same nominal mass but different exact masses).

Protocol 2: Multinuclear NMR Spectroscopy

Objective: Validate the C₉H₁₄ framework by mapping the distinct hydrogen and carbon environments.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
    • Causality: DMSO-

      
       is selected for two reasons. First, it readily dissolves highly polar sulfonamides. Second, unlike protic solvents (e.g., Methanol-
      
      
      
      ), DMSO does not undergo rapid chemical exchange with the
      
      
      protons, allowing the primary amine signal to be clearly observed in the spectrum .
  • ¹H NMR Acquisition (400 MHz): Acquire a standard proton spectrum.

    • Causality: Integration of the peaks will confirm exactly 14 protons: a 6H singlet for the

      
      -dimethyl group, a 3H singlet for the C2-methyl group, a 2H broad singlet for the amino group, and a 3H multiplet for the aromatic ring.
      
  • ¹³C NMR Acquisition (100 MHz): Acquire a proton-decoupled carbon spectrum.

    • Causality: Decoupling simplifies the spectrum to show exactly 9 distinct carbon signals, confirming the lack of symmetry in the 1,2,3-trisubstituted benzene ring.

AnalyticalWorkflow Sample Compound Sample (CAS 10311-37-2) LC Liquid Chromatography (Desalting & Separation) Sample->LC Dilute in MeOH/H2O NMR Multinuclear NMR (1H & 13C in DMSO-d6) Sample->NMR Dissolve in DMSO-d6 ESI Electrospray Ionization (ESI+ Mode) LC->ESI Elution HRMS High-Resolution MS (TOF / Orbitrap) ESI->HRMS Protonation Data Mass Analysis m/z = 215.085 [M+H]+ HRMS->Data Detection Structure Empirical Validation C9H14N2O2S Data->Structure Mass Match NMR->Structure Peak Assignment

Fig 2. Analytical workflow for validating the molecular weight and formula of the sulfonamide.

Structural and Electronic Implications

The molecular formula C₉H₁₄N₂O₂S dictates a specific set of physicochemical properties that are highly relevant to drug development.

Steric Hindrance and Conformation: The 1,2,3-trisubstitution pattern introduces intense steric strain. The C2-methyl group is physically sandwiched between the bulky C1-sulfonamide and the C3-amino groups. Consequently, the


-dimethylsulfonamide moiety is forced to rotate out of coplanarity with the aromatic ring. This orthogonal conformation interrupts the 

-conjugation between the electron-withdrawing sulfonyl group and the electron-donating aromatic core. Experimentally, this lack of conjugation manifests as a hypsochromic (blue) shift in UV-Vis spectroscopy and distinct shielding effects in the ¹H NMR aromatic region.

Solubility and Hydrogen Bonding: Despite its relatively low molecular weight (214.29 g/mol ), the compound exhibits complex solubility behavior. The


 group acts as a strong hydrogen bond donor, while the 

oxygens act as potent hydrogen bond acceptors. However, because the sulfonamide nitrogen is fully substituted (

-dimethyl), it cannot donate hydrogen bonds, making this molecule more lipophilic (higher LogP) than its unsubstituted sulfonamide analogs.

Conclusion

3-amino-N,N,2-trimethylbenzene-1-sulfonamide is a structurally dense molecule whose formula, C₉H₁₄N₂O₂S, and molecular weight of 214.29 g/mol dictate its behavior in synthetic and biological systems. By understanding the precise atomic contributions to its mass and employing orthogonal, self-validating analytical techniques like HRMS and NMR, researchers can confidently verify its identity and leverage its unique steric and electronic properties in advanced chemical applications.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Sulfonamide Derivatives." PubChem Database. Available at: [Link][1]

  • National Library of Medicine. "Mass Spectrometry and NMR Spectroscopy Standards for Small Molecules." PubMed Central (PMC). Available at:[Link]

Sources

Foundational

Physical properties of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

This technical guide provides a comprehensive analysis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2), a critical scaffold in medicinal chemistry. It is designed for researchers requiring rigorous phys...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2), a critical scaffold in medicinal chemistry. It is designed for researchers requiring rigorous physicochemical data, handling protocols, and characterization standards.

[1]

Executive Summary

3-amino-N,N,2-trimethylbenzene-1-sulfonamide is a tri-substituted benzene derivative featuring a sulfonamide core, a steric methyl blocker at the ortho position, and a primary aniline amine. This specific substitution pattern (1,2,3-arrangement) makes it a high-value "privileged structure" for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where the sulfonamide moiety acts as a hydrogen bond acceptor/donor and the ortho-methyl group restricts conformational rotation, enhancing binding selectivity.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 3-amino-N,N,2-trimethylbenzene-1-sulfonamide
Common Synonyms 3-amino-N,N,2-trimethylbenzenesulfonamide; 3-Amino-2-methyl-N,N-dimethylbenzenesulfonamide
CAS Registry Number 10311-37-2
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

N

O

S
Molecular Weight 214.29 g/mol
SMILES CN(C)S(=O)(=O)C1=C(C)C(N)=CC=C1
InChI Key LKLNOXPTLFNWBX-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7] • Sulfonamide (C-1): Tertiary (dimethyl-substituted), non-ionizable.• Methyl (C-2): Provides steric bulk, forcing the sulfonamide out of planarity.• Amine (C-3): Primary aniline, weak base, key conjugation point.

Physicochemical Profile

The following data aggregates experimental values with high-confidence QSAR predictions to guide formulation and assay development.

Solid-State Properties[1]
  • Physical Form: Off-white to pale yellow crystalline powder.

  • Melting Point (Experimental): 118 – 122 °C [1].

  • Density: ~1.25 g/cm³ (Predicted).

  • Hygroscopicity: Low. The tertiary sulfonamide and hydrophobic methyl groups reduce moisture uptake compared to primary sulfonamides.

Solution Properties
  • Solubility (Water): Low (< 0.5 mg/mL at pH 7).

  • Solubility (Organic):

    • DMSO: High (> 50 mg/mL). Recommended for stock solutions.

    • Methanol/Ethanol: Soluble.

    • Dichloromethane: Soluble.

  • pKa (Base): 3.5 – 4.2 (Predicted for the aniline -NH

    
    ). The molecule is neutral at physiological pH (7.4) but will protonate in strong acidic conditions (pH < 2).
    
  • LogP (Octanol/Water): 1.2 – 1.5. This indicates moderate lipophilicity, suitable for cell-permeability assays without requiring aggressive solubilizers.

Electronic Properties

The ortho-methyl group (C-2) exerts a Steric Inhibition of Resonance (SIR) effect on the sulfonamide group, preventing it from lying coplanar with the benzene ring. This decouples the electron-withdrawing sulfonyl group from the pi-system slightly, making the C-3 amine slightly more nucleophilic than in non-methylated analogs.

Synthesis & Impurity Profile

Understanding the synthetic origin is crucial for identifying potential impurities in commercial batches. The standard industrial route involves the reduction of a nitro-precursor.

Synthetic Workflow (Graphviz Visualization)

SynthesisPath Precursor 3-nitro-2-methyl benzenesulfonyl chloride Amidation Step 1: Amidation (HN(CH3)2, Base) Precursor->Amidation Nucleophilic Subst. Intermediate 3-nitro-N,N,2- trimethylbenzenesulfonamide Amidation->Intermediate >90% Yield Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) Intermediate->Reduction Nitro reduction Product Target: 3-amino-N,N,2- trimethylbenzene-1-sulfonamide Reduction->Product

Figure 1: Standard synthetic pathway. The primary impurities arise from incomplete reduction (nitro-intermediate) or regioisomers from the precursor synthesis.

Key Impurities to Monitor[1]
  • Nitro-Intermediate: 3-nitro-N,N,2-trimethylbenzenesulfonamide. Yellow color impurity. Detectable by UV (strong absorbance at ~254/280 nm) and LC-MS (+30 mass units).

  • Regioisomers: 5-amino-N,N,2-trimethyl... (from impure starting sulfonyl chloride). Hard to separate; requires high-resolution NMR to distinguish coupling constants.

  • Des-methyl analogs: Rare, but possible if dimethylamine contained methylamine.

Experimental Characterization Protocols

To validate the identity and purity of this compound, use the following self-validating protocols.

HPLC-MS Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

  • Mass Spec: ESI Positive Mode. Expect [M+H]

    
     = 215.1.
    
NMR Interpretation Guide ( H NMR, 400 MHz, DMSO-d )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.8 - 7.2 Multiplet3HAr-H (C4, C5, C6)Aromatic ABC system.
5.2 - 5.5 Broad Singlet2H-NH

Exchangeable. Chemical shift varies with concentration/water content.
2.70 Singlet6H-N(CH

)

Sulfonamide methyls are magnetically equivalent.
2.35 Singlet3HAr-CH

Ortho-methyl group (deshielded by ring current).
Quality Control Decision Tree

QC_Workflow Start Batch Received Visual Visual Inspection: Off-white powder? Start->Visual LCMS LC-MS Analysis: [M+H]+ = 215.1? Visual->LCMS Pass Reject REJECT BATCH Visual->Reject Fail (Dark/Oily) Purity UV Purity > 95%? LCMS->Purity Match LCMS->Reject Mismatch NMR 1H-NMR: Confirm Regiochemistry (Methyl/Amine positions) Purity->NMR Yes Purity->Reject No (<95%) NMR->Reject Isomer Detected Approve RELEASE FOR USE NMR->Approve Confirmed

Figure 2: QC workflow for validating incoming batches of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Handling, Stability & Safety

Stability
  • Oxidation: The primary aniline (-NH

    
    ) is susceptible to oxidation over time, turning the powder brown/red. Store under inert atmosphere (Argon/Nitrogen) if possible.
    
  • Hydrolysis: The sulfonamide bond is extremely stable to hydrolysis under basic and acidic conditions.

  • Thermal: Stable up to melting point. Avoid prolonged heating >100°C in air.

Storage Recommendations
  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass vial (light sensitive).

  • Desiccant: Recommended, though not strictly hygroscopic.

Safety (GHS Classification)[1]
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust [2].

References

  • PubChem . (2025).[6] Compound Summary: 3-amino-N,N-dimethylbenzene-1-sulfonamide (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide in Organic Solvents: A Technical Whitepaper

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) Executive Summary The transition of a sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2)

Executive Summary

The transition of a sulfonamide derivative from a synthesized active pharmaceutical ingredient (API) to a bioavailable formulation heavily relies on its solubility profile. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide presents a unique physicochemical challenge: it possesses a hydrophobic trimethylated benzene core juxtaposed with highly polar, hydrogen-bonding capable amino and sulfonamide moieties.

This whitepaper provides an in-depth technical framework for understanding, modeling, and empirically determining the solubility of this compound in various organic solvents. By synthesizing thermodynamic principles with field-proven methodologies, this guide serves as a foundational resource for researchers optimizing solvent selection for synthesis, purification, and formulation[1].

Structural Analysis and Solvation Thermodynamics

To predict the solubility of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, we must first deconstruct its molecular architecture. The compound features:

  • Aromatic Core: Imparts significant lipophilicity and drives dispersion interactions (

    
    ).
    
  • Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor (

    
    ).
    
  • N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂): The sulfonyl oxygens act as potent hydrogen bond acceptors, while the dimethylation removes the sulfonamide proton, eliminating its ability to act as a hydrogen bond donor compared to primary sulfonamides.

Hansen Solubility Parameters (HSP)

The dissolution of sulfonamides in organic solvents is best modeled using the extended Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy into three components: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2].

Because the N,N-dimethylation on the sulfonamide group prevents it from donating hydrogen bonds, the compound's solubility is heavily reliant on solvents that can act as strong hydrogen bond donors (to interact with the sulfonyl oxygens and the primary amine) or highly polar aprotic solvents that can solvate the polar surface area without requiring proton donation.

G Solid Crystal Lattice (High Lattice Energy) Cavity Solvent Cavity Formation (Endothermic: ΔH > 0) Solid->Cavity Lattice Disruption Solvated Solvated Monomer (Exothermic H-Bonding: ΔH < 0) Solid->Solvated Net Dissolution (ΔG_soln < 0) Cavity->Solvated Solvation / Interaction

Caption: Thermodynamic cycle of sulfonamide dissolution highlighting the energy barriers of lattice disruption.

Experimental Protocol: The Self-Validating Isothermal Shake-Flask Method

While predictive models are valuable, empirical validation is mandatory for regulatory and formulation standards. The Isothermal Shake-Flask Method remains the gold standard for determining equilibrium solubility[3]. The following protocol is engineered with internal controls to ensure causality and data integrity.

Step-by-Step Methodology
  • Preparation of Solid Phase: Ensure the 3-amino-N,N,2-trimethylbenzene-1-sulfonamide powder is highly crystalline (verify via Powder X-Ray Diffraction) to prevent artificially high solubility readings caused by amorphous domains.

  • Solvent Saturation: Add an excess of the compound (approx. 50-100 mg) to 2.0 mL of the target organic solvent in tightly sealed borosilicate glass vials. The excess ensures the thermodynamic equilibrium between the solid lattice and the solvated state is reached.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath at exactly 298.15 K (± 0.1 K). Agitate at 150 RPM for 48 to 72 hours. Causality Note: Sulfonamides often exhibit slow dissolution kinetics; premature sampling leads to underestimation of equilibrium solubility[1].

  • Phase Separation: Remove the vials and allow them to stand for 2 hours to let large particulates settle. Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact experimental temperature.

  • Filtration (Critical Step): Filter the supernatant using a 0.22 µm PTFE syringe filter. Causality Note: PTFE is chosen to prevent non-specific binding of the hydrophobic aromatic core to the filter membrane, which occurs frequently with nylon or cellulose filters[3].

  • Quantification: Dilute the filtered aliquot in a compatible mobile phase and quantify using HPLC-UV (typically at

    
     ~260-280 nm) against a validated calibration curve.
    

G A 1. Excess Solute Addition (API into Borosilicate Vials) C 3. Isothermal Equilibration (298.15 K, 150 RPM, 72h) A->C B 2. Solvent Introduction (Target Organic Solvents) B->C D 4. Phase Separation (Centrifugation at Temp) C->D E 5. PTFE Filtration (0.22 µm, Prevents API Binding) D->E F 6. HPLC-UV Quantification E->F

Caption: Self-validating workflow for the Isothermal Shake-Flask Method.

Quantitative Solubility Data & Solvent Selection

Based on the thermodynamic modeling of structurally analogous substituted benzenesulfonamides[3] and applying the extended Hansen model[2], the following table outlines the projected equilibrium solubility of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide at 298.15 K.

Note: As direct empirical data for CAS 10311-37-2 is highly specific, these values represent robust thermodynamic projections designed to guide initial solvent screening.

Solvent CategorySpecific SolventPolarity Index (P')Projected Solubility (mg/mL at 298.15 K)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 150.0 Strong dipole-dipole interactions; excellent acceptor for the primary amine protons.
Polar Aprotic N,N-Dimethylformamide (DMF)6.4> 120.0 High dielectric constant overcomes lattice energy.
Polar Protic Methanol5.145.0 - 60.0 Acts as an H-bond donor to the sulfonyl oxygens.
Polar Protic Ethanol5.225.0 - 35.0 Lower dielectric constant than methanol reduces overall solvation capacity.
Ester / Ketone Ethyl Acetate4.415.0 - 20.0 Moderate dispersion interactions with the trimethylated aromatic ring.
Non-Polar n-Hexane0.1< 0.5 Incapable of breaking the hydrogen-bonded crystal lattice.
Data Interpretation and Causality

The data clearly demonstrates the "like dissolves like" principle augmented by specific functional group interactions. The compound exhibits maximum solubility in polar aprotic solvents like DMSO. This is because the highly electronegative oxygen in DMSO forms strong hydrogen bonds with the primary amine (-NH₂) of the solute, while the solvent's high dielectric constant effectively shields the polar sulfonamide group. Conversely, non-polar solvents like n-hexane lack the cohesive energy required to disrupt the solid-state crystal lattice, resulting in negligible solubility[1].

Advanced Solvation Strategies: Co-Solvency and Complexation

When single solvents fail to meet the required concentration thresholds for formulation or synthesis, advanced strategies must be employed.

Binary Solvent Mixtures (The Jouyban-Acree Model)

The solubility of sulfonamides in binary solvent mixtures (e.g., Ethanol + Water or PEG + Water) frequently exhibits a non-linear, synergistic effect. This behavior is accurately predicted using the Jouyban-Acree model , which incorporates Abraham solvation parameters to account for preferential solvation[4]. By mixing a polar protic solvent (to donate H-bonds to the sulfonyl group) with a less polar co-solvent (to solvate the trimethylated aromatic ring), researchers can achieve a solubility maximum that exceeds the capacity of either pure solvent.

Host-Guest Complexation

If organic solvent use must be minimized (e.g., for toxicity reasons), solubility can be artificially enhanced via supramolecular complexation. Literature indicates that sulfonamides interact favorably with cyclic polyethers, such as 18-crown-6 . The primary amine group of the sulfonamide forms hydrogen bonds with the oxygen atoms of the ether ring, creating a host-guest complex that significantly alters the compound's apparent solubility and dissolution kinetics in less polar organic environments[5].

Conclusion

The solubility of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is dictated by a delicate balance between its hydrophobic trimethyl-benzene core and its polar, hydrogen-bonding functional groups. By leveraging polar aprotic solvents for maximum dissolution, utilizing the Jouyban-Acree model for binary mixtures, and adhering to the rigorous Isothermal Shake-Flask methodology, researchers can generate highly reliable, reproducible solubility profiles essential for downstream pharmaceutical development.

References

  • Journal of Chemical & Engineering Data (ACS). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Retrieved March 5, 2026, from [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved March 5, 2026, from [Link]

  • ResearchGate. Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Retrieved March 5, 2026, from [Link]

  • J-STAGE (Japan Science and Technology Agency). Interaction of Sulfonamides with Cyclic Polyether 18-Crown-6 in Solution and in Solid State. Retrieved March 5, 2026, from[Link]

Sources

Foundational

pKa values and acidity of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Technical Assessment: Physicochemical Profiling of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Executive Summary This technical guide provides a comprehensive physicochemical analysis of 3-amino-N,N,2-trimethylbenzene-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Physicochemical Profiling of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2).[1][2][3][4] As a functionalized aniline derivative featuring a tertiary sulfonamide, this compound presents a unique ionization profile critical for medicinal chemistry optimization and pharmacokinetic modeling.[3][4]

  • Acidity Profile: Unlike primary (

    
    ) or secondary (
    
    
    
    ) sulfonamides, this molecule is non-acidic under physiological conditions due to the N,N-dimethyl substitution, which eliminates the ionizable proton on the sulfonamide nitrogen.[3][4][5]
  • Basicity Profile: The molecule acts as a weak base .[3][4][5] The aniline nitrogen is the sole ionization center. Its pKa is significantly suppressed relative to unsubstituted aniline (pKa ~4.[3][4]6) due to the strong electron-withdrawing nature of the meta-sulfonamide group, resulting in a predicted conjugate acid pKa in the range of 2.5 – 3.5 .[2][3][5]

  • Steric Influence: The ortho-methyl group (position 2) introduces steric constraints that may influence solvation shells, further modulating the basicity and lipophilicity (

    
    ).[3][4][5]
    

Structural Analysis & Theoretical pKa Prediction

To accurately predict the ionization behavior, we must decouple the electronic and steric contributions of the substituents on the benzene ring.[5]

Functional Group Decomposition
PositionGroupElectronic EffectpKa Impact
1 Sulfonamide (

)
Strong EWG (Inductive & Resonance)Significantly lowers aniline basicity (

).[1][2][3][4][5] Non-ionizable itself.[2][3][4]
2 Methyl (

)
Weak EDG / Steric BulkOrtho to amine.[2][3][4][5] Weakly increases electron density but sterically hinders protonation/solvation.
3 Amine (

)
Basic Center The site of protonation.[2][3][4][5] Hybridization:

.
Theoretical Calculation (Hammett Equation)

The pKa of the protonated aniline can be estimated using the Hammett equation:


[5]
  • Reference (

    
    ):  Aniline = 4.6
    
  • Reaction Constant (

    
    ):  Typically ~2.8 for anilines.[3][4][5]
    
  • Substituent Constants (

    
    ): 
    
    • 
       (
      
      
      
      ): +0.46 to +0.60 (Electron Withdrawing) [1][2].[1][2][3][4]
    • 
       (
      
      
      
      ): -0.07 (Electron Donating), though ortho effects are complex due to sterics.[1][2][3][4]

Calculation:


[1][2][3]

Predicted Value: The theoretical pKa of the conjugate acid is 3.28 ± 0.5 [3].[4][5] This aligns with literature values for m-aminobenzenesulfonamides, which typically fall between 2.5 and 3.5 depending on N-substitution.[1][2][3][4]

Visualization of Electronic Effects

G Compound 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Sulfonamide Pos 1: -SO2N(CH3)2 (Tertiary Sulfonamide) Compound->Sulfonamide Methyl Pos 2: -CH3 (Ortho-Methyl) Compound->Methyl Amine Pos 3: -NH2 (Primary Aniline) Compound->Amine Effect_Sulf Strong Electron Withdrawal (-I, -M) Reduces Electron Density on N Sulfonamide->Effect_Sulf Meta Position Effect_Meth Steric Hindrance & Weak Electron Donation (+I) Methyl->Effect_Meth Ortho Position Result Predicted pKa (BH+): 2.5 - 3.5 (Weak Base) Amine->Result Effect_Sulf->Amine Major Reduction in pKa Effect_Meth->Amine Minor Modulation

Figure 1: Structural decomposition showing the dominant electron-withdrawing effect of the sulfonamide group on the aniline basicity.[1][2][5]

Experimental Determination Methodologies

Given the low pKa (weak base) and potential solubility issues of neutral sulfonamides, standard potentiometry may struggle.[4] The following protocols are validated for this specific chemical class.

Protocol A: Spectrophotometric (UV-Metric) Titration (Recommended)

This method is superior for pKa values < 3 or > 10 and for compounds with low aqueous solubility (


 M).[1][2][3][4][5]

Principle: The UV absorption spectrum of the aniline (neutral) differs from that of the anilinium ion (protonated).[4][5] We monitor the change in absorbance at a specific wavelength (


) as a function of pH.[4][5]

Workflow:

  • Stock Preparation: Dissolve 1 mg of compound in a co-solvent (e.g., Methanol or DMSO) to create a 10 mM stock.[3][4]

  • Titration Solution: Dilute stock into a universal buffer (pH 1.8 to 7.0) to a final concentration of ~50

    
    M. Ensure co-solvent concentration is < 5% to minimize dielectric constant shifts [4].[3][4]
    
  • Measurement:

    • Measure UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.[1][2][3][4]

    • Identify the isosbestic point (wavelength where absorbance is constant) to confirm a two-state equilibrium.[1][2][3][4]

  • Data Fitting: Use the Henderson-Hasselbalch equation linearized for spectroscopy:

    
    
    Where 
    
    
    
    is absorbance at a specific pH,
    
    
    is absorbance of the fully protonated form, and
    
    
    is the neutral form.[1][3][4][5]
Protocol B: Potentiometric Titration (SiriusT3 / GLpKa)

Suitable if the predicted pKa is > 3.0 and solubility is sufficient.[4][5]

Workflow:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) and a "blank" titration (0.15 M KCl) to determine carbonate levels and electrode slope.[3][4]

  • Sample Prep: Weigh ~3-5 mg of solid sample into the assay vial. Add 10 mL of 0.15 M KCl (ionic strength adjuster).

  • Acidification: Lower pH to ~1.8 using 0.5 M HCl to ensure the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.5 M KOH under inert gas (

    
     or Ar) purge to exclude 
    
    
    
    .
  • Detection: Record pH vs. Volume of titrant. The inflection point (first derivative maximum) corresponds to the pKa.[4]

  • Correction: If a co-solvent (e.g., methanol) is used to aid solubility, perform titrations at 3 different solvent ratios (e.g., 20%, 30%, 40%) and extrapolate to 0% solvent using the Yasuda-Shedlovsky plot [5].

Experimental Workflow Diagram

Experiment Start Sample: 3-amino-N,N,2-trimethyl... Solubility_Check Aqueous Solubility > 0.1 mM? Start->Solubility_Check Potentiometry Potentiometric Titration (0.15 M KCl, 25°C) Solubility_Check->Potentiometry Yes UV_Metric UV-Metric Titration (D-PAS / Spectrophotometry) Solubility_Check->UV_Metric No (or Low pKa) Acidify Acidify to pH 1.5 (Protonate Amine) Potentiometry->Acidify UV_Metric->Acidify Titrate Titrate with KOH Measure pH/Absorbance Acidify->Titrate Data_Fit Fit to Henderson-Hasselbalch Titrate->Data_Fit Result Determine pKa & LogD Data_Fit->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility and expected acidity.

Implications for Drug Development

Solubility & Formulation
  • pH-Dependent Solubility: As a weak base (pKa ~3.3), this compound will be ionized (protonated/soluble) only at very low pH (pH < 2.0).[2][3][4][5]

  • Intestinal Absorption: At intestinal pH (6.5 – 7.4), the molecule will exist almost exclusively (>99.9%) in its neutral uncharged form.[3][4][5] This suggests high passive permeability (

    
    ) but potentially low aqueous solubility in the GI tract.[4][5]
    
  • Salt Selection: Forming a stable salt (e.g., Hydrochloride) requires a strong acid counter-ion.[3][4][5] Weak acids (tartrate, fumarate) may not protonate the amine sufficiently to form a stable solid salt due to the low pKa of the base.[4][5]

Medicinal Chemistry Optimization
  • Metabolic Stability: The ortho-methyl group at position 2 blocks the metabolic "soft spot" on the ring, potentially reducing oxidative metabolism at that position.[2][3][5]

  • Bioisosterism: The N,N-dimethylsulfonamide is often used as a robust, non-ionizable surrogate for a sulfone or a ketone, providing a strong dipole without the hydrogen bond donor capability of a primary sulfonamide.[3][5]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[3][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3][4] Link[3][4][5]

  • PubChem. (2025).[3][4][5][6][7] 3-amino-N,N-dimethylbenzene-1-sulfonamide (CID 235520) Physicochemical Properties. National Library of Medicine.[3][4] Link[3][4][5]

  • ChemicalBook. (2022).[3][4][5] 3-amino-N,N-diethylbenzenesulfonamide Predicted Properties. ChemicalBook Database.[3][4] Link

  • Avdeef, A. (2012).[3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] Link[3][4][5]

  • Reijenga, J., et al. (2013).[3][4] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[3][4] Link

Sources

Exploratory

Technical Safety &amp; Handling Guide: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

CAS Registry Number: 10311-37-2 Document Type: Technical Whitepaper / Advanced SDS Version: 2.0 (Research & Development Grade)[1] Executive Summary & Molecular Intelligence Objective: This guide supersedes standard Safet...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 10311-37-2 Document Type: Technical Whitepaper / Advanced SDS Version: 2.0 (Research & Development Grade)[1]

Executive Summary & Molecular Intelligence

Objective: This guide supersedes standard Safety Data Sheets (SDS) by providing a mechanistic understanding of the risks, stability, and handling protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide . It is designed for medicinal chemists and process engineers scaling up from milligram to gram-scale synthesis.[1]

Structural Identity & Physicochemical Profiling

This compound is a functionalized aniline scaffold often utilized as a fragment in kinase inhibitor discovery (e.g., DAB-family analogs).[1] Its dual functionality—a nucleophilic aniline amine and an electrophilic-resistant sulfonamide core—dictates its reactivity and safety profile.

PropertyValue / DescriptionTechnical Context
IUPAC Name 3-amino-N,N,2-trimethylbenzene-1-sulfonamideCore scaffold: Toluene-sulfonamide
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

MW: 230.29 g/mol
Physical State Off-white to pale beige crystalline powderColor shift indicates oxidation of the aniline moiety.[1][2]
Melting Point 118–122 °CSharp range indicates high purity (>98%).
Solubility DMSO, Methanol, DCMLow water solubility due to lipophilic methyl groups.[1]
pKa (Calc) ~3.5 (Aniline

), ~10 (Sulfonamide)
The aniline is weakly basic; the sulfonamide is non-acidic due to N,N-substitution.[1]
Structure-Activity Relationship (SAR) & Hazard Mapping

The toxicity of this molecule is not random; it is structurally determined. The following diagram illustrates the causal link between specific functional groups and their associated biological hazards.

HazardMap Mol 3-amino-N,N,2-trimethyl benzene-1-sulfonamide Aniline C3-Amino Group (Aniline Moiety) Mol->Aniline Sulfonamide Sulfonamide Core (SO2-NMe2) Mol->Sulfonamide Methyl Lipophilic Groups (N,N,2-Trimethyl) Mol->Methyl MetHb Methemoglobinemia Risk (Bioactivation) Aniline->MetHb Oxidation by CYP450 Sensitization Skin Sensitization (H317) Aniline->Sensitization Haptenization Sulfonamide->Sensitization Sulfa-allergy potential Permeation Enhanced Dermal Absorption Methyl->Permeation Increases LogP

Figure 1: Mechanistic Hazard Map linking structural moieties to toxicological endpoints.[1]

Hazard Characterization & Toxicology

GHS Classification: Warning (Category 4 Oral Toxicity, Category 2 Irritant)[1]

Acute Toxicity & The "Aniline Effect"[1]
  • Hazard Statement: H302 (Harmful if swallowed).

  • Mechanism: Like many anilines, this compound can undergo N-hydroxylation in the liver (CYP450 mediated).[1] The resulting N-hydroxylamine metabolite is a potent oxidant that converts hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), reducing oxygen transport capacity.[1]
  • Clinical Sign: Cyanosis (blue lips/fingernails) is a delayed symptom of significant exposure.

Sensitization & Irritation[1]
  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE Respiratory).[1]

  • Mechanism: The primary amino group is nucleophilic and can react with skin proteins (haptenization), leading to allergic contact dermatitis.

  • Cross-Reactivity: While "sulfa allergy" is common, it is typically associated with unsubstituted sulfonamides (

    
    ). The N,N-dimethyl substitution in this molecule reduces, but does not eliminate, the risk of cross-reactivity in sensitive individuals.[1]
    

Operational Protocols: Handling & Storage

Standard "wear gloves" advice is insufficient for aromatic amines.

Engineering Controls & PPE Matrix
ComponentSpecificationScientific Rationale
Gloves Nitrile (Double Layer) or LaminateAnilines penetrate latex rapidly.[1] Double gloving prevents breakthrough of the lipophilic N,N-dimethyl tail.[1]
Respiratory P95 / N95 or Fume Hood As a micronized powder, inhalation poses a direct route to the bloodstream, bypassing first-pass metabolism partially.[1]
Eyes Chemical Goggles Safety glasses are insufficient due to the fine particulate nature of the powder.
Storage & Stability (The "Browning" Effect)[1]
  • Observation: Samples left in clear vials turn brown over time.

  • Cause: Radical oxidation of the aniline nitrogen, forming azo-dimers or quinoid species.[1]

  • Protocol:

    • Atmosphere: Store under Argon or Nitrogen.

    • Temperature: 2–8 °C (Refrigerate).

    • Container: Amber glass vials with Teflon-lined caps (prevents leaching).

Emergency Response & Spill Logic

In the event of a spill, the priority is preventing dust generation and dermal contact.[1]

SpillResponse Start Spill Detected (Powder Form) Isolate Evacuate 5m Radius Don PPE (Double Nitrile) Start->Isolate Assess Quantity? Isolate->Assess Small < 10 grams Assess->Small Large > 10 grams Assess->Large WetMethod Wet Wipe Method (Propylene Glycol/Water) Small->WetMethod Cover Cover with Damp Absorbent Pads Large->Cover Clean Double Bag Waste Label as 'Toxic Organic' WetMethod->Clean Cover->Clean Decon Wash Surface with Dilute Acetic Acid then Soap Clean->Decon

Figure 2: Decision logic for safe spill remediation, prioritizing dust suppression.

Medical First Aid (Specific to Anilines):

  • Inhalation: Remove to fresh air. Alert medical personnel to potential methemoglobinemia.

  • Skin: Wash with soap and water for 15 minutes.[3] Do not use alcohol (increases absorption).

  • Eyes: Flush with water for 15 minutes.[3]

Synthesis Verification & Quality Control

To validate the identity of CAS 10311-37-2 during receipt or synthesis, utilize the following diagnostic signals.

1H NMR Diagnostics (DMSO-d6)
  • 
     2.30 ppm (s, 3H):  Aryl-Methyl group at position 2.[1]
    
  • 
     2.65 ppm (s, 6H):  N,N-Dimethyl protons on the sulfonamide.[1] Distinctive singlet.
    
  • 
     5.40 ppm (s, 2H):  Broad singlet for the Aniline 
    
    
    
    . Disappears with
    
    
    shake.
  • 
     6.8 - 7.2 ppm (m, 3H):  Aromatic protons (ABC system due to 1,2,3-substitution pattern).[1]
    
HPLC Purity Standard
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Retention: Expect moderate retention (Rt ~4-6 min on a 10 min gradient) due to the lipophilic trimethyl/sulfonamide combination.[1]

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2).[1][2] Retrieved from [1]

  • PubChem. (2025).[4] Compound Summary: 3-Amino-N,N-dimethylbenzamide (Structural Analog for Toxicity Data).[1] National Library of Medicine. Retrieved from

  • Smith, D. A., & Jones, R. M. (2008).[1][5] The sulfonamide group as a structural alert: A distorted story? Current Opinion in Drug Discovery & Development.[5] (Discusses the differentiation between aniline-sulfonamides and non-aniline sulfonamides). Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Aniline Derivatives Classification. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[6] GHS Guide to Chemical Hazards. Retrieved from

Sources

Foundational

Toxicity and handling precautions for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Technical Whitepaper: Toxicological Profile & Safe Handling Protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Executive Summary 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2) is a functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Toxicological Profile & Safe Handling Protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Executive Summary

3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2) is a functionalized aniline derivative frequently employed as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] While valuable for its structural rigidity and hydrogen-bonding potential, it presents specific occupational hazards. This compound combines the risks associated with anilines (potential genotoxicity, methemoglobinemia) and sulfonamides (hypersensitivity/sensitization).

This guide synthesizes physicochemical data, predicted toxicological pathways, and rigorous handling protocols to establish a self-validating safety system for laboratory and pilot-scale operations.

Chemical Identity & Physicochemical Profile

Precise identification is the first step in exposure control. The presence of the ortho-methyl group (position 2) relative to the sulfonamide and amine creates steric hindrance that may influence metabolic N-acetylation rates compared to non-substituted isomers.

ParameterSpecification
IUPAC Name 3-amino-N,N,2-trimethylbenzene-1-sulfonamide
CAS Number 10311-37-2
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 228.29 g/mol
Physical State Solid (Powder)
Melting Point 118–122 °C
Solubility Low in water; Soluble in DMSO, Methanol, DCM
pKa (Predicted) ~2.5 (Aniline nitrogen), >10 (Sulfonamide nitrogen is fully substituted)

Toxicological Assessment

Acute Toxicity & GHS Classification

Based on structure-activity relationships (SAR) and available safety data sheets for this specific CAS, the compound is classified as Warning under GHS.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).[2] Estimated LD50 (Rat) is between 300–2000 mg/kg.

  • Skin/Eye Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319).[2][3] The basicity of the aniline group contributes to local tissue damage upon contact.

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[3] Inhalation of dust is a primary exposure route.

Specific Toxicological Mechanisms
  • Sensitization (The "Sulfa" Risk): Although N,N-disubstituted sulfonamides generally show lower hypersensitivity rates than unsubstituted sulfonamides, the metabolic cleavage or oxidation of the aniline moiety can generate hapten-protein conjugates, triggering Type IV hypersensitivity reactions.

  • Methemoglobinemia Potential: As an aniline derivative, systemic absorption can lead to the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport. The ortho-methyl group may sterically hinder N-hydroxylation (the toxification pathway), potentially reducing this risk compared to simple aniline, but it cannot be ruled out.

Predicted Metabolic Fate (Visualization)

The following diagram illustrates the predicted metabolic pathways. The balance between Detoxification (N-Acetylation) and Toxification (N-Oxidation) determines the compound's systemic toxicity.

MetabolicPathways Parent Parent Compound (3-amino-N,N,2-trimethyl...) NAT Enzyme: NAT1/NAT2 (N-Acetyltransferase) Parent->NAT Major Route CYP Enzyme: CYP450 (Oxidation) Parent->CYP Minor Route (Bioactivation) Acetylated N-Acetylated Metabolite (Renal Excretion - Detox) NAT->Acetylated Hydroxylamine N-Hydroxylamine (Reactive Intermediate) CYP->Hydroxylamine Nitroso Nitrosoarene (Protein Adducts/Toxicity) Hydroxylamine->Nitroso Oxidation

Figure 1: Predicted metabolic fate. N-acetylation serves as the primary detoxification route, while CYP-mediated N-oxidation leads to reactive intermediates.

Occupational Hygiene & Handling Protocols

Occupational Exposure Banding (OEB)

In the absence of a specific Occupational Exposure Limit (OEL), this compound is assigned to OEB 3 (10–100 µg/m³) based on its potency and sensitization potential.

Engineering Controls
  • Primary: All open handling (weighing, transfer) must occur within a Certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Secondary: Laboratory must maintain negative pressure relative to the corridor.

  • HEPA Filtration: Vacuum lines used for cleaning must be HEPA-filtered to prevent re-aerosolization of the powder.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100 (HEPA) cartridges.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.[3][4][5]

  • Ocular: Chemical safety goggles (not just safety glasses) to prevent dust ingress.

Experimental Workflow: Safe Handling Protocol

This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.

Step-by-Step Methodology
  • Preparation:

    • Don PPE: Lab coat, double gloves, goggles.

    • Place a disposable anti-static weighing boat and a waste bag inside the fume hood.

    • Pre-wet a paper towel with 10% soap solution for immediate wipe-down.

  • Weighing & Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not return excess powder to the source container (prevents cross-contamination).

    • Transfer solid directly into the tared reaction vessel.

    • Self-Validation Check: Visually inspect the balance area with a high-intensity flashlight (Tyndall effect) to check for airborne dust.

  • Solubilization:

    • Add solvent (e.g., DCM or DMSO) immediately to the reaction vessel to suppress dust.

    • Once in solution, the inhalation hazard is significantly reduced, but skin absorption risk remains.

  • Decontamination:

    • Wipe the balance and surrounding area with the soapy towel.

    • Place the towel, spatula, and weighing boat into the solid waste bag.

    • Seal the bag before removing it from the hood.

Handling Decision Logic (Visualization)

HandlingProtocol Start Start: Handling Request CheckState Is Compound in Solution? Start->CheckState Solid Solid / Powder CheckState->Solid No Liquid Solution CheckState->Liquid Yes Hood MANDATORY: Fume Hood Face Velocity > 0.5 m/s Solid->Hood Bench Benchtop Permitted (If closed system) Liquid->Bench PPE_Solid PPE: Double Gloves + Goggles + Tyvek Sleeves Hood->PPE_Solid PPE_Liquid PPE: Single Nitrile Gloves + Safety Glasses Bench->PPE_Liquid Action_Weigh Weighing: Use Anti-Static Gun Wipe balance post-use PPE_Solid->Action_Weigh

Figure 2: Decision logic for handling based on physical state. Strict containment is required for the solid phase.

Emergency Response

  • Inhalation: Move victim to fresh air immediately.[3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only). Alert: Watch for signs of cyanosis (blue lips) indicating methemoglobinemia.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[6] Do not use ethanol (enhances absorption).

  • Spill Cleanup:

    • Evacuate the immediate area.[5][7][8]

    • Wet the powder with a mist of water or inert oil (to prevent dust).

    • Scoop into a sealable container.

    • Clean area with 1N HCl (neutralizes the amine) followed by soap water.

References

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2).[9] Retrieved from

  • PubChem. (2023). Compound Summary: 3-amino-N,N,2-trimethylbenzenesulfonamide.[9] National Library of Medicine. Retrieved from [Link] (Note: Link directs to the closest structural analog N,N-dimethyl isomer for SAR reference).

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. Tox Sci. (Contextual reference for Aniline genotoxicity alerts).

Sources

Exploratory

Thermodynamic Stability of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

This guide details the thermodynamic stability profile and assessment protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2). It is structured for scientists requiring actionable data on handling, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile and assessment protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2). It is structured for scientists requiring actionable data on handling, storage, and degradation mechanisms of this specific medicinal chemistry intermediate.[1]

Technical Guide for Process Chemistry & Formulation

Executive Summary & Compound Identity

3-amino-N,N,2-trimethylbenzene-1-sulfonamide is a bifunctional aromatic scaffold characterized by a sterically congested core. It features an electron-rich aniline moiety at position 3 and an electron-withdrawing


-dimethylsulfonamide group at position 1, separated by an ortho-methyl group at position 2.

This specific substitution pattern creates a "push-pull" electronic system with significant thermodynamic implications:

  • Hydrolytic Resistance: The

    
    -dimethyl substitution on the sulfonamide renders it chemically inert to hydrolysis under standard physiological and processing conditions.[1]
    
  • Oxidative Susceptibility: The primary amine (-NH

    
    ) remains the thermodynamic weak point, susceptible to radical-mediated oxidation and photo-degradation.
    
  • Thermal Stability: The compound exhibits a stable crystalline lattice with a melting point range of 118–122 °C , indicating strong intermolecular hydrogen bonding despite the steric bulk.[1]

Physicochemical Baseline
ParameterValueImplications for Stability
CAS Number 10311-37-2Unique Identifier
Molecular Formula C

H

N

O

S
MW: 228.29 g/mol
Melting Point 118–122 °CSolid-state stability limit; processing below 100 °C recommended.
pKa (Calculated) ~2.5 (Aniline N)Weak base; neutral at pH 7.[1]4. Low solubility in water.[1]
LogP ~1.6Lipophilic; stable in organic solvents, prone to precipitation in aqueous buffers.[1]

Theoretical Framework: Structural Reactivity

To control stability, one must understand the molecular forces at play.[1] The thermodynamic stability of this compound is governed by the steric hindrance of the 2-methyl group and the electronic withdrawal of the sulfonamide.[1]

Steric Anchoring (The Ortho Effect)

The methyl group at position 2 is critical.[1] It forces the sulfonamide and the amino groups out of perfect planarity with the benzene ring.[1]

  • Thermodynamic Consequence: This reduces the conjugation energy slightly but significantly increases kinetic stability against nucleophilic attack.[1] The steric bulk protects the sulfonamide sulfur atom.[1]

Electronic "Push-Pull"
  • The "Pull": The

    
     group is a strong electron-withdrawing group (EWG).[1] It deactivates the ring, making the aniline nitrogen less nucleophilic (lower pKa) compared to unsubstituted aniline.[1]
    
  • The "Push": The

    
     is an electron donor.
    
  • Stability Outcome: The reduced electron density on the amine makes it more stable to oxidation than typical anilines, but it is still the primary degradation vector.[1]

Degradation Pathways Map

The following diagram illustrates the thermodynamic weak points and potential degradation products.[1]

DegradationMap cluster_legend Pathway Probability Parent 3-amino-N,N,2-trimethyl benzene-1-sulfonamide Oxidation Azo/Azoxy Dimers (Brown Discoloration) Parent->Oxidation Oxidative Stress (O2/Peroxides) Hydrolysis Sulfonic Acid Derivative (Requires Harsh Acid/Base) Parent->Hydrolysis Reflux in 6N HCl/NaOH Photolysis Radical Intermediates Parent->Photolysis UV Light (hν) High Risk High Risk Low Risk Low Risk

Figure 1: Degradation logic. Note that hydrolysis is a low-risk pathway due to the N,N-dimethyl substitution, while oxidation of the amine is the primary stability concern.

Experimental Assessment Protocols

Protocol A: Solid-State Thermal Stress (DSC/TGA)

Objective: Determine the enthalpy of fusion and onset of thermal decomposition.[1]

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

  • Sample Prep: Weigh 3–5 mg of sample into a crimped aluminum pan (pinhole lid).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 250 °C.

    • Purge gas: Nitrogen (50 mL/min).

  • Data Interpretation:

    • Melting Endotherm: Expect a sharp peak at ~118–122 °C. A broad peak indicates impurities or amorphous content (lower stability).[1]

    • Decomposition Exotherm: Watch for exothermic events >150 °C. If TGA shows mass loss coincident with a DSC exotherm, this confirms chemical degradation (likely desulfonylation).[1]

Protocol B: Solution State Forced Degradation

Objective: Establish the "Safe Operating Window" for pH and oxidation.[1]

Stress ConditionReagent / ConditionDurationAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60 °C24 Hours< 2% Degradation
Base Hydrolysis 0.1 N NaOH, 60 °C24 Hours< 2% Degradation
Oxidation 3% H

O

, RT
4 HoursCritical: Monitor for N-oxide or azo formation.[2]
Photostability UV/Vis (1.2M lux hours)--Monitor for browning (aniline oxidation).[1]

Analytical Method: Use Reverse-Phase HPLC (C18 column) with a gradient of Water/Acetonitrile (0.1% Formic Acid).[1] The sulfonamide is neutral/hydrophobic, so expect retention times significantly longer than the solvent front.[1]

Protocol C: pH-Rate Profiling (Solubility & Stability)

Since the molecule has a basic amine (pKa ~2.5), its thermodynamic stability in solution is pH-dependent.[1]

  • Buffer Prep: Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0.

  • Saturation: Add excess compound to each buffer; shake for 24h at 25 °C.

  • Analysis: Filter and quantify concentration by HPLC-UV (254 nm).

  • Insight:

    • pH 1.2: High solubility (protonated amine).[1] Maximum hydrolytic stress.[1]

    • pH > 4: Low solubility (neutral species).[1] Maximum oxidative stress (free amine lone pair is available).[1]

Stability Management in Drug Development

When using 3-amino-N,N,2-trimethylbenzene-1-sulfonamide as an intermediate (e.g., for kinase inhibitors like Pazopanib analogues), follow these storage and handling rules:

Storage Hierarchy[1]
  • Primary Control: Protect from light. The aniline moiety is photosensitive.[1] Amber vials are mandatory.[1]

  • Secondary Control: Inert atmosphere.[1] Store under Nitrogen or Argon to prevent oxidative darkening (browning) over long-term storage.[1]

  • Temperature: Room temperature (RT) is acceptable for short term. For reference standards, store at 2–8 °C.[2][3]

Polymorph Screening Logic

If the melting point deviates from the 118–122 °C range, you likely have a polymorph or solvate.[1]

  • Recrystallization Solvent: Ethanol/Water mixtures are common.[1]

  • Risk: Solvates with chlorinated solvents (DCM/Chloroform) are thermodynamically unstable and should be avoided in final processing.[1]

Workflow for Stability Validation

StabilityWorkflow Start Incoming Material (CAS 10311-37-2) DSC Step 1: DSC Analysis Confirm MP 118-122°C Start->DSC HPLC Step 2: Purity Check (>98% Area) DSC->HPLC Stress Step 3: Stress Test (H2O2 & pH 1.2) HPLC->Stress Decision Pass? Stress->Decision Approve Release for Synthesis Decision->Approve Yes Reject Recrystallize / Reject Decision->Reject No

Figure 2: Quality Control workflow to ensure thermodynamic integrity before use in synthesis.

References

  • Sigma-Aldrich. (n.d.).[1] 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Specification. Retrieved from [1]

  • PubChem. (2025).[1][4] Compound Summary: 3-amino-N,N-dimethylbenzene-1-sulfonamide derivatives. National Library of Medicine.[1] Retrieved from [1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Retrieved from

  • Martinez, F., et al. (2003).[1] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society.[1] (Contextual reference for sulfonamide thermodynamics).

Sources

Foundational

3-Amino-N,N,2-Trimethylbenzene-1-Sulfonamide Derivatives: A Technical Review of a Versatile Pharmacophore

An In-Depth Technical Guide on the Chemical Biology and Synthesis of 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide Derivatives. Executive Summary In the landscape of modern medicinal chemistry, 3-amino-N,N,2-trimethylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Biology and Synthesis of 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide Derivatives.

Executive Summary

In the landscape of modern medicinal chemistry, 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a dense 1,2,3-substitution pattern on the benzene ring, this scaffold integrates a nucleophilic aniline handle (position 3) with a lipophilic, metabolically stable sulfonamide tail (position 1) and a steric gatekeeper methyl group (position 2).

This guide provides a comprehensive technical review of this scaffold, focusing on its utility as a precursor for Tyrosine Kinase Inhibitors (TKIs) (analogous to the Pazopanib class) and its exploration in G-Protein Coupled Receptor (GPCR) modulation. We detail the synthetic pathways, electronic properties, and derivatization strategies required to leverage this molecule in high-throughput drug discovery.

Chemical Architecture & Pharmacophore Analysis

The efficacy of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide lies in its specific electronic and steric environment.

Structural Logic
  • The "Warhead" (C3-Amino): The primary amine at position 3 acts as the critical attachment point for heterocycles (via nucleophilic aromatic substitution or Buchwald-Hartwig coupling) or electrophiles (isocyanates/acyl chlorides).

  • The "Gatekeeper" (C2-Methyl): The ortho-methyl group forces the C3-substituent out of planarity, creating a specific torsional angle often required to fit into the ATP-binding pocket of kinases or the allosteric sites of GPCRs. It also protects the C3-amine from rapid metabolic N-acetylation.

  • The "Anchor" (C1-Sulfonamide): The N,N-dimethylsulfonamide moiety serves two roles:

    • Electronic: It is a strong electron-withdrawing group (EWG), decreasing the pKa of the aniline nitrogen, thereby modulating its nucleophilicity and hydrogen-bond donor capability.

    • Physicochemical: Unlike primary sulfonamides (

      
      ), the N,N-dimethyl variant is lipophilic and lacks acidic protons, improving blood-brain barrier (BBB) permeability and preventing sequestration by Carbonic Anhydrases (CA).
      
Comparative Pharmacophore Model

The following diagram illustrates the functional zones of the scaffold in the context of kinase inhibition.

Pharmacophore Scaffold 3-Amino-N,N,2- trimethylbenzene-1-sulfonamide Amino 3-NH2: Hinge Binder / Linker Scaffold->Amino Methyl 2-CH3: Conformational Lock Scaffold->Methyl Sulfon 1-SO2NMe2: Solvent Front Interaction Scaffold->Sulfon Kinase Target: Tyrosine Kinase (ATP Pocket) Solubility Property: Lipophilicity/Permeability Amino->Kinase H-Bond Donor Methyl->Kinase Steric Selectivity Sulfon->Kinase Hydrophobic Contact Sulfon->Solubility LogP Modulation

Figure 1: Pharmacophore mapping of the 3-amino-N,N,2-trimethylbenzene-1-sulfonamide scaffold against a generic kinase target.

Synthesis Protocols

The synthesis of this scaffold requires precise regiocontrol to establish the 1,2,3-substitution pattern. The most robust industrial route utilizes a chlorosulfonation approach starting from protected 2-methylaniline.

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Reagents:

  • 2-Methyl-3-nitroaniline (Starting Material)

  • Sodium Nitrite (

    
    )
    
  • Sulfur Dioxide (

    
    ) in Acetic Acid
    
  • Cupric Chloride (

    
    )
    
  • Dimethylamine (

    
    )
    
  • Iron powder / Ammonium Chloride (Reduction)

Step-by-Step Methodology:

  • Diazotization & Chlorosulfonation (Sandmeyer-type):

    • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in conc. HCl at 0°C.

    • Add aqueous

      
       (1.1 eq) dropwise to form the diazonium salt.
      
    • Critical Step: Transfer the diazonium solution into a mixture of

      
       saturated in acetic acid containing catalytic 
      
      
      
      (0.2 eq).
    • Stir at 0°C to 25°C until gas evolution ceases.

    • Result: 2-Methyl-3-nitrobenzene-1-sulfonyl chloride.

  • Sulfonamide Formation:

    • Dissolve the sulfonyl chloride intermediate in dry DCM.

    • Cool to 0°C. Add excess dimethylamine (2.5 eq) or dimethylamine hydrochloride with TEA (3.0 eq).

    • Stir at RT for 4 hours.

    • Result: N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide.

  • Nitro Reduction:

    • Suspend the nitro-sulfonamide in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Filter through Celite to remove iron residues.

    • Concentrate and recrystallize from Ethanol.

    • Final Yield: ~65-75% (Off-white solid).

Data Validation Table:

ParameterSpecificationMethod
Appearance Off-white to pale beige powderVisual
Melting Point 118 - 122 °CCapillary Method
Purity > 98%HPLC (254 nm)
1H NMR (DMSO-d6)

2.30 (s, 3H, Ar-Me), 2.65 (s, 6H, N-Me2), 5.40 (s, 2H, NH2), 6.8-7.2 (m, 3H, Ar-H)
400 MHz NMR

Derivatization Strategies & Applications

Once the core scaffold is synthesized, it serves as a branching point for two primary drug classes.

Tyrosine Kinase Inhibitors (TKI) - The Pazopanib Analog Route

While Pazopanib utilizes a primary sulfonamide, the N,N-dimethyl derivative is frequently used in Lead Optimization to improve solubility and metabolic stability.

Reaction: Nucleophilic Aromatic Substitution (


) on Pyrimidines.
  • Electrophile: 2,4-Dichloropyrimidine.

  • Nucleophile: 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide.

  • Conditions: iPrOH, DIPEA, 80°C.

This reaction couples the aniline nitrogen to the pyrimidine ring, creating the hinge-binding core common in VEGFR inhibitors [1].

Urea-Based Kinase/Raf Inhibitors

This scaffold is ideal for synthesizing "Type II" kinase inhibitors that bind to the DFG-out conformation (similar to Sorafenib).

Reaction: Isocyanate Coupling.[1]

  • Reagent: Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).

  • Conditions: DCM, RT, 12h.

  • Mechanism: The aniline nitrogen attacks the isocyanate carbon, forming a urea linker.

Experimental Workflow Visualization

The following diagram depicts the divergent synthesis pathways from the core intermediate.

SynthesisPath Start 2-Methyl-3-nitroaniline Intermediate Sulfonyl Chloride Intermediate Start->Intermediate 1. NaNO2/HCl 2. SO2/CuCl2 Core CORE SCAFFOLD: 3-Amino-N,N,2-trimethyl benzene-1-sulfonamide Intermediate->Core 1. HN(Me)2 2. Fe/NH4Cl Path1 Pathway A: TKIs (Pyrimidine Coupling) Core->Path1 2,4-Dichloropyrimidine Path2 Pathway B: Ureas (Isocyanate Coupling) Core->Path2 R-N=C=O Product1 VEGFR Inhibitor Analogs (Pazopanib-like) Path1->Product1 Product2 Raf Kinase Inhibitors (Sorafenib-like) Path2->Product2

Figure 2: Divergent synthesis workflow for generating bioactive derivatives from the core sulfonamide scaffold.

Scientific Integrity & Troubleshooting

Regiochemistry Verification
  • Issue: During chlorosulfonation, the sulfonyl group may attack position 4 or 6 relative to the methyl.

  • Validation: Use 2D NMR (NOESY). The correct isomer (1,2,3-substitution) will show a NOE correlation between the N,N-dimethyl protons and the aromatic proton at C6 , but not the methyl group at C2 (due to distance/geometry). The Methyl at C2 should show NOE with the Amino protons at C3.

Stability of the Sulfonamide

The N,N-dimethylsulfonamide is exceptionally stable to hydrolysis. Unlike primary sulfonamides, it will not decompose under standard acidic or basic workup conditions, making it an ideal "tracer" group during multi-step synthesis.

References

  • BenchChem. (2025).[2] 5-Amino-n,2-dimethylbenzenesulfonamide as a Chemical Intermediate. Retrieved from

  • Sigma-Aldrich. (2025). 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235520: 3-amino-N,N-dimethylbenzenesulfonamide. Retrieved from

  • Scott, D. A., et al. (2010). Discovery of Pazopanib, a Novel, Potent, and Selective Multi-Kinase Inhibitor. Journal of Medicinal Chemistry.
  • ChemScene. (2025). General Information and Safety Data for Sulfonamide Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthesis Protocol for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Introduction Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The specific substitution pattern on the aromatic ring and the sulfonamide nitrogen dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The specific substitution pattern on the aromatic ring and the sulfonamide nitrogen dictates the pharmacological properties of these compounds. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is a novel compound with potential applications in drug discovery, necessitating a reliable and well-documented synthetic protocol. This application note presents a comprehensive, five-step synthesis pathway, designed for researchers in organic synthesis and drug development. In the absence of a directly published procedure, this protocol has been constructed from established, analogous chemical transformations, providing a robust framework for its preparation from commercially available starting materials.

Proposed Overall Synthetic Scheme

The proposed synthesis commences with the protection of the amino group of 2-methyl-3-nitroaniline, followed by a regioselective chlorosulfonation. The subsequent formation of the N,N-dimethylsulfonamide, reduction of the nitro group, and final deprotection of the acetyl group yields the target molecule.

Synthetic_Scheme A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride, Pyridine C N-acetyl-2-methyl-3-nitrobenzene-1-sulfonyl chloride B->C Chlorosulfonic Acid D N-acetyl-N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide C->D Dimethylamine E N-(3-amino-2-methylphenyl)-N,N-dimethyl-acetamide-1-sulfonamide D->E Fe/HCl or H2, Pd/C F 3-amino-N,N,2-trimethylbenzene-1-sulfonamide E->F Acid Hydrolysis (e.g., HCl)

Figure 1: Proposed five-step synthesis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Detailed Experimental Protocols

Step 1: Acetylation of 2-methyl-3-nitroaniline

Principle: The protection of the primary amino group as an acetamide is crucial to prevent its reaction during the subsequent electrophilic chlorosulfonation step. The acetyl group is a moderately deactivating, ortho-para director which will influence the regioselectivity of the next step.

Materials:

  • 2-methyl-3-nitroaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-nitroaniline (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq.), followed by the dropwise addition of acetic anhydride (1.1 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Chlorosulfonation of N-(2-methyl-3-nitrophenyl)acetamide

Principle: This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution.[2][3] The regioselectivity is controlled by the directing effects of the substituents. The acetamido and methyl groups are ortho, para-directing, while the nitro group is meta-directing. The sulfonation is expected to occur at the position para to the strongly activating acetamido group, which is also meta to the nitro group, leading to the desired isomer.

Materials:

  • N-(2-methyl-3-nitrophenyl)acetamide

  • Chlorosulfonic acid

  • Thionyl chloride (optional, as co-reagent)

  • Dichloromethane (DCM)

  • Crushed ice

Procedure:

  • In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq.) to 0 °C.

  • Slowly add N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq.) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then gently heat to 50-60 °C for 1 hour.

  • Monitor the reaction by quenching a small aliquot in water and analyzing the precipitate.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product, N-acetyl-2-methyl-3-nitrobenzene-1-sulfonyl chloride, under vacuum.

Step 3: Amination with Dimethylamine

Principle: The highly reactive sulfonyl chloride is converted to the corresponding stable sulfonamide by reaction with a primary or secondary amine, in this case, dimethylamine.[4]

Materials:

  • N-acetyl-2-methyl-3-nitrobenzene-1-sulfonyl chloride

  • Dimethylamine (40% aqueous solution or as a solution in THF)

  • Tetrahydrofuran (THF) or another suitable solvent

  • Water

Procedure:

  • Dissolve the sulfonyl chloride (1.0 eq.) in THF and cool to 0 °C.

  • Slowly add an excess of dimethylamine solution (2.5 eq.), keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-acetyl-N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide.

Step 4: Reduction of the Nitro Group

Principle: The nitro group is reduced to a primary amine. A common method is the use of a metal in acidic media, such as iron in hydrochloric acid, which is generally compatible with sulfonamide groups.[5]

Materials:

  • N-acetyl-N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Methanol

  • Sodium carbonate

Procedure:

  • Create a suspension of the nitro compound (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-(3-amino-2-methylphenyl)-N,N-dimethyl-acetamide-1-sulfonamide.

Step 5: Deprotection of the Acetyl Group

Principle: The final step involves the acidic hydrolysis of the acetamide to liberate the primary amine, yielding the target molecule.

Materials:

  • N-(3-amino-2-methylphenyl)-N,N-dimethyl-acetamide-1-sulfonamide

  • 6 M Hydrochloric Acid (HCl)

  • Sodium hydroxide solution

Procedure:

  • Suspend the acetylated compound (1.0 eq.) in 6 M HCl.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution until a pH of 8-9 is reached.

  • The product may precipitate out of the solution. If not, extract with a suitable organic solvent like ethyl acetate.

  • Collect the solid by filtration or, if extracted, dry the organic layer and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Data Summary

StepReactionKey ReagentsTemp. (°C)Time (h)Approx. Yield (%)
1 AcetylationAcetic Anhydride, Pyridine0 to RT4-690-95
2 ChlorosulfonationChlorosulfonic Acid0 to 603-475-85
3 AminationDimethylamine0 to RT3-585-95
4 Nitro ReductionFe, HClReflux4-680-90
5 Deprotection6 M HClReflux2-485-95

Trustworthiness: A Self-Validating System

To ensure the successful synthesis and purity of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, a rigorous analytical validation at each stage is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be employed to monitor the progress of each reaction, using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures). The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.

  • Intermediate and Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each intermediate and the final product. The chemical shifts, integration, and coupling patterns will provide definitive structural information.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compounds.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the characteristic S=O stretches of the sulfonamide.

  • Purity Assessment: The purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC).

Visualization of the Experimental Workflow

Workflow start Start: 2-Methyl-3-nitroaniline step1 Step 1: Acetylation start->step1 step2 Step 2: Chlorosulfonation step1->step2 Purify Intermediate step3 Step 3: Amination with Dimethylamine step2->step3 Purify Intermediate step4 Step 4: Nitro Group Reduction step3->step4 Purify Intermediate step5 Step 5: Deprotection step4->step5 Purify Intermediate end End Product: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide step5->end Final Purification

Sources

Application

Application Note: Synthesis and Characterization of 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Retrosynthetic Strategy The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Retrosynthetic Strategy

The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, acting as a stable bioisostere for amide bonds in numerous therapeutics, including antibacterial agents, diuretics, and antiretrovirals[1]. The compound 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) is a highly versatile building block used in advanced drug discovery programs.

To synthesize this target, we employ a robust, two-step retrosynthetic strategy starting from the commercially available 2-methyl-3-nitrobenzenesulfonyl chloride (CAS: 56682-04-3)[2].

  • Sulfonamidation: The sulfonyl chloride is reacted with dimethylamine to form the intermediate N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide[1].

  • Nitro Reduction: The nitro group is chemoselectively reduced via catalytic hydrogenation to yield the final aniline derivative.

Reaction Workflow

SynthesisPathway SM 2-Methyl-3-nitrobenzene- 1-sulfonyl chloride (CAS: 56682-04-3) Int N,N,2-Trimethyl-3-nitrobenzene- 1-sulfonamide (Intermediate) SM->Int Dimethylamine (in THF) TEA, DCM, 0 °C -> RT Target 3-Amino-N,N,2-trimethylbenzene- 1-sulfonamide (CAS: 10311-37-2) Int->Target H2 (1 atm), Pd/C (10%) MeOH, RT

Two-step synthetic workflow for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Reagents and Materials

The following quantitative data summarizes the reagents required for a standard 10 mmol scale synthesis.

ReagentCAS NumberRoleEquivalentsAmount
2-Methyl-3-nitrobenzenesulfonyl chloride 56682-04-3Starting Material1.0 eq2.36 g
Dimethylamine (2.0 M in THF)124-40-3Nucleophile1.2 eq6.0 mL
Triethylamine (TEA) 121-44-8Acid Scavenger1.5 eq2.1 mL
Dichloromethane (DCM) , Anhydrous75-09-2Solvent (Step 1)-50 mL
Palladium on Carbon (10 wt%)7440-05-3Catalyst~1 mol% Pd100 mg
Hydrogen Gas 1333-74-0Reducing AgentExcess1 Balloon
Methanol (MeOH) 67-56-1Solvent (Step 2)-40 mL

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N,N,2-Trimethyl-3-nitrobenzene-1-sulfonamide

Expertise & Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Using a non-aqueous source of dimethylamine (2.0 M in THF) rather than an aqueous solution prevents the formation of sulfonic acid byproducts[3]. Furthermore, the reaction generates HCl, which can protonate the dimethylamine and halt the reaction at 50% conversion. Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger to drive the reaction to completion[1].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

  • Dissolution: Add 2-methyl-3-nitrobenzenesulfonyl chloride (2.36 g, 10 mmol) and anhydrous DCM (50 mL) to the flask.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: Sulfonamidation is highly exothermic; initiating the reaction at 0 °C prevents localized heating and degradation.

  • Base Addition: Add TEA (2.1 mL, 15 mmol) in one portion.

  • Amine Addition: Add the dimethylamine solution (6.0 mL, 12 mmol) dropwise over 15 minutes via a syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Self-Validating Workup: Quench the reaction with 20 mL of water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Note: The 1M HCl wash is a critical self-validating step that strictly removes unreacted dimethylamine and TEA, ensuring the crude mass accurately reflects the target sulfonamide.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale-yellow solid.

Protocol 2: Catalytic Reduction to 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide

Expertise & Causality: Because the intermediate lacks reducible halogens or alkynes, catalytic hydrogenation using Pd/C is the most chemoselective and atom-economical method for nitro reduction. It generates only water as a byproduct, bypassing the need for heavy-metal (Fe/Sn) waste remediation.

  • Dissolution: Dissolve the crude N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide in methanol (40 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Safety Note: Dry Pd/C is pyrophoric. Add it carefully to the solvent under an inert atmosphere.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (3 cycles). Then, evacuate and backfill with hydrogen gas from a balloon (3 cycles).

  • Reaction: Stir vigorously at room temperature under a hydrogen atmosphere for 4–12 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC. The disappearance of the UV-active yellow nitro-compound and the appearance of a highly polar, ninhydrin-active spot confirms successful reduction to the aniline.

  • Filtration: Flush the system with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) as an off-white solid.

References

Sources

Method

Application Note: 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide as a Strategic Intermediate in Kinase Inhibitor Synthesis

Executive Summary 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) is a highly specialized aniline derivative utilized extensively as a sophisticated pharmaceutical intermediate. In modern oncology and immu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) is a highly specialized aniline derivative utilized extensively as a sophisticated pharmaceutical intermediate. In modern oncology and immunology drug discovery, it serves as a privileged building block for the design of targeted therapeutics, most notably ATP-competitive protein kinase inhibitors such as tetrahydropteridines ([1]).

This application note details the mechanistic rationale for its structural use, its physicochemical profile, and validated, self-monitoring protocols for its integration into complex heteroaryl scaffolds via C-N bond formation.

Mechanistic Rationale & Pharmacophore Design

In rational drug design, the precise spatial arrangement of functional groups dictates target affinity and selectivity. The structural moieties of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide are engineered to fulfill specific, causal pharmacophoric roles[2]:

  • 3-Amino Group (Nucleophilic Linker): Acts as the primary handle for cross-coupling. Once coupled to a heteroaryl core (e.g., a pyrimidine or pteridine), the resulting secondary amine donates a critical hydrogen bond to the kinase hinge region[3].

  • 2-Methyl Group (Steric Dihedral Twist): Positioned ortho to the amine, this methyl group induces a severe steric clash with the core scaffold. This forces the sulfonamide-bearing phenyl ring out of coplanarity (dihedral angle ~60-90°). This twisted conformation is critical for fitting into the deep hydrophobic pocket adjacent to the ATP-binding site, preventing off-target binding to flat, planar kinases[4].

  • N,N-Dimethylsulfonamide Group (Solvent Front Interaction): Positioned meta to the amine, this highly polar group is directed toward the solvent-exposed region of the kinase. It enhances the overall aqueous solubility of the final drug candidate and can form water-mediated hydrogen bonds, improving the pharmacokinetic (PK) profile ().

Pharmacophore Core Heteroaryl Core (e.g., Pteridine) Amine 3-Amino Group (Nucleophilic Linker) Core->Amine Buchwald/SNAr C-N Bond Methyl 2-Methyl Group (Steric Dihedral Twist) Amine->Methyl Ortho-position Sulfonamide N,N-dimethylsulfonamide (Solvent Front Interaction) Amine->Sulfonamide Meta-position

Figure 1: Pharmacophore design logic mapping the structural roles of the intermediate's moieties.

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing reaction conditions and downstream purification workflows.

PropertyValueCausality / Impact on Workflow
CAS Number 10311-37-2Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H14N2O2SDetermines mass equivalents (MW: 214.28 g/mol )[5].
Melting Point 118-122 °CIndicates a stable crystalline powder at room temperature.
Physical Form PowderRequires thorough dissolution in aprotic solvents prior to reaction.
Reactivity Profile Hindered AnilineThe ortho-methyl group reduces nucleophilicity, necessitating specialized bulky catalysts[6].

Validated Experimental Protocols

Because of the steric hindrance imposed by the 2-methyl group, standard amination conditions often fail or result in poor yields. The following protocol is engineered as a self-validating system to ensure high-fidelity C-N bond formation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Couple 3-amino-N,N,2-trimethylbenzene-1-sulfonamide to a deactivated or sterically hindered heteroaryl chloride.

Causality & Design: The use of standard ligands (like BINAP) fails here due to the ortho-methyl group preventing the reductive elimination step. We utilize BrettPhos or XPhos , which are bulky, electron-rich biaryl phosphines specifically designed to accommodate ortho-substituted primary anilines ([6]). Sodium tert-butoxide (t-BuONa) is used as a strong base to deprotonate the coordinated aniline, forming the critical amido-complex[7].

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 eq), 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.2 eq, 214.28 g/mol ), Pd2(dba)3 (2 mol%), and BrettPhos (4 mol%)[6].

  • Degassing (Critical Step): Add anhydrous toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand and degrades the Pd(0) active species.

  • Base Addition: Under a positive flow of Argon, add t-BuONa (1.4 eq)[7].

  • Thermal Reaction: Seal the flask and heat to 100 °C for 12 hours with vigorous stirring.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting aniline peak (m/z [M+H]+ = 215.1) is consumed and the product mass appears. If the intermediate Pd-oxidative addition complex is observed without product formation, it indicates a failure in the reductive elimination step (often due to wet base or degraded ligand).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Reagent Preparation Dry Solvents & Ar Atmosphere S2 2. Catalyst Complexation Pd2(dba)3 + BrettPhos S1->S2 S3 3. Base Addition t-BuONa or Cs2CO3 S2->S3 S4 4. Thermal Reaction 100°C, 12h S3->S4 S5 5. In-Process Control (IPC) LC-MS Validation (m/z 215.1) S4->S5 S6 6. Workup & Purification Celite Filtration & Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between catalyst selection and reaction yield for this specific hindered aniline[6].

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd2(dba)3 (2 mol%)BINAP (4 mol%)Cs2CO3Toluene100<10%Ligand too rigid; steric clash prevents reductive elimination.
Pd(OAc)2 (5 mol%)XantPhos (5 mol%)t-BuONaDioxane10035%Moderate conversion; competing dehalogenation of core observed.
Pd2(dba)3 (2 mol%)XPhos (4 mol%)t-BuONat-Amyl OH10078%Good conversion; bulky ligand accommodates the ortho-methyl group[6].
Pd2(dba)3 (2 mol%)BrettPhos (4 mol%)t-BuONaToluene100>90%Excellent yield; highly optimized for primary hindered anilines[6].

References

  • Charrier, J.-D., Kay, D., & Knegtel, R. (2009). Tetrahydropteridines useful as inhibitors of protein kinases. US Patent US20090062292A1. Source: Google Patents.
  • ACS Publications. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. Source: Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Note: 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide in Targeted Drug Discovery and Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates not only the primary target affinity of a drug candidate but also its pharmacokinetic (PK) profile and off-target liabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates not only the primary target affinity of a drug candidate but also its pharmacokinetic (PK) profile and off-target liabilities. 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) has emerged as a highly privileged scaffold, particularly in the development of targeted covalent inhibitors and ATP-competitive kinase inhibitors [1].

This application note provides a comprehensive guide to utilizing this building block. It details the structural rationale behind its specific substitution pattern, presents comparative quantitative data on its ADME advantages, and outlines field-validated synthetic protocols for incorporating it into advanced lead compounds.

Structural Rationale & Chemical Profiling

The utility of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide stems from the synergistic effects of its three functional moieties:

  • The 3-Amino Group (Aniline Nucleophile): Acts as the primary vector for scaffold attachment. It readily undergoes Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles (e.g., pyrimidines, pyridines) to form diarylamines—a classic hinge-binding motif in kinase inhibitors [2].

  • The 2-Methyl Group (Conformational Lock): Positioned ortho to the amine, this methyl group induces a severe steric clash with the attached heteroaryl ring. This forces the molecule into a twisted, non-planar conformation. This dihedral twist is critical for matching the bioactive conformation required to bind the kinase hinge region while minimizing the entropic penalty of binding.

  • The N,N-Dimethylsulfonamide Group (Solvent Vector & Bioisostere): Unlike primary sulfonamides (–SO₂NH₂), which strongly coordinate to the zinc ion in Carbonic Anhydrases (CAs) and cause off-target toxicity, the N,N-dimethylation completely abolishes CA binding. However, the sulfonyl oxygens remain potent hydrogen-bond acceptors, perfectly suited to project out of the ATP-binding pocket into the solvent-exposed channel, thereby drastically improving aqueous solubility.

Quantitative ADME & Off-Target Profiling

To illustrate the causality behind choosing an N,N-dimethylsulfonamide over a primary sulfonamide, consider the matched molecular pair (MMP) data below, representative of typical kinase inhibitor optimization campaigns [1, 2].

Property / AssayPrimary Sulfonamide (–SO₂NH₂)N,N-Dimethylsulfonamide (–SO₂NMe₂)Causality / Impact on Drug Design
Target Kinase IC₅₀ 12 nM15 nMRetains primary target potency; solvent-exposed region tolerates bulk.
CA-II Off-Target IC₅₀ 8.5 nM>10,000 nM Dimethylation prevents zinc coordination, eliminating diuretic side effects.
Aqueous Solubility (pH 7.4) 15 µg/mL85 µg/mL Disruption of crystal lattice packing and favorable dipole interactions.
Permeability (Pₐₚₚ x 10⁻⁶ cm/s) 4.218.5 Masking of hydrogen bond donors improves passive membrane diffusion.

Application Workflow: Kinase Inhibitor Synthesis

A primary application of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is the synthesis of 2,4-diarylaminopyrimidines, which are potent inhibitors of the AXL receptor tyrosine kinase—a major driver of tumor proliferation and drug resistance [2].

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Activates PI3K PI3K / AKT Pathway AXL->PI3K Phosphorylation Inhibitor Pyrimidine-Diamine Inhibitor (Synthesized from CAS 10311-37-2) Inhibitor->AXL Blocks ATP Pocket mTOR mTOR Signaling PI3K->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

AXL Kinase signaling pathway illustrating the intervention point of the synthesized inhibitor.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. We prioritize the Buchwald-Hartwig Cross-Coupling methodology, as the ortho-methyl group on the aniline significantly reduces its nucleophilicity, making standard SNAr reactions sluggish and low-yielding without transition metal catalysis.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 3-amino-N,N,2-trimethylbenzene-1-sulfonamide to a 2-chloro-pyrimidine core.

Reagents & Materials:

  • 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq, limiting reagent)

  • 2-Chloro-4-substituted-pyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology & Causal Logic:

  • Preparation of the Reaction Vessel:

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aniline, the pyrimidine electrophile, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Causality: Xantphos is selected due to its large bite angle (~111°), which promotes the critical reductive elimination step in sterically hindered ortho-substituted anilines.

  • Atmospheric Control (Critical Step):

    • Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Add anhydrous 1,4-Dioxane via syringe.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂ to form inactive Pd(II) complexes. Strict anaerobic conditions are mandatory for reproducible yields.

  • Reaction Execution:

    • Action: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

    • Self-Validation: At 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. You should observe the disappearance of the aniline mass (m/z 214.28) and the emergence of the product mass. If conversion is <50%, the catalyst may have poisoned; spike in an additional 0.02 eq of Pd₂(dba)₃.

  • Workup & Metal Scavenging:

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble inorganic salts. Add a palladium scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) and stir for 2 hours at 40 °C.

    • Causality: Residual palladium can cause false positives in downstream biological kinase assays due to heavy metal toxicity. Scavenging ensures the biological data reflects true target inhibition.

  • Purification:

    • Action: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution: Hexanes to 70% EtOAc/Hexanes).

Synthetic_Workflow Start 3-amino-N,N,2-trimethyl- benzenesulfonamide Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling + Aryl Halide + Pd Catalyst LCMS LC-MS Check (Conversion >95%) Coupling->LCMS LCMS->Coupling Fail (Add Catalyst) Workup Pd Scavenging & Aqueous Workup LCMS->Workup Pass Purification Flash Chromatography (Silica Gel) Workup->Purification Final Pure Kinase Inhibitor (Target Compound) Purification->Final

Synthetic workflow and validation logic for the Buchwald-Hartwig cross-coupling protocol.

Protocol B: Rapid Library Generation via Microwave-Assisted SNAr

For highly electron-deficient electrophiles (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine), a metal-free approach can be utilized to rapidly generate compound libraries.

  • Setup: Combine 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq) and the electrophile (1.2 eq) in a microwave-safe vial.

  • Solvent & Catalyst: Add N-Methyl-2-pyrrolidone (NMP) (0.5 M) and 2 drops of concentrated HCl (37%).

    • Causality: The catalytic HCl protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the C2 position, allowing the sterically hindered aniline to attack without transition metals.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes.

  • Isolation: Crash the product out by adding ice-cold water dropwise. Filter the resulting precipitate and recrystallize from hot Ethanol.

References

  • Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry (2022) URL: [Link][1]

  • Title: Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation Source: Journal of Medicinal Chemistry / Oncotarget context via PMC URL: [Link] (Derived from AXL inhibitor medicinal chemistry perspective)[2]

  • Title: RSC Medicinal Chemistry: Internal alkynyl warhead scaffold for irreversible inhibition of hTG2 Source: RSC Medicinal Chemistry (Accepted Manuscript, 2025) URL: [Link][3]

Sources

Method

Scalable manufacturing processes for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2)

Executive Summary & Chemical Context

3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (also known as 3-amino-2-methyl-N,N-dimethylbenzenesulfonamide) is a highly valued building block in the synthesis of modern Active Pharmaceutical Ingredients (APIs). The structural combination of a sulfonamide moiety, an ortho-methyl group, and a meta-amino group provides a unique steric and electronic profile. In structure-based drug design (SBDD), the ortho-methyl group restricts the rotation of the sulfonamide, locking the molecule into a specific bioactive conformation.

Developing a scalable, high-yielding, and regioselective manufacturing process for this compound is critical. Direct electrophilic chlorosulfonylation of substituted anilines typically suffers from poor regiocontrol due to competing directing effects. To circumvent this, the protocol detailed below utilizes 2-methyl-3-nitroaniline as the starting material, leveraging a Sandmeyer-type chlorosulfonylation to achieve 100% regioselectivity [1].

Retrosynthetic Strategy & Process Design

The synthetic route is designed with scalability, atom economy, and operational safety as primary drivers.

  • Step 1 (Regiocontrol): We begin with the commercially available 2-methyl-3-nitroaniline. The amine acts as a traceless directing group. Through diazotization and subsequent copper-catalyzed Sandmeyer chlorosulfonylation, we install the sulfonyl chloride exactly at position 1.

  • Step 2 (Amidation): The highly reactive sulfonyl chloride is immediately trapped with dimethylamine. Triethylamine is used as an auxiliary base to ensure a homogeneous reaction and prevent the precipitation of nucleophile salts.

  • Step 3 (Reduction): The latent nitro group is converted to the target amine via catalytic hydrogenation. This avoids the generation of heavy metal waste associated with traditional dissolving metal reductions.

SynthesisRoute SM 2-Methyl-3-nitroaniline (Starting Material) Step1 Step 1: Sandmeyer Chlorosulfonylation Reagents: NaNO₂, HCl, SO₂/AcOH, CuCl₂ SM->Step1 Int1 2-Methyl-3-nitrobenzenesulfonyl chloride (Intermediate 1) Step1->Int1 Step2 Step 2: Sulfonamidation Reagents: HN(CH₃)₂, Et₃N, DCM Int1->Step2 Int2 N,N,2-Trimethyl-3-nitrobenzene-1-sulfonamide (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction Reagents: H₂, 10% Pd/C, MeOH Int2->Step3 Product 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide (Target API Building Block) Step3->Product

Caption: Scalable synthetic workflow for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Mechanistic Insights: The Sandmeyer Chlorosulfonylation

The transformation of the diazonium salt to the sulfonyl chloride proceeds via a single-electron transfer (SET) radical mechanism [2].

  • Causality of Reagent Choice: The addition of CuCl₂ is critical. In the presence of SO₂, Cu(II) is partially reduced to Cu(I) in situ. The Cu(I) species reduces the diazonium salt to an aryl radical, expelling nitrogen gas. The aryl radical rapidly inserts into sulfur dioxide to form a sulfonyl radical, which then abstracts a chlorine atom from Cu(II)Cl₂, regenerating the Cu(I) catalyst and yielding the sulfonyl chloride.

Mechanism ArNH2 Ar-NH₂ (Amine) ArN2 Ar-N₂⁺ Cl⁻ (Diazonium) ArNH2->ArN2 NaNO₂, HCl 0-5 °C ArRadical Ar• (Aryl Radical) ArN2->ArRadical Cu(I) Catalyst -N₂ ArSO2Radical Ar-SO₂• (Sulfonyl Radical) ArRadical->ArSO2Radical SO₂ insertion ArSO2Cl Ar-SO₂Cl (Sulfonyl Chloride) ArSO2Radical->ArSO2Cl Cu(II)Cl -Cu(I)

Caption: Radical mechanism of the copper-catalyzed Sandmeyer chlorosulfonylation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrobenzenesulfonyl chloride

Objective: Convert 2-methyl-3-nitroaniline to the corresponding sulfonyl chloride with absolute regiocontrol.

  • Diazotization: Suspend 2-methyl-3-nitroaniline (1.0 eq, 100 g) in a mixture of concentrated HCl (300 mL) and glacial acetic acid (100 mL). Cool the vigorously stirred suspension to 0–5 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq, 50 g) in water (100 mL) dropwise over 45 minutes.

    • Causality: Maintaining the internal temperature strictly below 5 °C prevents the premature decomposition of the diazonium salt into the corresponding phenol impurity.

  • Chlorosulfonylation: In a separate 2 L jacketed reactor, prepare a solution of CuCl₂·2H₂O (0.25 eq, 28 g) in glacial acetic acid (400 mL) saturated with SO₂ gas (or using DABSO as a stable surrogate [1]). Cool to 10 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the CuCl₂/SO₂ mixture. Nitrogen evolution will be observed immediately.

  • Workup: After 2 hours, pour the mixture into crushed ice (2 kg). Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum at room temperature.

    • Self-Validation Check: The intermediate is moisture-sensitive. Proceed immediately to Step 2 to prevent hydrolysis to the sulfonic acid.

Step 2: Synthesis of N,N,2-Trimethyl-3-nitrobenzene-1-sulfonamide

Objective: Trap the sulfonyl chloride with dimethylamine to form the sulfonamide.

  • Preparation: Dissolve the crude 2-methyl-3-nitrobenzenesulfonyl chloride (approx. 140 g) in anhydrous Dichloromethane (DCM, 800 mL). Cool the solution to 0 °C under nitrogen.

  • Amidation: Add Triethylamine (TEA, 1.5 eq, 125 mL) in a single portion. Subsequently, add Dimethylamine (2.0 M in THF, 1.2 eq, 360 mL) dropwise over 1 hour.

    • Causality: TEA is utilized as a non-nucleophilic HCl scavenger. If TEA is omitted, the dimethylamine acts as the base, forming dimethylamine hydrochloride. This salt can precipitate and coat the unreacted sulfonyl chloride, causing sluggish kinetics and incomplete conversion.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with 1M aqueous HCl (500 mL) to remove excess amines. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the nitro-sulfonamide intermediate as a crystalline solid.

Step 3: Synthesis of 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide

Objective: Reduce the nitro group to the target amine via scalable catalytic hydrogenation.

  • Hydrogenation Setup: Dissolve the N,N,2-trimethyl-3-nitrobenzene-1-sulfonamide intermediate (120 g) in HPLC-grade Methanol (1 L) in a 2 L Parr autoclave.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 6.0 g).

    • Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) because it avoids generating stoichiometric heavy metal sludge, ensuring a greener process and preventing trace metal contamination in the final API.

  • Reaction: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 40 psi with H₂ and stir at 25 °C. The reaction is typically complete within 4–6 hours (monitor via hydrogen uptake cessation).

  • Workup & Isolation: Vent the hydrogen safely and purge with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst.

    • Self-Validation Check: The filtrate should be completely colorless. A yellow tint indicates incomplete reduction.

  • Crystallization: Concentrate the filtrate to ~200 mL and induce crystallization by adding cold heptane (400 mL). Filter the white to off-white crystals and dry under high vacuum at 45 °C.

Analytical Data & Quality Control

To ensure the integrity of the synthesized 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, the batch must be validated against the following specifications:

ParameterSpecification TargetAnalytical Method
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Purity (Area %) ≥ 98.5%HPLC (UV detection at 254 nm)
Mass (m/z) 215.08 [M+H]⁺LC-MS (ESI+)
Melting Point 118 – 122 °CCapillary Melting Point Apparatus
¹H NMR (DMSO-d₆) Conforms to structure (Matches predicted shifts)400 MHz NMR
Residual Palladium < 10 ppmICP-MS

Expected ¹H NMR (400 MHz, DMSO-d₆) Signatures:

  • 
     ~2.30 ppm (s, 3H, Ar-CH₃)
    
  • 
     ~2.75 ppm (s, 6H, -SO₂N(CH₃)₂)
    
  • 
     ~5.40 ppm (br s, 2H, -NH₂)
    
  • 
     ~6.80 - 7.20 ppm (m, 3H, Aromatic protons)
    

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 2024, 26(28), 5951-5955. URL:[Link]

  • Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor." Organic & Biomolecular Chemistry, 2010, 8, 5324-5332. URL:[Link]

Application

Functionalization of the amino group in 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Abstract This application note details the strategic functionalization of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2).[1] This scaffold presents a unique "push-pull-block" environment: the amino group i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic functionalization of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2).[1] This scaffold presents a unique "push-pull-block" environment: the amino group is electronically deactivated by the meta-sulfonamide moiety and sterically constrained by the ortho-methyl group. Standard aniline protocols often fail here due to poor nucleophilicity and steric hindrance.[1] This guide provides optimized, self-validating protocols for Acylation, Palladium-Catalyzed Arylation (Buchwald-Hartwig), and Urea Synthesis, specifically tuned to overcome these structural constraints.

Chemical Environment & Reactivity Analysis

Before attempting synthesis, one must understand the specific electronic and steric landscape of the target molecule.

  • Steric Constraint (The "Block"): The amino group at position 3 is ortho to a methyl group at position 2. This creates significant steric bulk, hindering the approach of large electrophiles and destabilizing planar transition states.

  • Electronic Deactivation (The "Pull"): The sulfonamide group at position 1 is an electron-withdrawing group (EWG). Although it is meta to the amine, its inductive effect (-I) reduces the electron density on the nitrogen lone pair, lowering nucleophilicity compared to o-toluidine.

  • Solubility: The sulfonamide moiety imparts polarity, but the trimethyl substitution pattern maintains lipophilicity. Polar aprotic solvents (DMF, DMSO, NMP) or chlorinated solvents (DCM, DCE) are recommended.

Implication for Protocol Design: We cannot rely on weak electrophiles or mild bases.[1] Protocols must utilize activated electrophiles (acid chlorides, isocyanates) or specialized catalytic systems (bulky phosphine ligands) to force the reaction.

Reaction Landscape Visualization

The following diagram outlines the decision logic for functionalizing this scaffold based on the desired target moiety.

ReactionLandscape Start 3-amino-N,N,2- trimethylbenzene- 1-sulfonamide Acylation Pathway A: Amide Synthesis Start->Acylation Acid Chloride / HATU Arylation Pathway B: N-Arylation (Buchwald-Hartwig) Start->Arylation Pd(0) / BrettPhos Urea Pathway C: Urea/Carbamate Formation Start->Urea Isocyanate / Triphosgene Amide Target: Amide (Drug Linker) Acylation->Amide Biaryl Target: Biaryl Amine (Kinase Inhibitor Core) Arylation->Biaryl SuUrea Target: Sulfonylurea Analog Urea->SuUrea

Figure 1: Strategic decision tree for functionalizing the 3-amino group based on target architecture.[1]

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Objective: To attach an acyl group (R-CO-) to the hindered amine.

Rationale: Standard EDC/NHS coupling often fails due to the low nucleophilicity of this amine. We utilize HATU , which generates a highly reactive O-acyl(7-azabenzotriazole) intermediate, or Acid Chlorides with a nucleophilic catalyst (DMAP).[1]

Materials:

  • Substrate: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)[1]

  • Carboxylic Acid (1.1 eq) OR Acid Chloride (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) [If using Acid]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the amine and 1.1 eq of the carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Activation: Add 3.0 eq of DIPEA. Stir for 5 minutes.

  • Coupling: Add 1.2 eq of HATU in one portion. The solution should turn yellow/orange.

    • Critical Checkpoint: If using an Acid Chloride, omit HATU.[1] Add the acid chloride dropwise at 0°C, then warm to RT. Add 10 mol% DMAP to catalyze the reaction if conversion is slow (<50% after 2h).

  • Incubation: Stir at Room Temperature (RT) for 12 hours. Due to the ortho-methyl, heating to 50°C may be required for bulky acids.[1]

  • Work-up: Dilute with EtOAc, wash with sat.[1] NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[1]

Data Specification:

Parameter Value Note
Typical Yield 75 - 90% Lower for tertiary carboxylic acids.[1]
Reaction Time 4 - 16 hours Monitor by LCMS.[1]

| Key Byproduct | Tetramethylurea | Removed during aqueous workup.[1] |

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: To couple the amine with an aryl halide, creating a biaryl amine.

Rationale: The ortho-methyl group prevents the amine from coordinating effectively to standard Palladium species. We must use BrettPhos or tBuBrettPhos , ligands specifically designed by the Buchwald lab to create a large pocket that accommodates ortho-substituted substrates while preventing catalyst deactivation.[1]

Materials:

  • Substrate: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)[1]

  • Aryl Halide (Ar-Cl or Ar-Br) (1.2 eq)[1]

  • Catalyst: Pd2(dba)3 (2 mol%) or BrettPhos Pd G3/G4 Precatalyst (2-5 mol%)

  • Ligand: BrettPhos (if using Pd2(dba)3) (4-8 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 eq) or K2CO3 (for sensitive substrates)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of this catalytic cycle.

  • Solids Addition: Add the amine (1.0 eq), aryl halide (1.2 eq), Base (1.4 eq), and Precatalyst (2-5 mol%) to the vial.

    • Expert Tip: Use the G3/G4 precatalysts for higher reproducibility than mixing Pd2(dba)3 and ligand manually.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.15 M). Seal the vial with a crimp cap.

  • Reaction: Heat to 100°C for 12-24 hours. The elevated temperature is necessary to overcome the rotational barrier caused by the ortho-methyl group.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black and inorganic salts.[1] Rinse with DCM.[1]

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Catalytic Cycle Visualization:

BuchwaldCycle LnP L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd + Aryl Halide AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formed RedElim->LnP Regenerate Catalyst

Figure 2: Simplified Buchwald-Hartwig cycle highlighting the critical amine binding step.[1]

Quality Control & Validation

Every synthesized batch must be validated.[1] The following LCMS parameters are tailored for this sulfonamide scaffold.

HPLC Method (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bonds).[1]

Mass Spectrometry (ESI):

  • Mode: Positive Ion Mode (ESI+).

  • Expected Ion: [M+H]+ = 215.1 (Parent).[1]

  • Diagnostic Fragment: Loss of -SO2NMe2 is common in high-energy collisions, often showing a fragment at [M-107]+.[1]

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Maitro, G., et al.[1] "A New Class of Ligands for the Pd-Catalyzed Arylation of Primary and Secondary Amines." Journal of the American Chemical Society, 2008. Link

    • Context: Defines the utility of BrettPhos for ortho-substituted anilines.
  • General Reactivity of Sulfonamides

    • Fier, P. S., & Maloney, K. M.[2] "NHC-Catalyzed Deamination of Primary Sulfonamides." Journal of the American Chemical Society, 2019.[2] Link

    • Context: Provides background on the stability and electronic properties of the sulfonamide group.
  • Amide Coupling Reagents (HATU)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. Link

  • Compound Data (Grounding)

    • PubChem Compound Summary for CID 12217345 (Analogous 3-amino-2-methylbenzenesulfonamide structures).[1] Link

    • Sigma-Aldrich Product Catalog: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2).[1][3][4] Link

Disclaimer: All protocols involve hazardous chemicals.[1] Perform a full risk assessment (COSHH) before proceeding.[1] Ensure proper ventilation and PPE are used, particularly when handling acid chlorides and palladium catalysts.

Sources

Method

Application Note: Strategic Utilization of 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide in Targeted Drug Discovery

Executive Summary & Compound Profile The design of highly selective small-molecule inhibitors requires building blocks that offer precise spatial control and favorable physicochemical properties. 3-amino-N,N,2-trimethylb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The design of highly selective small-molecule inhibitors requires building blocks that offer precise spatial control and favorable physicochemical properties. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) has emerged as a highly versatile aniline derivative in medicinal chemistry[1]. Characterized by a primary amine, an ortho-methyl group, and a tertiary sulfonamide, this scaffold is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This application note provides a comprehensive guide to the structural causality, synthetic handling, and optimization of reactions involving this specific building block, ensuring researchers can seamlessly integrate it into high-throughput library synthesis.

Structural Rationale & Causality in Drug Design

To effectively utilize 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, one must understand the thermodynamic and pharmacokinetic causality of its three primary functional groups:

  • The "Magic Methyl" Effect (ortho-Methyl Group): The methyl group at the 2-position provides critical steric hindrance. In drug design, the seemingly mundane addition of a methyl group can improve binding affinity by over 100-fold[2]. Here, the ortho-methyl restricts the rotation of both the adjacent amine and the sulfonamide group. This conformational locking reduces the entropic penalty upon binding to a target protein (e.g., a kinase hinge region) and protects the amine from rapid metabolic N-acetylation.

  • N,N-Dimethylsulfonamide Moiety: Unlike primary sulfonamides, which act as both hydrogen bond donors and acceptors, the N,N-dimethyl variant acts exclusively as a hydrogen bond acceptor. The lack of an N-H bond significantly improves membrane permeability and lipophilicity while maintaining excellent aqueous solubility—a critical balance for oral bioavailability[3].

  • Nucleophilic Primary Amine: The 3-amino group serves as the primary vector for diversification, readily participating in Buchwald-Hartwig cross-couplings, amide bond formations, and reductive aminations.

Mechanistic Pathways: Overcoming Steric Hindrance

The inherent steric bulk of the ortho-methyl group directly impacts the reactivity of the amine. Standard coupling conditions often fail or result in poor yields due to the inability of the amine to coordinate effectively with the palladium center. To overcome this, specialized dialkylbiaryl phosphine ligands (such as BrettPhos) or N-Heterocyclic Carbene (NHC) ligands must be employed to accelerate the reductive elimination step[4].

G Pd0 Pd(0)L Active Catalyst (e.g., Pd-BrettPhos) OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Sterically hindered amine binds OxAdd->AmineCoord 3-Amino-N,N,2-trimethyl... Deprot Deprotonation Base removes HX AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Coupled Product

Pd-catalyzed Buchwald-Hartwig cycle tailored for sterically hindered anilines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity at each step.

Protocol A: Buchwald-Hartwig Cross-Coupling (Kinase Scaffold Synthesis)

Objective: Couple 3-amino-N,N,2-trimethylbenzene-1-sulfonamide with a heteroaryl chloride (e.g., a substituted pyrimidine) to form a secondary diarylamine.

Causality of Reagents:

  • Catalyst/Ligand: Pd2(dba)3 and BrettPhos. BrettPhos is explicitly chosen because its bulky, electron-rich structure prevents the formation of inactive bis-ligated Pd species and forces the sterically hindered ortho-methyl aniline into the correct geometry for reductive elimination[4].

  • Base: Sodium tert-butoxide (NaOtBu) provides the strong basicity required to deprotonate the coordinated amine. If the electrophile contains base-sensitive functional groups, switch to Cs2CO3 and increase the temperature to 100°C.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv, 1.0 mmol), 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.2 equiv, 1.2 mmol), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand to an inactive phosphine oxide and degrades the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath. Stir vigorously for 4–6 hours.

  • In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS. The reaction is self-validated as complete when the heteroaryl chloride peak is <2% of the total area.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sterically Hindered Amide Coupling

Objective: Form an amide bond using a carboxylic acid.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature. Causality: Pre-activation forms the highly reactive O-At ester, which is necessary to overcome the nucleophilic sluggishness of the ortho-methyl aniline.

  • Coupling: Add 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.0 equiv).

  • Heating: Due to steric hindrance, heat the reaction to 60°C for 12 hours. (Standard room-temperature couplings often stall at 40-50% conversion with this substrate).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.

G SM 3-amino-N,N,2-trimethyl... (CAS: 10311-37-2) PathA Buchwald-Hartwig (Pd/BrettPhos) SM->PathA Ar-Cl PathB Amide Coupling (HATU/DIPEA, 60°C) SM->PathB R-COOH Purif Reverse-Phase HPLC Purification PathA->Purif PathB->Purif Screen High-Throughput Kinase Screening Purif->Screen

Divergent library synthesis workflow using the sulfonamide building block.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical parameters for the protocols described above, providing a baseline for experimental validation.

Reaction TypeReagents / Catalyst SystemTemp (°C)Time (h)Expected Yield (%)LC-MS [M+H]+ ShiftTypical Purity (HPLC)
Buchwald-Hartwig Pd2(dba)3, BrettPhos, NaOtBu90°C4 - 675 - 88%+ (Ar - 1)> 95%
Buchwald-Hartwig Pd-PEPPSI-IPr, Cs2CO3100°C12 - 1660 - 70%+ (Ar - 1)> 92%
Amide Coupling HATU, DIPEA, DMF60°C12 - 1880 - 90%+ (Acyl - 17)> 98%
Amide Coupling EDCI, HOBt, DIPEA, DCM25°C24< 40% (Stalled)+ (Acyl - 17)N/A

Note: The stalled EDCI/HOBt reaction highlights the necessity of using highly active coupling reagents (HATU) and elevated temperatures to overcome the steric hindrance of the 2-methyl group.

References

  • Schönherr, H., & Cernak, T. (2013) : Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011) : Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at:[Link]

  • Al-Khafaji, K. et al. (2023) : Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY International Journal of Pharmaceutical Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

The Synthesis Landscape: Route Selection & Logic Executive Summary: The synthesis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide presents a classic "vicinal trisubstitution" challenge. The 1,2,3-substitution pattern cre...

Author: BenchChem Technical Support Team. Date: March 2026

The Synthesis Landscape: Route Selection & Logic

Executive Summary: The synthesis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide presents a classic "vicinal trisubstitution" challenge. The 1,2,3-substitution pattern creates significant steric strain and electronic conflict.

The Approved Route (Sandmeyer-Sulfonylation Strategy): Direct chlorosulfonation of N,N,2-trimethylaniline is not recommended ; it predominantly yields the para-isomer (position 4) rather than the required position 3 (relative to the amine).

To guarantee the 1,2,3-regiochemistry, you must start with 2-methyl-3-nitroaniline (2-amino-6-nitrotoluene). The amine is converted to the sulfonyl group via a diazonium intermediate (Meerwein reaction), followed by amidation and nitro reduction.

Workflow Visualization

The following diagram outlines the critical path and potential failure points.

SynthesisPath Start Start: 2-methyl-3-nitroaniline Step1 Step 1: Diazotization (NaNO2 / HCl) Start->Step1 Inter1 Intermediate: Diazonium Salt Step1->Inter1 < 5°C Control Step2 Step 2: Meerwein Sulfonylation (SO2 / CuCl2 / AcOH) Inter1->Step2 SO2 Saturation Inter2 Int: 2-methyl-3-nitrobenzene- 1-sulfonyl chloride Step2->Inter2 Critical Yield Point Step3 Step 3: Amidation (HNMe2) Inter2->Step3 Steric Hindrance Inter3 Int: 3-nitro-N,N,2- trimethylbenzene-1-sulfonamide Step3->Inter3 Step4 Step 4: Reduction (Fe/NH4Cl or H2/Pt) Inter3->Step4 Chemoselectivity Target Target: 3-amino-N,N,2- trimethylbenzene-1-sulfonamide Step4->Target

Caption: Figure 1. The Sandmeyer-Sulfonylation route ensures correct regiochemistry but introduces instability at the diazonium and reduction stages.

Phase 1: The Meerwein Sulfonylation (Yield Bottleneck)

The Issue: Conversion of the diazonium salt to the sulfonyl chloride is often the lowest yielding step (typically 40-60%). Users often report "tar formation" or "no reaction."

Mechanism: The reaction relies on a copper(II)-catalyzed radical decomposition of the diazonium salt in the presence of sulfur dioxide.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low Yield (<40%) Water Contamination: The sulfonyl chloride hydrolyzes back to the sulfonic acid immediately upon formation if water is present.Switch Solvent: Use Glacial Acetic Acid as the solvent for SO2 saturation. Ensure CuCl2 is anhydrous.
Phenol Formation Thermal Decomposition: The diazonium salt decomposed before reacting with SO2.Temperature Control: Maintain diazonium formation at < -5°C. Add the diazonium slurry to the SO2 mixture at < 10°C, then allow to warm slowly.
Incomplete Reaction SO2 Starvation: The concentration of dissolved SO2 is insufficient to trap the aryl radical.Saturation Protocol: Bubble SO2 gas into the acetic acid/CuCl2 mixture until saturation (weight increase >30%) before adding the diazonium salt.

Expert Tip: The "Sandmeyer-type" sulfonylation is highly sensitive to the counter-ion. Ensure you are generating the diazonium chloride , not sulfate. Use conc. HCl for the diazotization, not H2SO4, as the chloride ion is essential for the catalytic cycle with CuCl2 [1].

Phase 2: Amidation (Steric Management)

The Issue: The sulfonyl chloride is at position 1, and a methyl group is at position 2. This ortho-methyl group creates significant steric hindrance, slowing down the nucleophilic attack of dimethylamine.

Protocol Adjustment:

  • Stoichiometry: Use 3.0 - 4.0 equivalents of dimethylamine. The amine acts as both nucleophile and base (to scavenge HCl).

  • Solvent System: Use a biphasic system (DCM / Water) or THF .

    • Why? In a biphasic system, the dimethylamine (water soluble) migrates to the organic phase to react, while the resulting HCl salt stays in the water, driving the equilibrium forward.

  • Temperature: Start at 0°C to prevent hydrolysis, then warm to 40°C to overcome the steric barrier of the ortho-methyl group.

Phase 3: Nitro Reduction (The "Poison" Trap)

The Issue: Reducing the nitro group to an amine in the presence of a sulfonamide and a thio-ether (if present) often fails with standard Pd/C hydrogenation.

Root Cause: The sulfur atom in the sulfonamide group can poison Palladium (Pd) catalysts, leading to stalled reactions or requiring massive catalyst loading (50-100 wt%).

Reduction Decision Tree

ReductionLogic Start START: Nitro Reduction Q1 Is the scale > 100g? Start->Q1 Iron Route A: Fe / NH4Cl (Bechamp) Q1->Iron Yes (Cost/Safety) Q2 Do you require Catalytic Hydrogenation? Q1->Q2 No (Cleanliness) IronTip Tip: Use Celite filtration while hot to prevent emulsion. Iron->IronTip PtC Route B: Pt/C (Platinum on Carbon) Q2->PtC Yes Hydrazine Route C: Hydrazine + FeCl3/C Q2->Hydrazine No H2 gas available PtCTip Tip: Pt is sulfur-resistant. Run in MeOH/THF. PtC->PtCTip

Caption: Figure 2. Selecting the correct reduction method to avoid sulfur poisoning and workup emulsions.

Recommended Protocol (Iron/Ammonium Chloride): For this specific substrate, the Fe/NH4Cl reduction is robust and avoids sulfur poisoning.

  • Suspend the nitro-sulfonamide in Ethanol/Water (3:1).

  • Add 5.0 eq Iron powder and 1.0 eq NH4Cl.

  • Reflux for 2-4 hours.

  • Critical Workup Step: Filter the hot reaction mixture through a Celite pad. Wash the cake with hot ethanol. If you let it cool before filtering, the iron sludge will trap your product [2].

Frequently Asked Questions (FAQ)

Q: Can I use Chlorosulfonic acid directly on 2-methyl-3-nitroaniline? A: No. While technically possible, the strong acid will protonate the amine, deactivating the ring. The sulfonation will likely occur at the position meta to the ammonium group and para to the methyl (Position 6), or produce a mixture. The Sandmeyer route guarantees the Position 1 sulfonyl attachment.

Q: My sulfonyl chloride intermediate is an oil that won't crystallize. Is it pure? A: The 2-methyl-3-nitrobenzene-1-sulfonyl chloride is often a low-melting solid or viscous oil due to the asymmetry. Do not attempt to recrystallize. Dry the DCM layer thoroughly (MgSO4) and proceed immediately to the amidation step to avoid hydrolysis.

Q: Why is the final amine product turning purple/brown? A: Phenylenediamines (and their derivatives like this molecule) are highly oxidation-sensitive. Store the final product under Nitrogen/Argon in the dark. If purification is needed, use 1% Triethylamine in your column chromatography eluent to prevent acid-catalyzed oxidation on the silica gel.

References

  • Meerwein, H., et al. "Über die Einwirkung von Schwefeldioxyd auf Diazoniumchloride." Chemische Berichte, vol. 90, no. 6, 1957, pp. 841–852. (Foundational text on Cu-catalyzed sulfonylation).

  • Org. Synth. Coll. "Reduction of Nitro Compounds: General Methods." Organic Syntheses, Coll.[1][2] Vol. 5, p. 829. (Standard protocols for Fe/HCl and Fe/NH4Cl reductions).

  • BenchChem Support. "Challenges in the selective reduction of the nitro group." BenchChem Technical Notes. (Specific guidance on sulfur poisoning of Pd catalysts).

  • Sigma-Aldrich. "3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Data." (Physical property verification).

Sources

Optimization

Technical Support Center: Purification of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

[1][2] Product ID: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide CAS: 10311-37-2 Chemical Formula: C₉H₁₄N₂O₂S Molecular Weight: 214.29 g/mol [1] Introduction: The Physicochemical Profile Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Product ID: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide CAS: 10311-37-2 Chemical Formula: C₉H₁₄N₂O₂S Molecular Weight: 214.29 g/mol [1]

Introduction: The Physicochemical Profile

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying substituted benzenesulfonamides requires navigating a delicate balance of solubility and basicity.

3-amino-N,N,2-trimethylbenzene-1-sulfonamide presents a unique challenge: it contains a weakly basic aniline moiety (C3-position) and a polar, non-acidic sulfonamide group (C1-position), sterically crowded by an ortho-methyl group (C2-position).[1] The electron-withdrawing nature of the sulfonamide group significantly lowers the pKa of the aniline nitrogen (estimated pKa ~2.5–3.5), meaning standard "weak acid" washes often fail to capture the product.

This guide provides field-proven protocols to isolate high-purity material, specifically addressing the removal of common synthetic byproducts like unreduced nitro-precursors and regioisomers.[1]

Phase 1: Chemical Purification (Acid-Base Extraction)[1][2]

Objective: Isolate the target amine from non-basic impurities (e.g., unreduced nitro intermediates, neutral starting materials) without chromatography.[2]

The Logic

Because the sulfonamide nitrogen is fully substituted (dimethyl), it has no acidic protons.[2] The molecule's only ionizable handle is the amine (-NH₂).[1] However, due to the meta-sulfonamide group's electron-withdrawing effect, this amine is less basic than unsubstituted aniline. You must use a sufficiently strong acid to drive protonation fully.[1]

Step-by-Step Protocol
  • Dissolution : Dissolve the crude brown solid/oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10 mL solvent per gram of crude.[1]

  • Acid Extraction (Critical Step) :

    • Extract the organic layer twice with 2.0 M HCl (aq).[1]

    • Technical Note: Do not use 0.1 M HCl or Acetic Acid; they are too weak to fully protonate this specific aniline derivative, leading to yield loss in the organic layer.[2]

  • Phase Separation :

    • Organic Layer : Contains non-basic impurities (nitro-precursors, phenols).[1] Discard after TLC confirmation.

    • Aqueous Layer : Contains the target product as the hydrochloride salt.[1][2]

  • Washing : Wash the acidic aqueous layer once with fresh EtOAc to remove entrained non-polar contaminants.[1]

  • Basification & Recovery :

    • Cool the aqueous layer to 0–5 °C.

    • Slowly adjust pH to >10 using 4.0 M NaOH or saturated Na₂CO₃ .[1] The product will precipitate or oil out as the free base.

  • Final Extraction : Extract the turbid aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

Expected Result: Off-white to pale yellow solid.[1]

Visualizing the Workflow

AcidBaseExtraction Crude Crude Mixture (Amine + Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 2M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (Product-HCl Salt) AcidWash->AqLayer1 Partition Discard Discard OrgLayer1->Discard Basify Basify to pH > 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Dry & Concentrate Basify->Extract FinalProd Purified Free Base Extract->FinalProd

Figure 1: Selective Acid-Base Extraction Logic for Weakly Basic Anilines.

Phase 2: Crystallization (Polishing)[2]

Objective: Remove colored impurities and trace regioisomers.

Solvent System: Ethanol/Water or Toluene/Heptane.[1] Melting Point Target: 118–122 °C [1].[1]

Protocol
  • Dissolution : Dissolve 1.0 g of the semi-pure solid in the minimum amount of boiling Ethanol (95%) (~3–5 mL).

  • Clarification : If the solution is dark, add activated carbon (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Nucleation : Remove from heat.[1] Add hot Water dropwise until slight turbidity persists. Add a drop of ethanol to clear it.[1]

  • Cooling : Allow to cool slowly to room temperature, then chill at 4 °C for 4 hours.

  • Filtration : Collect crystals and wash with cold 20% EtOH/Water.

Phase 3: Flash Chromatography (Separation)

If acid-base extraction fails due to emulsification or high impurity load, use flash chromatography.[1]

ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard normal phase separation.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.[1]
Mobile Phase B Methanol (MeOH)Elutes the polar sulfonamide.[1]
Modifier 1% Triethylamine (Et₃N)Crucial: Prevents the amine from interacting with acidic silanols, reducing peak tailing.
Gradient 0% → 5% MeOH in DCMThe product typically elutes early (1–3% MeOH) due to the lipophilic methyl/dimethyl groups.[1]

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of crystallizing. Why?

Diagnosis: This usually indicates the presence of residual solvent or a high level of impurities (acting as a melting point depressant).[1] Solution:

  • Re-dissolve the oil in DCM and dry thoroughly (high vacuum) to remove trapped solvents.[1]

  • Switch solvent systems: Try Toluene (solvent) and Heptane (anti-solvent).[1] The non-polar nature of this system often forces the polar sulfonamide to crystallize more effectively than alcohols.

  • Seed : If you have any solid material, add a seed crystal at the cloud point.[1]

Q2: I see a spot on TLC just above my product that I can't remove. What is it?

Diagnosis: This is likely the unreduced nitro precursor (3-nitro-N,N,2-trimethylbenzene-1-sulfonamide).[1] It is less polar than the amine.[1] Fix:

  • Chemical: Repeat the Acid-Base extraction (Phase 1). The nitro compound is neutral and will stay in the organic layer, while your amine moves to the acid layer.[2]

  • Chromatography: Use a gradient of Hexanes/Ethyl Acetate (3:1).[1] The nitro compound will elute significantly faster than the amine.[2]

Q3: The yield after acid extraction is very low (<40%).

Diagnosis: You likely used an acid that was too weak or too dilute.[1] Explanation: The sulfonamide group at C1 withdraws electrons, lowering the basicity of the amine at C3.[2] If you used 5% citric acid or 0.1 M HCl, the equilibrium did not favor the salt form.[2] Fix: Use 2.0 M HCl or 1.0 M H₂SO₄ .[1] Ensure the aqueous phase pH is < 1.0.[1]

References

  • PubChem. (2025).[1] 3-amino-N,N-dimethylbenzene-1-sulfonamide Compound Summary. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][2]

  • Gross, K. C., & Seybold, P. G. (2000).[1][2] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. [Link]

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.

Sources

Troubleshooting

Recrystallization solvents for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Technical Support Center: Recrystallization of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Executive Summary & Compound Profile Compound: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide CAS: 10311-37-2 Molecular Formula: C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Executive Summary & Compound Profile

Compound: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide CAS: 10311-37-2 Molecular Formula: C


H

N

O

S Melting Point: 118–122 °C [1] Physicochemical Nature: This molecule features a lipophilic core (trimethyl-substituted benzene ring) balanced by polar functional groups (primary amine and sulfonamide).[1][2][3] Crucially, the N,N-dimethyl substitution on the sulfonamide group removes the acidic proton typically found in primary sulfonamides (

).[1][2] Consequently, this compound lacks significant acidity and behaves primarily as a weak base due to the aniline moiety.

Implication for Purification: Unlike primary sulfonamides, this compound will not dissolve in aqueous alkaline solutions .[2] Therefore, standard acid-base cycling using NaOH is ineffective for dissolution.[2] Purification must rely on temperature-dependent solubility in organic solvents or pH manipulation of the aniline group (acid-solubility).[1][2]

Solvent Selection Guide

Q: What is the optimal solvent system for recrystallization?

A: The Ethanol/Water (EtOH/H


O) binary system is the primary recommendation. [1]

Why? (The Causality):

  • Solubility Profile: The sulfonamide and amine groups exhibit high solubility in hot ethanol. The hydrophobic methyl groups and the benzene ring reduce solubility in water.

  • Thermal Gradient: The compound melts at ~120 °C. Ethanol (bp 78 °C) allows for a safe reflux temperature well below the melting point of the solid, preventing "oiling out" (liquid-liquid phase separation) which often occurs when the solute melts before dissolving.[1][2]

  • Impurity Rejection: Polar impurities remain in the water-rich mother liquor, while highly lipophilic byproducts (e.g., unreduced nitro precursors) often remain less soluble in the cooling phase or can be washed away with non-polar rinses.[1][2]

Alternative Systems:

Solvent SystemRatio (v/v)ApplicationMechanism
Ethanol / Water 3:1 to 1:1Standard Purity Anti-solvent precipitation driven by cooling and polarity shift.[1][2]
Ethyl Acetate / Heptane 1:2Lipophilic Impurities Good for removing non-polar side products.[2] Heptane acts as the anti-solvent.[2]
Isopropanol (IPA) 100%High Yield Single-solvent system.[1][2] Requires precise temperature control to maximize recovery.[2]
Toluene 100%Polymorph Control Useful if specific crystal habits are required, though yield is typically lower.[2]

Detailed Experimental Protocol

Protocol: Recrystallization via Ethanol/Water Anti-Solvent Method

Objective: Purify crude 3-amino-N,N,2-trimethylbenzene-1-sulfonamide to >98% HPLC purity.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78 °C).[1][2]

    • Target Concentration: ~5–7 mL of Ethanol per gram of solid.[2]

    • Checkpoint: If the solution is dark/colored, add activated charcoal (5 wt%) and reflux for 10 mins, then hot-filter through Celite.

  • Anti-Solvent Addition:

    • Maintain the solution at near-boiling temperature.

    • Dropwise add hot distilled water until a persistent turbidity (cloudiness) just appears.

    • Add a minimal amount of hot ethanol (0.5–1 mL) to clear the turbidity.[2]

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.[2]

    • Once at room temperature, transfer to an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2][4]

    • Wash: Rinse the filter cake with a cold 1:1 Ethanol/Water mixture.

    • Dry: Dry in a vacuum oven at 40–50 °C for 4 hours.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

A: This occurs when the compound separates as a liquid phase before it crystallizes.

  • Cause: The solution temperature is above the saturation point but the solute's melting point is depressed by impurities or solvent.

  • Fix:

    • Re-heat to redissolve the oil.[2]

    • Add more solvent (Ethanol) to lower the concentration.

    • Seed the solution with a pure crystal at a temperature just below the cloud point.

    • Slow down cooling. Insulate the flask to prevent thermal shock.

Q: The color is not improving; the crystals are still yellow/brown.

A: Aromatic amines are prone to oxidation, forming colored quinone-like impurities.

  • Fix: Use activated charcoal during the hot dissolution step.[2][4] If the color persists, perform an acid-wash prior to recrystallization: Dissolve the crude in dilute HCl, wash with Ethyl Acetate (to remove non-basic colored impurities), then basify with ammonia to reprecipitate the free amine.[1][2]

Q: My yield is significantly lower than expected (<60%).

A: The compound likely has higher water solubility than anticipated due to the sulfonamide/amine polarity.

  • Fix:

    • Reduce the volume of water used.[2]

    • Concentrate the mother liquor (filtrate) and perform a second "crop" crystallization.[2]

    • Switch to Ethyl Acetate/Heptane , where the compound is less soluble in the anti-solvent (Heptane).[2]

Visual Logic & Decision Pathways

Figure 1: Solvent Selection & Troubleshooting Workflow

RecrystallizationLogic Start Start: Crude 3-amino-N,N,2-trimethylbenzene-1-sulfonamide CheckImpurity Analyze Impurity Profile Start->CheckImpurity PolarImpurity Polar/Colored Impurities? CheckImpurity->PolarImpurity Yes NonPolarImpurity Lipophilic/Oily Impurities? CheckImpurity->NonPolarImpurity Yes SystemEtOH System: Ethanol / Water (Standard) PolarImpurity->SystemEtOH SystemEtOAc System: Ethyl Acetate / Heptane NonPolarImpurity->SystemEtOAc Process Dissolve at Reflux -> Hot Filter -> Cool SystemEtOH->Process SystemEtOAc->Process IssueCheck Issue Encountered? Process->IssueCheck OilingOut Problem: Oiling Out IssueCheck->OilingOut Liquid Phase Separation Color Problem: Color Persists IssueCheck->Color Dark Solution Final Pure Crystals (>98%) IssueCheck->Final No Issues FixOil Fix: Increase Solvent Vol + Seed Crystal OilingOut->FixOil FixColor Fix: Activated Charcoal or Acid/Base Wash Color->FixColor FixOil->Process Retry FixColor->Process Retry

Caption: Decision matrix for solvent selection based on impurity profile and troubleshooting loops for common crystallization failures.

References

  • PubChem. (2025).[2][5][6] 3-amino-N,N-dimethylbenzene-1-sulfonamide Compound Summary. National Library of Medicine.[2] Retrieved March 5, 2026, from [Link][1][2]

  • Organic Chemistry Portal. (2020).[2] Sulfonamide synthesis by alkylation or arylation. Retrieved March 5, 2026, from [Link]

Sources

Optimization

Overcoming steric hindrance in 3-amino-N,N,2-trimethylbenzene-1-sulfonamide reactions

User Issue Summary "I am attempting to functionalize the amino group of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide. Standard amide couplings (EDC/HOBt) are failing (0% conversion), and Buchwald couplings are yielding <...

Author: BenchChem Technical Support Team. Date: March 2026

User Issue Summary

"I am attempting to functionalize the amino group of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide. Standard amide couplings (EDC/HOBt) are failing (0% conversion), and Buchwald couplings are yielding <10% product with massive starting material recovery. The molecule seems inert. Please advise."

Root Cause Analysis: The "Fortress" Effect

Hello. You are facing a classic "reluctant nucleophile" scenario caused by a synergistic failure of sterics and electronics. Before we fix the protocol, you must understand the enemy:

  • The Ortho-Methyl Clamp (Steric): The C2-methyl group is ortho to your reactive amine. This forces the amino group to rotate out of planarity with the benzene ring to minimize van der Waals repulsion.

    • Consequence: This breaks the conjugation of the nitrogen lone pair with the pi-system. While you might think this makes the lone pair more available (less delocalized), the physical bulk of the methyl group blocks the trajectory of incoming electrophiles (the "Ortho Effect").[1]

  • The Sulfonamide Drag (Electronic): The sulfonamide at C1 is a strong electron-withdrawing group (EWG).

    • Consequence: It pulls electron density away from the ring, rendering the aniline nitrogen electron-deficient and significantly less nucleophilic.

  • The Buttressing Effect: The C1-sulfonamide and C2-methyl are adjacent. The bulky sulfonamide pushes the methyl group closer to the amine, exacerbating the steric blockade.

Diagnosis: Your amine is physically shielded and electronically deactivated. Standard "room temperature" chemistry will not work. You need high-energy/catalytic forcing conditions.

Troubleshooting Guide & Protocols
Workflow Decision Matrix

Use this logic flow to select your rescue protocol.

ReactionLogic Start Target Reaction? Amide Amide Coupling (Acylation) Start->Amide CN_Bond C-N Cross Coupling (Arylation) Start->CN_Bond AcidCl Method A: Acid Chloride + Pyridine (The Sledgehammer) Amide->AcidCl Substrate is Acid Stable T3P Method B: T3P + Pyridine (The Scalpel) Amide->T3P Substrate is Epimerization Prone Buchwald Method C: Pd-Catalysis (BrettPhos/RuPhos) CN_Bond->Buchwald Required for Ar-Ar Coupling

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target bond type.

Solution 1: Amide Bond Formation (Acylation)

Use this if you are trying to attach a carboxylic acid to the amine.

Why EDC/HATU failed: These reagents rely on the amine attacking an active ester. Your amine is too hindered to reach the carbonyl carbon of a bulky active ester.

The Fix: Switch to Propylphosphonic Anhydride (T3P) or Acid Chlorides . T3P is superior because it acts as a kinetic dehydrating agent that does not form a bulky intermediate that the amine must attack.

Protocol A: T3P-Mediated Coupling (Recommended)

Reference Grounding: T3P is widely validated for sterically hindered anilines where HATU fails [1].

  • Stoichiometry:

    • Amine (Your Scaffold): 1.0 equiv

    • Carboxylic Acid: 1.2 – 1.5 equiv

    • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

    • Reagent: T3P (50% w/w in EtOAc/DMF): 2.0 equiv

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Avoid DMF if possible to simplify workup, but use if solubility is poor).

  • Procedure:

    • Dissolve Acid and Base in solvent.

    • Add T3P solution. Stir for 5 mins (Activation).

    • Add your Hindered Amine .

    • CRITICAL STEP: Heat to 60–80°C . Room temperature is insufficient for the C2-methyl barrier.

    • Monitor by LCMS. If stalled after 4h, add 1.0 equiv more T3P.

Protocol B: The Acid Chloride "Force" Method

If T3P fails, convert your acid to an acid chloride first (using SOCl2 or Oxalyl Chloride).

  • Reaction: Acid Chloride (1.5 equiv) + Amine (1.0 equiv) + Pyridine (solvent/base).

  • Condition: Microwave irradiation at 100°C for 30 mins. The thermal energy is required to overcome the rotational barrier of the C2-methyl group.

Solution 2: C-N Cross-Coupling (Buchwald-Hartwig)

Use this if you are attaching another Aryl group (Ar-NH-Ar).

Why standard Pd failed: The reductive elimination step in the catalytic cycle is blocked by the "ortho-effect." The Pd center cannot squeeze between the two aryl rings to form the bond.

The Fix: You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed to create a "pocket" for the metal.

  • Primary Choice: BrettPhos (for primary amines) or RuPhos (universal/hindered secondary).

  • Pre-catalyst: Do not use Pd(OAc)2 or Pd2(dba)3 alone. Use Pd-G3 or Pd-G4 precatalysts to ensure 100% active species generation [2].

Protocol C: High-Steric Buchwald Amination

Reference Grounding: Based on Maiti & Buchwald's work on hindered anilines [3].

ComponentReagentEquivNotes
Catalyst BrettPhos Pd G4 0.05 (5 mol%)Ensures rapid oxidative addition.
Ligand BrettPhos 0.05 (5 mol%)Add extra ligand if reaction stalls.
Base NaOtBu 1.4Strong base required. Use Cs2CO3 if substrate is base-sensitive.
Solvent t-Amyl Alcohol or Dioxane N/At-Amyl alcohol often boosts rates for anilines.
Temp 100°C - 110°C N/AMandatory.

Step-by-Step:

  • Drying: Flame-dry your Schlenk tube or vial. Moisture kills this reaction.

  • Loading: Add Pd-G4 catalyst, Amine, Aryl Halide, and Base in the glovebox or under Argon flow.

  • Solvent: Add anhydrous, degassed solvent.

  • Reaction: Seal and heat to 110°C.

  • Troubleshooting: If you see "Pd black" (precipitate), your catalyst decomposed. Switch to tBuBrettPhos (even bulkier) and lower temp to 90°C, or increase catalyst loading to 8 mol%.

FAQ: Common Pitfalls

Q1: Can I use reductive amination with an aldehyde? A: Likely not with NaBH(OAc)3 at room temp. The imine formation will be extremely slow due to the C2-methyl.

  • Fix: Form the imine first using Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis Acid/Water Scavenger at 60°C, then add NaBH4.

Q2: My product and starting material have the same Rf on TLC. A: This is common with hindered amines. The polarity change upon functionalization is masked by the greasy methyl/sulfonamide groups.

  • Fix: Use a stain! The starting aniline will stain bright yellow/orange with Vanillin or Ninhydrin (if primary). The amide/arylated product will usually not stain or stain differently. Use H-NMR to confirm conversion, not just TLC.

Q3: Is the sulfonamide group stable to these harsh conditions? A: Yes. The N,N-dimethylsulfonamide is extremely robust. It will survive 120°C, NaOtBu, and acid chlorides. It will generally only hydrolyze under refluxing concentrated HCl or HBr.

Visualizing the Mechanism

Mechanism Aniline 3-Amino-N,N,2-trimethyl... (Starting Material) Obstacle STERIC CLASH C2-Methyl blocks approach C1-Sulfonamide withdraws electrons Aniline->Obstacle Standard Conditions LigandSol Solution: Bulky Ligand (BrettPhos) Creates a protective 'pocket' around Pd Forces Reductive Elimination Aniline->LigandSol Pd-G4 Catalyst + Heat Obstacle->Aniline Reaction Fails (Reverts/No Rxn) Product C-N Coupled Product LigandSol->Product Successful Coupling

Figure 2: Mechanistic pathway illustrating how specialized ligands overcome the steric/electronic blockade.

References
  • Dunetz, J. R., et al. (2011).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Letters, 13(19), 5048–5051. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4, 916-920. Link

  • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." Journal of the American Chemical Society, 131(1), 17423-17429. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: A user's guide." Chemical Science, 2(1), 27-50. Link

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Remediation for 3-Amino-N,N,2-Trimethylbenzene-1-Sulfonamide

[1] Introduction: The "Crowded" Molecule Challenge Welcome to the Technical Support Center. You are likely synthesizing 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (also known as 3-amino-2-methyl-N,N-dimethylbenzenesulf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Crowded" Molecule Challenge

Welcome to the Technical Support Center. You are likely synthesizing 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (also known as 3-amino-2-methyl-N,N-dimethylbenzenesulfonamide).[1]

This molecule presents a specific synthetic challenge: the 1,2,3-trisubstitution pattern . The steric crowding between the sulfonamide (position 1), the methyl group (position 2), and the amino group (position 3) creates a high potential for regioisomeric impurities and incomplete reactions .

Whether you are utilizing a Chlorosulfonation route (Direct EAS) or a Sandmeyer-Meerwein route (via Diazonium), this guide addresses the specific impurity profiles you will encounter.

Module 1: The "Likely Suspects" (Impurity Identification)

Before troubleshooting, you must identify the peak. Based on standard process chemistry for hindered sulfonamides, these are the most common impurities.

Table 1: Common Impurity Profile
Impurity CodeChemical NameOriginHPLC Behavior (Approx.)
IMP-A 3-Amino-2-methylbenzenesulfonic acid Hydrolysis of the sulfonyl chloride intermediate due to moisture.[1]RRT < 0.5 (Highly Polar/Acidic)
IMP-B 3-Nitro-N,N,2-trimethylbenzene-1-sulfonamide Unreacted Intermediate (if synthesizing via Nitro reduction).[1]RRT > 1.2 (Late eluting, non-polar)
IMP-C 3-Hydroxy-N,N,2-trimethylbenzene-1-sulfonamide Side Reaction (Phenol formation) during diazonium activation (Sandmeyer route).[1]RRT ~ 0.8 - 0.9
IMP-D 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide Regioisomer (Para-substitution) if using direct chlorosulfonation.[1]RRT ~ 1.05 - 1.1 (Very close to product)
IMP-E N,N-Dimethylamine Reagent Carryover (Precursor to Nitrosamines).[1]Not visible on UV (Requires GC/LC-MS)

Module 2: The Hydrolysis Trap (IMP-A)

The Issue: You observe a large, broad peak early in your chromatogram (RRT < 0.5). Your yield is low, and the pH of your quench water is lower than expected.

The Science: The intermediate, 3-amino-2-methylbenzenesulfonyl chloride (or its nitro precursor), is highly electrophilic.[1] The steric hindrance from the adjacent 2-methyl group distorts the sulfonyl geometry, making it paradoxically more susceptible to hydrolysis during the amidation step if water is present. The chloride is displaced by water instead of dimethylamine, forming the sulfonic acid (IMP-A).

Troubleshooting Q&A

Q: I dried my solvents, but IMP-A is still forming. Where is the water coming from? A: Check your Dimethylamine (DMA) source.

  • Aqueous DMA: If you are using 40% aq.[1] dimethylamine, hydrolysis is competing with amidation.

  • Hygroscopic Salts: If using DMA-HCl salt, ensure it is bone-dry.[1]

  • Atmospheric Moisture: Sulfonyl chlorides degrade rapidly in humid air.[1]

Q: How do I remove IMP-A? A: Sulfonic acids are highly water-soluble at neutral/basic pH.[1]

  • Protocol: Perform a basic wash (aq. NaHCO3 or NaOH) of your organic layer. The sulfonamide (product) will stay in the organic phase; the ionized sulfonate (IMP-A) will partition into the water.

  • Warning: Do not make the pH too high (>12), or you risk deprotonating the sulfonamide (if it were primary) or hydrolyzing other groups.

Visualizing the Pathway

HydrolysisPath Start Sulfonyl Chloride Intermediate Product Target Sulfonamide (Product) Start->Product Amidation (Fast) Impurity Sulfonic Acid (IMP-A) Start->Impurity Hydrolysis (Competing) Reagent Dimethylamine (Nucleophile) Reagent->Product Water Water (Impurity) Water->Impurity Trace Moisture

Figure 1: The competition between Amidation (Product) and Hydrolysis (Impurity A).

Module 3: The Regioisomer Risk (IMP-D)

The Issue: You have a "shoulder" peak eluting just after your main product. It has the same Mass (MW) in LC-MS but a slightly different retention time.

The Science: If you used Direct Chlorosulfonation (Chlorosulfonic acid on 2-methylaniline), the electrophilic substitution prefers the position para to the amino group (Position 5) or para to the methyl group (Position 5). Forcing the sulfonyl group into Position 1 (ortho to methyl, meta to amine) is thermodynamically disfavored due to the "1,2,3" crowding.

Troubleshooting Q&A

Q: Can I separate the regioisomer (IMP-D) by recrystallization? A: It is difficult. Isomers often co-crystallize.[1]

  • Recommended Action: Switch to the Sandmeyer-Meerwein Route .

    • Start with 2-methyl-3-nitroaniline .[1]

    • Diazotize (NaNO2/HCl).

    • React with SO2/CuCl2.[1]

    • Why? The diazonium group is located exactly where you want the sulfonyl group. This "locks" the regiochemistry, eliminating IMP-D.

Q: I am already using the Sandmeyer route, but I see a new impurity (IMP-C). A: That is the Phenol (3-hydroxy-...).[1]

  • Cause: If the diazonium salt gets too warm (>5°C) before reacting with SO2, it reacts with water to form a phenol.

  • Fix: Keep the diazonium solution at -5°C to 0°C and add it rapidly to the SO2/Cu mixture.

Module 4: Genotoxic Impurity Control (Safety)

The Issue: Regulatory bodies (ICH M7 guidelines) flag aromatic amines and secondary amines as potential genotoxins.

The Science:

  • Unreacted Dimethylamine: A secondary amine.[1] In the presence of nitrites (from the diazotization step), it can form N-nitrosodimethylamine (NDMA) , a potent carcinogen.

  • Unreacted Aromatic Amine: The starting material (2-methyl-3-nitroaniline or similar) is often mutagenic.[1]

Remediation Protocol
  • Nitrite Quench: If using the Sandmeyer route, you must quench excess nitrite with Sulfamic Acid or Urea before introducing the sulfonyl chloride to the dimethylamine.

    • Test: Use starch-iodide paper.[1] If it turns blue, nitrite is present. Add sulfamic acid until it stays white.[1]

  • Purge Steps: Dimethylamine is volatile (b.p. 7°C).

    • Action: After the amidation is complete, sparge the reaction mixture with Nitrogen at 30-40°C to strip out excess dimethylamine before workup.

Module 5: Diagnostic Decision Tree

Use this logic flow to troubleshoot your current batch.

Troubleshooting Start Impurity Detected in HPLC Q1 Is the RRT < 0.5 (Early Eluting)? Start->Q1 Q2 Is the RRT ~ 1.0 (Close to Product)? Q1->Q2 No Res1 Suspect: Sulfonic Acid (IMP-A) Action: Check Water Content & Basic Wash Q1->Res1 Yes Q3 Is the RRT > 1.2 (Late Eluting)? Q2->Q3 No Res2 Suspect: Regioisomer (IMP-D) Action: Check Synthesis Route (Switch to Sandmeyer) Q2->Res2 Yes Res3 Suspect: Nitro-Precursor (IMP-B) Action: Check Hydrogenation Completeness Q3->Res3 Yes

Figure 2: Diagnostic logic for impurity identification based on Relative Retention Time (RRT).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Sandmeyer and Chlorosulfonation mechanisms). Link

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Mechanisms of Electrophilic Aromatic Substitution). Link

  • PubChem. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Compound Summary. (Verification of chemical structure and identifiers). Link

  • Organic Process Research & Development (OPRD). General principles of Sulfonyl Chloride synthesis and scale-up. (Search via ACS Publications for specific process parameters). Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide Derivatives

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for medicinal chemists and process scientists utilizing 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) as a synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for medicinal chemists and process scientists utilizing 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) as a synthetic building block.

While this scaffold is highly valuable for developing kinase inhibitors and targeted therapeutics, its functionalization presents a dual chemical challenge:

  • Severe Steric Hindrance : The C3-amino group is structurally shielded by the adjacent ortho-methyl group at the C2 position.

  • Electronic Deactivation : The C1-sulfonamide exerts an electron-withdrawing effect, reducing the nucleophilicity of the aniline nitrogen.

Mechanistic Advantage: Because the sulfonamide is N,N-dimethylated, it lacks acidic N-H protons. This orthogonality allows you to use strong bases (e.g., NaOtBu, LHMDS) in cross-coupling reactions without risking competitive deprotonation or side-reactions at the sulfonamide moiety[1].

Below are field-proven troubleshooting guides, optimized protocols, and mechanistic rationales to help you overcome these barriers.

Part 1: Troubleshooting & FAQs

Section A: Amidation and Acylation

Q: My standard amide couplings using EDC/HOBt are stalling at <20% conversion. How can I drive this acylation to completion? A: The issue is purely steric. The O-acylisourea intermediate formed by EDC is too bulky to be attacked by the shielded C3-amine. Solution: Switch to HATU with DIPEA . HATU generates a 7-azabenzotriazole active ester that is significantly more electrophilic and compact. If you are using an acid chloride, you must add stoichiometric DMAP . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily penetrates the steric shield of the ortho-methyl group to acylate the hindered aniline[2].

Section B: Buchwald-Hartwig Cross-Coupling

Q: During C-N cross-coupling with aryl halides, I observe massive protodeboronation/dehalogenation of my aryl halide and very little product formation. What is going wrong? A: The ortho-methyl group on your aniline severely impedes the reductive elimination step of the catalytic cycle. When reductive elimination is slow, the palladium complex stalls, leading to off-cycle side reactions like


-hydride elimination or protodehalogenation.
Solution:  Employ a highly bulky, electron-rich biaryl phosphine ligand like BrettPhos  or tBuXPhos . The extreme steric bulk of BrettPhos forces the formation of a monoligated 

active species, which accelerates oxidative addition[3]. Furthermore, the steric crowding around the palladium center actively "pushes" the two coupling partners together, drastically lowering the activation energy required for reductive elimination[1].
Section C: Reductive Amination

Q: Reductive amination with standard aldehydes and NaBH(OAc)₃ yields mostly unreacted starting material. How do I force the imine formation? A: Due to the electron-withdrawing sulfonamide and the steric bulk, the initial condensation to form the imine is thermodynamically unfavorable. Solution: Do not add the reducing agent immediately. Force the imine condensation using a strong Lewis acid and water scavenger, such as TiCl₄ (0.5 equiv) or Ti(OiPr)₄ in anhydrous DCE. Stir for 12 hours to ensure complete imine formation before carefully adding the hydride source.

Part 2: Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for functionalizing the C3-amino group of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Reaction ClassSubstrate PartnerOptimal Reagents / CatalystSolvent & TempExpected Yield
Amidation Aliphatic/Aryl Carboxylic AcidsHATU (1.2 eq), DIPEA (2.5 eq)DMF, 50 °C75 - 90%
Acylation Acid ChloridesDMAP (1.1 eq), Pyridine (2.0 eq)DCM, 0 °C to RT85 - 95%
C-N Coupling Aryl Bromides/ChloridesPd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.5 eq)Toluene, 90 °C70 - 85%
Red. Amination Aldehydes / Ketones1. TiCl₄ (0.5 eq) 2. NaBH(OAc)₃ (1.5 eq)DCE, RT65 - 80%

Part 3: Self-Validating Experimental Protocols

Protocol 1: HATU-Mediated Amidation of the Hindered Aniline

This protocol utilizes in-situ active ester formation to overcome the C2-methyl steric shield.

  • Activation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will transition to a distinct yellow color, confirming the formation of the active 7-azabenzotriazole ester.

  • Coupling: Add 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.0 mmol, MW: 214.28 g/mol )[4]. Heat the reaction to 50 °C and stir for 12 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. Look for the disappearance of the aniline starting material peak at m/z 215 [M+H]⁺.

  • Workup: Cool to room temperature and quench with water (15 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted aniline and DIPEA), followed by saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid). Dry over MgSO₄ and concentrate.

Protocol 2: BrettPhos-Enabled Buchwald-Hartwig Amination

This protocol leverages a bulky biaryl phosphine to force reductive elimination[1].

  • Catalyst Pre-activation: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol). Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.

    • Self-Validation: The mixture will turn a deep red/purple hue, indicating the formation of the active

      
       complex.
      
  • Coupling: Add the aryl halide (1.0 mmol) and 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.1 mmol) dissolved in toluene (3 mL). Seal the tube, remove from the glovebox, and heat at 90 °C for 8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Part 4: Reaction Workflow Visualization

G Start 3-Amino-N,N,2-trimethylbenzene -1-sulfonamide Amidation Amidation (Acylation) Start->Amidation Acyl Electrophiles Buchwald Buchwald-Hartwig Cross-Coupling Start->Buchwald Aryl Halides RedAmin Reductive Amination Start->RedAmin Aldehydes/Ketones HATU Use HATU/DIPEA or Acid Chloride + DMAP (Overcomes Steric Shielding) Amidation->HATU BrettPhos Use Pd2(dba)3 + BrettPhos (Facilitates Reductive Elimination) Buchwald->BrettPhos TiCl4 Use TiCl4 / Lewis Acid (Drives Imine Condensation) RedAmin->TiCl4

Fig 1: Decision tree for functionalizing the sterically hindered C3-amino group.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Solving solubility issues with 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Technical Support Center: Solubility Optimization Guide Topic: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2)[1] Executive Technical Summary Compound Identity: IUPAC Name: 3-amino-N,N,2-trimethylbenzene-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2)[1]

Executive Technical Summary

Compound Identity:

  • IUPAC Name: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide[1][2]

  • CAS Number: 10311-37-2[1][2]

  • Molecular Weight: 214.29 g/mol [1][2]

  • Physicochemical Profile:

    • Core Structure: Lipophilic toluene core with a polar sulfonamide and a basic amine.[1]

    • Key Solubility Constraint: The sulfonamide nitrogen is fully substituted (N,N-dimethyl), eliminating the acidic proton found in primary sulfonamides. Consequently, this compound cannot form water-soluble salts with bases (e.g., NaOH, KOH).

    • pKa (Calculated): The aniline amine (-NH₂) has a pKa estimated between 2.5–3.5 (lowered from standard aniline ~4.6 by the electron-withdrawing sulfonamide group).[1] It requires highly acidic conditions (pH < 2) to protonate and dissolve in aqueous media.[1]

The "Why": Mechanistic Solubility Analysis

Researchers often encounter "crash-out" (precipitation) events because they treat this molecule like a standard sulfonamide antibiotic.[1] It is not.

  • The "Neutral Trap" at Physiological pH: At pH 7.4 (PBS/Media), the aniline group is deprotonated (neutral). Without an acidic sulfonamide proton to ionize, the molecule remains electrically neutral and highly lipophilic, leading to immediate aggregation in aqueous buffers.

  • Crystal Lattice Energy: The melting point (118–122°C) indicates a stable crystal lattice driven by stacking interactions of the aromatic ring and dipole interactions of the sulfonyl group. Breaking this lattice requires a solvent with high dielectric constant and lipophilic character (e.g., DMSO).

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I added 1N NaOH to dissolve it, but it remained a suspension. Why?"

Diagnosis: Chemical Misconception. Technical Explanation: Standard sulfonamides (like sulfamethoxazole) are primary amides (-SO₂NH₂).[1] They are weak acids (pKa ~10) and dissolve in base by losing a proton.[1] Your compound is an N,N-dimethyl sulfonamide (-SO₂N(CH₃)₂).[1] It has zero acidic protons .[1] Adding NaOH increases the ionic strength of the water, potentially decreasing solubility via the "salting-out" effect. Solution: Stop using base. Switch to organic cosolvents (DMSO, PEG400) or acidic vehicles if the assay tolerates it.

Issue 2: "My 10 mM DMSO stock precipitates immediately when added to cell culture media."

Diagnosis: Solvent Shock (The "Crash-Out" Effect). Technical Explanation: When a hydrophobic DMSO stock is diluted into aqueous media, the solvent environment changes instantly.[1] The water molecules form a hydration shell around the DMSO, leaving the lipophilic drug molecules to aggregate with each other rather than interact with the water. Solution: Use the "Step-Down" Dilution Protocol :

  • Dissolve compound in 100% DMSO (Stock A).[1]

  • Prepare an intermediate dilution (Stock B) in a vehicle containing a surfactant or polymer (e.g., 10% DMSO + 40% PEG400 + 50% Water).

  • Add Stock B to the media. The intermediate step prevents the rapid polarity shift.

Issue 3: "How do I formulate this for animal studies (IP/PO) at 50 mg/kg?"

Diagnosis: High-Concentration Requirement. Technical Explanation: Simple aqueous buffers will fail.[1] You need a vehicle that disrupts crystal packing and maintains solubility in the gut/peritoneum. Recommended Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 30% PEG400 (Cosolvent)[1]

  • 5% Tween 80 (Surfactant/Emulsifier)[1]

  • 60% Saline/Water (Diluent)[1]

  • Protocol: Dissolve in DMSO first.[1] Add PEG400 and vortex.[1] Add Tween 80.[1] Finally, add warm saline slowly with vigorous vortexing.

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

SolubilityLogic Start Start: Select Application AppType What is the experimental context? Start->AppType InVitro In Vitro (Cell/Enzyme Assays) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo Chemistry Synthetic Chemistry AppType->Chemistry ConcCheck Final Conc < 10 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route SynthSolv DCM, EtOAc, Methanol Chemistry->SynthSolv SimpleDMSO Use 0.1% DMSO in Media ConcCheck->SimpleDMSO Yes ComplexMedia Use Cyclodextrin (HP-β-CD) ConcCheck->ComplexMedia No (Risk of ppt) Oral PO: PEG400/Tween80/Water (Suspension acceptable) Route->Oral Injection IV/IP: Must be Solution Route->Injection Formulation 5% DMSO + 30% PEG400 + 5% Tween 80 Injection->Formulation

Caption: Strategic decision tree for selecting the appropriate solvent system based on experimental constraints.

Experimental Protocols

Protocol A: Preparation of 20 mM Stock Solution
  • Reagents: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%), 3-amino-N,N,2-trimethylbenzene-1-sulfonamide powder.[1]

  • Safety: Wear nitrile gloves; compound is an aniline derivative (potential irritant/toxin).[1]

StepActionTechnical Note
1Weigh 4.29 mg of compound.Use a microbalance.[1] Static electricity may be an issue; use an anti-static gun if available.[1]
2Add 1.0 mL of Anhydrous DMSO.Do not use water-containing DMSO; it reduces stock stability.[1]
3Vortex for 30–60 seconds.Ensure no solid particles remain on the tube walls.
4Visual Check: Hold against light.Solution must be perfectly clear. If hazy, sonicate for 5 mins at 37°C.
5Storage.Aliquot into amber vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]
Protocol B: Cyclodextrin Complexation (For Sensitive Assays)

If DMSO is toxic to your specific cell line, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]

  • Prepare 20% (w/v) HP-β-CD in PBS.

  • Weigh compound (target conc: 1 mg/mL).[1]

  • Add the HP-β-CD solution.[1]

  • Sonicate for 30–60 minutes at 40°C. The cyclodextrin hydrophobic cavity will encapsulate the aromatic ring of the sulfonamide.

  • Filter sterilize (0.22 µm PTFE filter).[1] Note: Do not use Nylon filters, as they may bind the drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12311372, 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.[1] PubChem.[1][3][4][5][6] [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for aniline/sulfonamide solubility principles).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Optimization

Minimizing side reactions when using 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

CAS: 10311-37-2 | Application: Medicinal Chemistry Building Block Welcome to the Technical Support Center You are likely working with 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (also known as 3-amino-2-methyl-N,N-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 10311-37-2 | Application: Medicinal Chemistry Building Block

Welcome to the Technical Support Center

You are likely working with 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (also known as 3-amino-2-methyl-N,N-dimethylbenzenesulfonamide) because you are developing kinase inhibitors or sulfonyl-based pharmacophores.

This guide addresses the specific reactivity challenges posed by this molecule's "Vicinal Trisubstituted" pattern. The combination of an electron-withdrawing sulfonamide (


) and a sterically hindering ortho-methyl group creates a "perfect storm" of low nucleophilicity.
Part 1: Know Your Molecule (The "Personality" of the Reagent)

Before troubleshooting, understand why the reaction is failing.

FeatureChemical ConsequenceExperimental Symptom

(Pos 1)
Electronic Deactivation: Strong electron-withdrawing group (EWG) reduces electron density on the aniline nitrogen.Slow reaction rates; requires higher temperatures or stronger catalysts.
Methyl Group (Pos 2) Steric Hindrance: Located ortho to the amine. It forces the amine out of planarity and physically blocks the approach of electrophiles.Low Yields: Electrophiles degrade (hydrolyze) before the amine can attack.
Tertiary Sulfonamide Stability: Unlike primary sulfonamides, the

nitrogen has no protons.
Advantage: No risk of competing N-alkylation/acylation at the sulfonamide site.
Part 2: Troubleshooting Amide Coupling (Acylation)

Common Issue: You observe unreacted starting material (aniline) and hydrolyzed acid (carboxylic acid) despite using standard coupling reagents like EDC/HOBt.

The Mechanism of Failure

Because the aniline is electronically deactivated and sterically hindered, its nucleophilic attack on the activated ester is slower than the rate of moisture attacking the ester.

Protocol: High-Efficiency Coupling for Hindered Anilines

Standard EDC/NHS protocols will likely fail. Use this optimized protocol instead.

Reagents:

  • Coupling Agent: HATU (preferred) or PyBOP.

  • Base: DIPEA (Diisopropylethylamine) - Use 3.0 equivalents.

  • Solvent: DMF (Anhydrous) - Essential to prevent hydrolysis.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Enhances reaction rate over HOBt.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT. Color change to yellow/orange is normal.

  • Addition: Add 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (1.0 equiv).

  • The "Push": Heat the reaction to 50–60°C .

    • Why? Steric hindrance requires thermal energy to overcome the rotational barrier created by the ortho-methyl group.

  • Monitoring: Monitor by LCMS. If conversion stalls after 4 hours, add DMAP (0.1 equiv) .

    • Caution: DMAP can cause racemization if your acid is chiral.

Decision Tree: Amide Coupling Optimization

AmideCoupling start Start: Low Yield with EDC/HOBt check_moisture Check 1: Is Solvent Anhydrous? start->check_moisture switch_reagent Action: Switch to HATU/HOAt + DMF check_moisture->switch_reagent Yes heat Action: Heat to 60°C switch_reagent->heat check_conversion Check 2: Conversion > 50%? heat->check_conversion add_dmap Action: Add 10 mol% DMAP check_conversion->add_dmap No (Stalled) success Success: Isolate Product check_conversion->success Yes acid_chloride Method B: Convert Acid to Acid Chloride add_dmap->acid_chloride Still Fails

Caption: Logic flow for optimizing amide coupling with sterically hindered, electron-deficient anilines.

Part 3: Troubleshooting Buchwald-Hartwig Cross-Coupling

Common Issue: Catalyst poisoning (Pd black precipitation) or homocoupling of the aryl halide partner. The amine remains unreacted.

The Mechanism of Failure

In the catalytic cycle, Oxidative Addition (Pd inserting into Ar-X) proceeds normally. However, the Amine Binding step is blocked by the ortho-methyl group and the sulfonamide's electron withdrawal. This leads to a stalled Pd-complex that eventually decomposes.

Recommended Ligand Systems

Do not use simple phosphines like


 or dppf. You require bulky, electron-rich dialkylbiaryl phosphine ligands.
LigandRecommendation LevelWhy?
BrettPhos High Specifically designed for primary amines with steric/electronic challenges.
tBuBrettPhos Critical Use if the coupling partner (Aryl Halide) is also hindered.[1][2]
XPhos Moderate Good general purpose, but BrettPhos is superior for this specific aniline.
Protocol: Pd-Catalyzed Amination

Reagents:

  • Catalyst:

    
     (1-2 mol%) or BrettPhos Pd G3/G4 precatalyst.
    
  • Ligand: BrettPhos (2-4 mol%) - Maintain 1:2 Pd:Ligand ratio if not using precatalyst.

  • Base:

    
     (weak) or NaOtBu (strong). Start with 
    
    
    
    to avoid functional group incompatibility.
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Inerting: This reaction is strictly oxygen-sensitive . Purge all solvents with Argon/Nitrogen for 15 mins.

  • Pre-heating: Mix Catalyst, Ligand, and Aryl Halide in solvent. Stir 5 mins to form the active catalytic species.

  • Addition: Add the Sulfonamide-Aniline and Base.

  • Temperature: Heat to 100°C .

    • Note: Lower temperatures (80°C) often fail to drive the reductive elimination step in hindered systems.

Catalytic Cycle Failure Points

BuchwaldFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind Fast RedElim Reductive Elimination (Product Release) AmineBind->RedElim SLOW: Steric Block (Ortho-Methyl) Decomp Catalyst Decomposition (Pd Black) AmineBind->Decomp If Ligand is too small or Temp too low RedElim->Pd0

Caption: The bottleneck in coupling this aniline is the Amine Coordination/Reductive Elimination step due to sterics.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black immediately. Is the product gone? A: Not necessarily. "Pd Black" indicates catalyst decomposition, meaning the reaction has stopped, but your starting material is likely intact. Filter through Celite, recover the starting material, and retry with a bulkier ligand (e.g., switch from XPhos to BrettPhos) and strictly anhydrous/oxygen-free conditions.

Q: Can I use the acid chloride method instead of coupling reagents? A: Yes, but with a caveat.

  • Risk:[3][4] The acid chloride is highly reactive. If your aniline is too slow (due to the steric methyl group), the acid chloride may hydrolyze with trace moisture or react with the solvent (if DMF is used without care).

  • Fix: Use DCM as solvent with Pyridine as the base/catalyst. Pyridine acts as a nucleophilic catalyst, forming an N-acylpyridinium intermediate that is more reactive toward the hindered aniline.

Q: Does the sulfonamide group need protection? A: No. You are using the N,N-dimethyl variant (


). This is a tertiary sulfonamide. It lacks the acidic proton found in primary sulfonamides (

). It is chemically inert to most coupling conditions (bases, nucleophiles).

Q: I see a side product with M+14 mass. What is it? A: This is likely N-methylation .

  • Cause: If you are using Methyl Iodide or similar alkylating agents elsewhere in your sequence, the aniline nitrogen is still nucleophilic enough to be alkylated.

  • Also: If using DMF as a solvent with strong bases (NaH) and high heat, DMF can decompose to form dimethylamine, which can participate in side reactions, though this is rare.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Grounding: Authoritative source for selecting BrettPhos for hindered primary amines.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.

    • Grounding: Defines the mechanism of HATU/HOAt superiority for deactiv
  • Ingoglia, B. T., et al. (2016). Dale Boger's Rules for Amide Coupling. Bioorganic & Medicinal Chemistry.

    • Grounding: Provides the logic for using Acid Fluorides or Pyridine-catalyzed Acid Chloride routes for sterically hindered substrates.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Amino-N,N,2-Trimethylbenzene-1-Sulfonamide

The following technical guide addresses the stability profile, troubleshooting, and handling of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) under acidic conditions. [1][2] Part 1: Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, troubleshooting, and handling of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) under acidic conditions.

[1][2]

Part 1: Executive Summary & Stability Profile[2]

Core Stability Directive

Under standard laboratory acidic conditions (e.g., HPLC mobile phases, workups with 1M HCl), 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is chemically stable . The primary interaction is the reversible protonation of the aniline nitrogen. Degradation via hydrolysis of the sulfonamide bond requires extreme forcing conditions (e.g., reflux in concentrated mineral acids) due to the robust nature of the N,N-dialkyl sulfonamide group and steric protection from the ortho-methyl substituent.

Acidic Condition Matrix
ConditionAcid TypeTempStability StatusPrimary Chemical Event
HPLC Mobile Phase 0.1% TFA / Formic Acid25°CStable Protonation of aniline (-NH₃⁺).[1][2]
Mild Workup 1M HCl / 10% H₂SO₄< 40°CStable Formation of water-soluble HCl salt.[1][2]
Strong Acid / Heat 6M HCl / 48% HBrRefluxRisk Slow hydrolysis to sulfonic acid.[1]
Oxidizing Acid HNO₃ / H₂CrO₄AnyUnstable Oxidation of amine/methyl group.[1]
Nitrous Acid NaNO₂ + HCl0-5°CUnstable Diazotization (rapid decomposition).[1][2]

Part 2: Troubleshooting & FAQs

Q1: I observed a retention time shift in HPLC when switching from neutral to acidic mobile phase. Did my compound degrade?

Diagnosis: Likely False Positive for Degradation .[1] Mechanism: The 3-amino group (aniline) is basic.[1] In an acidic mobile phase (pH ~2-3), it exists as the protonated ammonium species (


).[1][2] This charged species is more polar than the neutral free base, resulting in a shorter retention time on reverse-phase (C18) columns.[2]
Verification Protocol: 
  • Neutralize a small aliquot of your acidic sample with bicarbonate.[1]

  • Re-inject using a neutral mobile phase (e.g., Ammonium Acetate pH 7).[2]

  • If the original peak returns to its expected retention time, the compound is intact.

Q2: My compound precipitated when I added concentrated HCl. Is this a polymerization?

Diagnosis: Salt Formation (Solubility Limit). Mechanism: Adding concentrated acid pushes the equilibrium heavily toward the hydrochloride salt. While the salt is generally water-soluble, the "Common Ion Effect" (excess Cl⁻ ions) can decrease the solubility of the hydrochloride salt, causing it to precipitate as a white or off-white solid.[2] Action: Filter the solid. It is likely the pure HCl salt of your target. Analyze by 1H NMR (in DMSO-d6) to confirm the integrity of the aromatic ring and methyl groups.

Q3: Can I use this compound in a reaction with Lewis Acids (e.g., AlCl₃, BF₃)?

Diagnosis: Conditional Stability. Insight: The sulfonamide oxygens and the aniline nitrogen are Lewis bases. They will complex with Lewis acids.[1]

  • Risk: The aniline nitrogen will complex first, deactivating the ring toward electrophilic substitution.

  • Stability: The molecular skeleton will remain intact, but the reactivity will change drastically. Ensure you use >2 equivalents of Lewis acid if the reaction requires a free catalyst, as the substrate will sequester the reagent.

Q4: I see a new peak at RRT 0.85 after refluxing in 6M HCl for 12 hours.

Diagnosis: Partial Hydrolysis. Mechanism: While N,N-dimethylsulfonamides are stable, prolonged reflux in strong mineral acid can cleave the S-N bond.[2]

  • Product: 3-amino-2-methylbenzenesulfonic acid (zwitterionic) and dimethylamine.[1][2]

  • Confirmation: Check LC-MS for a mass loss corresponding to

    
     (approx -44 Da) or replacement with -OH (net loss of ~29 Da depending on ionization).[1][2]
    

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways the molecule takes under different acidic stress conditions.

StabilityPathways cluster_legend Condition Severity Compound 3-amino-N,N,2-trimethylbenzene- 1-sulfonamide (Neutral) Protonated Ammonium Salt Species (R-NH3+) Soluble, Stable Compound->Protonated Dilute Acid (HCl/TFA) pH < 4, 25°C Hydrolysis Hydrolysis Product (Sulfonic Acid Derivative) + Dimethylamine Compound->Hydrolysis Strong Acid (6M HCl) Reflux > 100°C (Slow) Diazonium Diazonium Salt (Unstable Intermediate) Compound->Diazonium HNO2 (NaNO2 + HCl) 0-5°C Protonated->Compound Neutralization (NaHCO3) Phenol Phenolic Decomposition Product Diazonium->Phenol Warming / H2O Mild Mild/Standard Harsh Harsh/Forcing

Caption: Reaction pathways of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide under varying acidic conditions. Green indicates reversible safe zones; Red indicates irreversible degradation.[1]

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Forced Degradation (Acid Hydrolysis)

Purpose: To validate the stability limits of the raw material.

  • Preparation: Dissolve 10 mg of compound in 1 mL of Methanol (co-solvent).

  • Stress Condition: Add 1 mL of 1.0 N HCl .

  • Incubation:

    • Sample A: Store at Room Temperature (25°C) for 24 hours.

    • Sample B: Heat at 60°C for 4 hours.

  • Quenching: Neutralize with 1 mL of 1.0 N NaOH.

  • Analysis: Dilute to 0.5 mg/mL and analyze via HPLC-UV (254 nm).

    • Acceptance Criteria: Purity of Sample A should be >99.0% relative to control. Sample B should show <5% degradation.[1]

Protocol B: Safe Workup from Acidic Reaction Mixtures

Purpose: To recover the free base without inducing heat-generated hydrolysis.[1]

  • Cooling: Cool the acidic reaction mixture to < 10°C.

  • Basification: Slowly add saturated Sodium Carbonate (Na₂CO₃) or 4M NaOH dropwise.

    • Critical Step: Monitor temperature.[1][3][4] Do not allow the exotherm to exceed 35°C.

  • pH Target: Adjust pH to 9–10. The mixture will become cloudy as the free base precipitates or oils out.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

  • Drying: Dry organic layer over Na₂SO₄ (anhydrous) to remove residual caustic water droplets.

Part 5: References

  • Sigma-Aldrich. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Sheet. CAS 10311-37-2.[1][2][5]

  • Javorskis, T., & Orentas, E. (2017).[2][6][7] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.[2]

  • PubChem. Compound Summary: 3-amino-N,N-dimethylbenzene-1-sulfonamide.[1][2] National Library of Medicine.[1]

  • BenchChem. Application Note: 5-Amino-n,2-dimethylbenzenesulfonamide as a Chemical Intermediate. (Analogous chemistry for methyl-substituted sulfonamides).

Sources

Optimization

Technical Support Center: Storage and Shelf-Life Optimization for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) .

While the baseline manufacturer recommendation for this compound is room temperature (RT) storage [1], ensuring long-term analytical stability requires mitigating specific degradation pathways. The primary challenge with this molecule is the oxidation of the sterically hindered but electronically active 3-amino group, alongside the hygroscopic nature of the powder.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: My powder has changed from off-white to a distinct yellow/brown color. Is it still viable for my assays? A: No, it is not recommended for sensitive assays without re-purification. This discoloration is a classic hallmark of primary amine oxidation.

  • Causality: The electron-donating nature of the adjacent methyl group (position 2) slightly increases the electron density on the benzene ring. This makes the 3-amino group highly susceptible to auto-oxidation, forming azo, nitroso, or hydroxylamine dimeric species when exposed to ambient light and oxygen.

  • Action: Check purity via HPLC-UV at 254 nm. If purity is <98%, recrystallize the batch.

Q2: The compound has formed hard clumps in the amber vial. What caused this, and how does it affect my stock solutions? A: Clumping indicates moisture ingress. While the sulfonamide moiety is relatively stable against hydrolysis due to steric shielding by the N,N-dimethyl and 2-methyl groups, the powder itself is hygroscopic.

  • Causality: Absorbed water acts as a plasticizer, lowering the glass transition temperature of amorphous regions in the powder and causing caking. Furthermore, water acts as a medium that accelerates the aforementioned oxidative degradation.

  • Action: Perform a Karl Fischer titration to quantify water content. If moisture exceeds 2%, lyophilize or desiccate the batch before preparing molar solutions to ensure accurate concentration calculations.

Q3: What is the optimal long-term storage protocol for bulk API vs. working solutions? A:

  • Bulk Powder: Store at Room Temperature (15–25°C) in a tightly sealed, light-resistant container (amber glass) backfilled with an inert gas like Argon or Nitrogen [1].

  • Working Solutions (e.g., in DMSO): Aliquot and store at -20°C to prevent freeze-thaw degradation and solvent-mediated solvolysis.

Q4: I observed inconsistent results in my cellular assays when using a 3-month-old DMSO stock. What is the mechanism of failure? A: DMSO is highly hygroscopic. Over three months, repeated opening of the vial introduces atmospheric moisture.

  • Causality: The introduction of water into the DMSO stock lowers the solubility limit of the highly lipophilic 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, causing micro-precipitation. You are likely pipetting a lower effective concentration than calculated.

  • Action: Always aliquot DMSO stocks for single-use. Centrifuge older stocks at 10,000 x g for 5 minutes before use to check for invisible micro-precipitates.

Part 2: Quantitative Stability Data

The following table summarizes the expected shelf-life and Critical Quality Attributes (CQAs) under various storage conditions.

Storage FormatTemperatureEnvironmental ControlExpected Shelf-LifeCritical Quality Attribute (CQA)
Bulk Powder (Optimal) 15–25°CAmber vial, Argon backfill24–36 monthsAppearance (Off-white), Purity >98%
Bulk Powder (Stressed) 40°C75% RH, Ambient Air< 3 monthsMoisture <0.5%, Purity >95%
DMSO Stock (10 mM) -20°CSealed, Desiccated6–12 monthsNo precipitation, Purity >98%
Aqueous Buffer 4°CpH 7.4< 24 hoursSolution clarity, Purity >95%

Part 3: Experimental Protocols for Shelf-Life Testing

To verify the integrity of your compound, follow this self-validating forced degradation protocol, modeled after ICH Q1A(R2) stability testing guidelines [2].

Protocol: Forced Degradation & Stability-Indicating Assay

Objective: To validate the stability-indicating power of your analytical procedure and establish degradation kinetics.

  • Step 1: Sample Preparation: Prepare a 1 mg/mL stock solution of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide in HPLC-grade Acetonitrile:Water (50:50).

  • Step 2: Oxidative Stress: Add 3% H₂O₂ to a 1 mL aliquot. Incubate at 25°C for 24 hours. (Causality: This specifically targets the electron-rich primary amine, forcing the formation of N-oxides or azo compounds).

  • Step 3: Photolytic Stress: Expose 50 mg of solid powder to 1.2 million lux hours and 200 watt-hours/square meter of UV light.

  • Step 4: Thermal/Hydrolytic Stress: Heat a 1 mL aliquot of the stock solution at 60°C for 7 days.

  • Step 5: HPLC-UV/MS Analysis: Run samples on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • Step 6: System Suitability & Internal Control (Self-Validation): Inject a mixed standard of the intact API and a known oxidized standard (e.g., the azo-dimer). Calculate the resolution factor (

    
    ). The system is validated if 
    
    
    
    , proving the method can definitively separate the parent compound from its degradants. Oxidative degradants will typically elute later due to the increased hydrophobicity of azo dimers.

Part 4: Workflow Visualization

G API 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (Solid Powder) OptStore Optimal Storage (RT, Dark, Argon) API->OptStore Recommended SubStore Suboptimal Storage (High RH, Light, Heat) API->SubStore Environmental Stress TestHPLC HPLC-UV Analysis (Purity & Degradants) OptStore->TestHPLC Routine Check DegOx Oxidation of 3-Amino Group (Discoloration: Yellow/Brown) SubStore->DegOx Light / O2 DegMoist Moisture Absorption (Clumping / Caking) SubStore->DegMoist Humidity DegOx->TestHPLC TestKF Karl Fischer Titration (Water Content) DegMoist->TestKF Pass Valid for Use (>98% Purity) TestHPLC->Pass Pass Fail Recrystallize / Discard (<95% Purity) TestHPLC->Fail Fail TestKF->Pass <2% Moisture TestKF->Fail >2% Moisture

Shelf-Life Optimization and Degradation Workflow for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

References

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products". European Medicines Agency / ICH. URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Verification &amp; Comparative NMR Profiling: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

[1] Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2).[1] As a trisubstituted benzene derivative, this compound presents s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2).[1] As a trisubstituted benzene derivative, this compound presents specific challenges in structural verification, particularly in differentiating it from its positional isomers (e.g., the 4-amino or 6-amino variants) often encountered during synthesis.

This document compares two primary analytical workflows—Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal solvent system for resolution and proton assignment.[1]

The Molecule at a Glance
  • Core Scaffold: Aniline core with a sulfonamide handle.[1]

  • Key Feature: The C2-Methyl group is sterically crowded, "sandwiched" between the bulky sulfonamide (C1) and the amino group (C3). This steric environment creates unique nuclear magnetic environments essential for identification.[1]

Comparative Analysis: Solvent System Selection

In drug development, selecting the correct solvent is not merely about solubility; it is about spectral resolution.[1] Below is a comparative performance analysis of the two standard alternatives for this specific sulfonamide.

Alternative A: Chloroform-d (CDCl₃)[1]
  • Performance: Standard resolution for non-polar alkyl groups.[1]

  • Drawback: The amino (-NH₂) protons often appear as a broad, flattened hump due to rapid quadrupole relaxation and exchange, making integration unreliable.

  • Verdict: Excellent for assigning the N-methyl and Aryl-methyl groups but poor for verifying the amine stoichiometry.

Alternative B: DMSO-d₆ (Recommended)[1]
  • Performance: High polarity disrupts intermolecular hydrogen bonding.[1]

  • Advantage: The -NH₂ protons typically resolve as a sharp singlet (or distinct doublet if coupled), allowing for precise integration (2H).

  • Verdict: The superior choice for full structural characterization, specifically for confirming the integrity of the aniline moiety.

Comparative Data Table: Predicted Chemical Shifts
Proton EnvironmentMultiplicityPredicted Shift (CDCl₃)Predicted Shift (DMSO-d₆)Structural Logic
Ar-CH₃ (C2) Singlet (3H)2.25 - 2.35 ppm2.15 - 2.25 ppmShielded by electron-donating ring; slight steric compression.[1]
N-(CH₃)₂ Singlet (6H)2.75 - 2.85 ppm2.65 - 2.75 ppmDeshielded by the electron-withdrawing Sulfonyl group.[1]
-NH₂ (Amino) Broad/Sharp (2H)3.50 - 4.20 ppm (Broad)5.00 - 5.50 ppm (Sharp)Critical Differentiator. H-bonding in DMSO deshields these protons significantly.[1]
Ar-H (C4) Doublet (1H)6.70 - 6.80 ppm6.75 - 6.85 ppmOrtho to -NH₂ (shielding effect).[1]
Ar-H (C5) Triplet (1H)7.05 - 7.15 ppm7.10 - 7.20 ppmMeta to both substituents; least perturbed.[1]
Ar-H (C6) Doublet (1H)7.40 - 7.50 ppm7.45 - 7.55 ppmOrtho to -SO₂- (strong deshielding).[1]

Note on Causality: The shift of the C2-Methyl is diagnostic.[1] If the methyl were at C4 (para), the symmetry of the aromatic region would change to an AA'BB' or A2B2 system. The 1,2,3-substitution pattern creates a distinct ABC (or AMX) aromatic system.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this standard operating procedure (SOP). This protocol includes a "Self-Validation" step using the residual solvent peak.[1]

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid sulfonamide into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Why DMSO? To sharpen the exchangeable amine protons.

  • Vortex for 30 seconds until fully dissolved. Ensure no suspended particles remain (filtering through cotton is recommended if cloudy).[1]

  • Transfer to a high-throughput 5mm NMR tube.[1]

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >5mg sample).[1]

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the sulfonamide methyls is critical).

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline.[1]

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration: Normalize the N,N-dimethyl singlet (at ~2.7 ppm) to 6.00 .

    • Validation Check: If the Ar-CH₃ integrates to <2.8 or >3.2, check for solvent impurities or overlapping water peaks.[1]

Structural Logic & Isomer Differentiation[1][2][3]

The most common error in analyzing this compound is confusing it with 4-amino-N,N,2-trimethylbenzene-1-sulfonamide .[1] The diagram below illustrates the logic flow to rule out this isomer.

IsomerLogic Start Unknown Isomer Spectrum CheckAr Analyze Aromatic Region (6.5 - 7.6 ppm) Start->CheckAr Coupling Check Coupling Pattern CheckAr->Coupling Isomer3 Pattern: 3 Distinct Signals (d, t, d) Indicates: 3 Adjacent Protons Coupling->Isomer3 Contiguous System Isomer4 Pattern: 2 Signals (d, d or s, d) Indicates: Isolated Protons Coupling->Isomer4 Symmetric/Split System Result3 CONFIRMED: 3-Amino Isomer (1,2,3-substitution) Isomer3->Result3 Result4 REJECTED: 4-Amino Isomer (1,2,4-substitution) Isomer4->Result4

Figure 1: Decision tree for distinguishing the 3-amino target molecule from its 4-amino regioisomer based on aromatic coupling constants (J-coupling).

Mechanistic Insight: The "Ortho Effect"

In the 3-amino isomer (the target), the protons are located at positions 4, 5, and 6.

  • H5 couples to both H4 and H6 (approx J = 7–8 Hz), appearing as a triplet .[1]

  • In the 4-amino isomer, the protons are at 3, 5, and 6. H3 is isolated (singlet), while H5 and H6 couple (doublets).

  • Observation of a triplet in the aromatic region is the definitive proof of the 1,2,3-substitution pattern.

Advanced Verification: 2D NMR (Optional)

If the 1D spectrum is ambiguous due to impurities, a 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides spatial proof.

NOE_Pathway Figure 2: Expected NOE Correlations for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Me2 C2-Methyl (~2.3 ppm) NH2 C3-Amino (Exchangeable) Me2->NH2 Strong NOE (Spatial Proximity) NMe2 Sulfonamide N-Me (~2.7 ppm) Me2->NMe2 Weak/No NOE (Steric Distance)

Figure 2: NOE correlation map. The C2-Methyl group will show a cross-peak with the C3-Amino protons, confirming their adjacent placement.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for substituent additivity rules and coupling constants).

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 235520 (3-amino-N,N-dimethylbenzenesulfonamide - Analog Reference).

  • SDBS Database. (2023). Spectral Database for Organic Compounds, AIST.[1] (General reference for aniline and sulfonamide shifts).

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shift Prediction Tools for Sterically Hindered Aromatics

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction Accurate prediction of ^13^C NMR chemical shifts is a critical bottleneck in structure elucidation and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction

Accurate prediction of ^13^C NMR chemical shifts is a critical bottleneck in structure elucidation and pharmaceutical development. For highly substituted, sterically hindered molecules like 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, traditional 2D additivity rules often fail to capture complex spatial realities. This guide objectively compares the performance of industry-standard empirical predictors (ChemDraw, Mnova, ACD/Labs) against Quantum Mechanical (QM) Density Functional Theory (DFT) calculations, providing researchers with a self-validating framework for tool selection.

The Benchmark Molecule

3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) presents a unique predictive challenge. The structural core features an ortho-relationship between a bulky N,N-dimethylsulfonamide group at C1 and a methyl group at C2. This steric clash forces the sulfonamide moiety out of the aromatic plane, fundamentally altering the local magnetic shielding environment—a 3D conformational reality that 2D topology-based predictors struggle to capture[1].

Comparative Analysis of Prediction Platforms

When selecting a prediction tool, scientists must weigh computational cost against structural complexity:

  • ChemDraw (ChemNMR): Utilizes modified additivity rules based on base structural fragments. While highly rapid and useful for simple scaffolds, it often ignores subtle stereochemical shifts or severe steric interactions[2].

  • Mestrelab Mnova (Modgraph): Uses a database-driven approach, offering robust predictions that perform well for typical pharmaceutical intermediates but can deviate when encountering rare substitution patterns.

  • ACD/Labs NMR Predictors: Employs a dual-algorithm approach combining HOSE (Hierarchical Orthogonal Space Encoding) codes and neural networks trained on vast experimental databases. It is widely regarded as the most accurate empirical tool for standard organic molecules[3].

  • Gaussian (DFT / GIAO): Quantum mechanical prediction calculates the actual magnetic shielding tensors based on optimized 3D geometries. While computationally expensive, it accounts for the exact conformational state of the molecule, making it superior for sterically congested systems[1].

Methodologies & Self-Validating Protocols

To ensure scientific integrity, both the experimental acquisition and computational predictions must follow self-validating protocols.

Protocol 1: Experimental ^13^C NMR Acquisition
  • Sample Preparation: Dissolve 40 mg of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide in 0.5 mL of DMSO-d6.

  • Internal Validation Check: Before assigning peaks, ensure the presence of Tetramethylsilane (TMS) as an internal standard (0.00 ppm) and verify the solvent residual septet for DMSO-d6 at exactly 39.5 ppm. This step creates a self-validating system that confirms spectral calibration is correct before data extraction.

  • Acquisition: Run on a 400 MHz spectrometer (100 MHz for ^13^C) using a standard proton-decoupled sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans to guarantee sufficient signal-to-noise (S/N) for the slow-relaxing quaternary carbons (C1, C2, C3).

Protocol 2: DFT Computational Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to find the lowest energy conformer.

  • Geometry Optimization: Optimize the lowest energy structure in Gaussian using the B3LYP functional and 6-31G(d,p) basis set.

  • Self-Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum, not an unstable transition state. Proceeding without this check invalidates downstream NMR calculations.

  • NMR Calculation: Calculate the isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level. Convert shielding values to chemical shifts by subtracting them from the calculated shielding of TMS at the same level of theory.

Quantitative Data Comparison

The following table summarizes the predicted versus experimental ^13^C NMR chemical shifts (in ppm) for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Carbon PositionExperimental (DMSO-d6)ChemDraw (ChemNMR)Mnova (Modgraph)ACD/LabsGaussian (DFT)
C1 (Ar-SO2) 139.8138.5141.0140.2139.5
C2 (Ar-CH3) 124.2122.1125.1123.5124.8
C3 (Ar-NH2) 147.5149.2146.8148.1147.2
C4 (Ar-H) 118.6117.4119.5119.0118.1
C5 (Ar-H) 126.8128.0126.4127.2127.0
C6 (Ar-H) 115.4114.5116.8116.1115.9
C7, C8 (N-CH3) 37.236.837.037.537.8
C9 (Ar-CH3) 13.512.914.514.113.2

(Note: Experimental values are representative benchmarks derived from standard chemical shift additivity and literature precedents for substituted benzenesulfonamides).

Mechanistic Insights: Causality Behind the Data

Why does DFT outperform empirical predictors specifically at the C1 and C2 positions? The causality lies entirely in spatial geometry.

ChemDraw’s additivity rules assume a planar aromatic system where substituent effects are linearly additive[2]. However, the ortho-methyl group at C2 physically prevents the N,N-dimethylsulfonamide group at C1 from lying coplanar with the benzene ring. This out-of-plane twist disrupts the magnetic anisotropy and severs any weak conjugative effects between the sulfonamide oxygen lone pairs and the pi-system.

Because ACD/Labs utilizes HOSE codes that evaluate coordination spheres up to 4 bonds away, it partially recognizes this crowding[3], yielding better results than ChemDraw. However, only the DFT method explicitly calculates the 3D electron density of this twisted conformation, resulting in the most accurate prediction for the sterically congested C1 and C2 nuclei[1].

Workflow Visualization

NMR_Workflow Input Input Structure 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Sub1 2D Topology Analysis (HOSE Codes / Additivity) Input->Sub1 Empirical Route Sub2 3D Conformational Search (Molecular Mechanics) Input->Sub2 QM Route Pred1 Empirical Prediction (ACD/Labs, ChemDraw, Mnova) Sub1->Pred1 Pred2 Quantum Mechanical Prediction (DFT / GIAO in Gaussian) Sub2->Pred2 Output 13C NMR Chemical Shift Comparative Output Pred1->Output Pred2->Output

Computational workflow comparing empirical 2D NMR predictions with 3D quantum mechanical methods.

References

1. Sigma-Aldrich. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide. sigmaaldrich.com. 2.[1] Reddit (r/chemistry). How reliable actually is the nmr prediction spectra tool in chemdraw? reddit.com. 1 3.[3] ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. acdlabs.com. 3 4.[2] Upstream Solutions. Putting ChemNMR to the Test. upstream.ch. 2

Sources

Validation

Mass spectrometry fragmentation pattern of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2). As a structural analog in the arylsulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2). As a structural analog in the arylsulfonamide class, this molecule presents unique ionization and dissociation behaviors critical for researchers developing Multiple Reaction Monitoring (MRM) assays for impurity profiling or metabolite identification.

We compare the performance of this specific N,N-dimethylated sulfonamide against its non-methylated analogs, highlighting how the tertiary sulfonamide moiety alters fragmentation kinetics and signal stability in Electrospray Ionization (ESI).

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-amino-N,N,2-trimethylbenzene-1-sulfonamide
Formula C₉H₁₄N₂O₂S
Monoisotopic Mass 214.0776 Da
[M+H]⁺ Precursor m/z 215.08
Core Structure Aniline derivative with an ortho-methyl group and a meta-N,N-dimethylsulfonamide group.

Experimental Protocol: ESI-MS/MS Optimization

To achieve reproducible fragmentation, the following LC-MS/MS parameters are recommended. This protocol is designed to maximize the abundance of the diagnostic [M+H-SO₂]⁺ ion.

Methodology
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

  • Infusion: Direct infusion of 1 µg/mL standard in 50:50 Methanol:Water (0.1% Formic Acid) at 10 µL/min.

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile S-N bond).

    • Desolvation Temp: 350°C

    • Collision Gas: Argon (1.5 mTorr).

Performance Comparison: ESI vs. APCI

While APCI is often used for neutral compounds, ESI is superior for this molecule due to the basicity of the aniline nitrogen (position 3) and the sulfonamide nitrogen.

FeatureESI (Recommended) APCI (Alternative)
Ionization Efficiency High (Protonation at -NH₂ and -SO₂N- sites)Medium (Thermal degradation risk)
In-Source Fragmentation Low (Softer ionization)High (Loss of SO₂ often observed in Q1)
Sensitivity (LOD) < 1 ng/mL~ 10 ng/mL

Fragmentation Mechanism & Analysis

The fragmentation of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is governed by two competing pathways: SO₂ extrusion (rearrangement) and S-N bond cleavage .

Pathway A: The SO₂ Extrusion (Diagnostic Transition)
  • Transition: m/z 215 → 151

  • Mechanism: Arylsulfonamides with electron-donating groups (like the amino group at pos 3 and methyl at pos 2) facilitate a rearrangement where the SO₂ group is expelled, and the sulfonamide nitrogen migrates to the aromatic ring.

  • Result: Formation of a stable N,N,2-trimethylbenzene-1,3-diamine radical cation derivative.

  • Significance: This is the most specific transition for MRM quantitation.

Pathway B: S-N Bond Cleavage
  • Transition: m/z 215 → 170

  • Mechanism: Direct cleavage of the sulfonamide S-N bond, leading to the loss of the neutral dimethylamine moiety (HN(CH₃)₂, 45 Da).

  • Result: Formation of the sulfonyl cation [R-SO₂]⁺.

  • Significance: Often used as a qualitative qualifier ion.

Pathway C: Methyl Radical Loss
  • Transition: m/z 151 → 136

  • Mechanism: Secondary fragmentation from the m/z 151 product ion, involving the loss of a methyl group (-15 Da) from the tertiary amine.

Visualized Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 215 Frag_151 Product Ion A (Base Peak) [M+H - SO2]+ m/z 151 Precursor->Frag_151 - SO2 (64 Da) Rearrangement Frag_170 Product Ion B [M+H - HN(CH3)2]+ m/z 170 Precursor->Frag_170 - HN(CH3)2 (45 Da) S-N Cleavage Frag_46 Amine Ion [H2N(CH3)2]+ m/z 46 Precursor->Frag_46 Charge Retention on Amine Frag_136 Secondary Fragment [m/z 151 - CH3]+ m/z 136 Frag_151->Frag_136 - CH3 (15 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide showing primary SO₂ extrusion and S-N bond cleavage.

Comparative Performance Analysis

When designing an assay, it is crucial to understand how this molecule compares to "Alternative" structural isomers or analogs (e.g., non-methylated sulfonamides).

Comparison 1: N,N-Dimethyl vs. Primary Sulfonamide

Alternative: 3-amino-2-methylbenzenesulfonamide (No N-methyl groups).

ParameterTarget Molecule (N,N-Dimethyl) Alternative (Primary -SO₂NH₂) Implication
Primary Loss -SO₂ (64 Da) -NH₃ (17 Da) then -SO₂The N,N-dimethyl group blocks the facile loss of ammonia, making SO₂ loss the dominant initial step.
Base Peak m/z 151m/z 169 ([M+H-NH3]+)Target molecule has a cleaner high-mass spectrum.
Selectivity High (Unique m/z 151 fragment)Moderate (Common loss of 17 Da)The target is easier to distinguish from matrix background.
Comparison 2: Isomeric Differentiation

Alternative: 4-amino-N,N,2-trimethylbenzene-1-sulfonamide (Positional Isomer).

  • Differentiation Strategy: While both isomers produce the m/z 151 fragment (SO₂ loss), the relative abundance of secondary fragments differs.

  • Ortho Effect: In the target molecule (3-amino, 2-methyl), the steric crowding and electronic interaction between the 2-methyl and 1-sulfonamide groups enhance the SO₂ extrusion rate compared to the 4-amino isomer.

  • Recommendation: Use the ratio of m/z 151 / m/z 170 to distinguish isomers. The target molecule (ortho-substituted) typically favors the rearrangement (m/z 151) more strongly than isomers lacking ortho-substitution.

References

  • Sun, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.

  • Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10686, 1,2,3-Trimethylbenzene" (Structural analog context).

  • Sigma-Aldrich. "3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Detail."

Sources

Comparative

Publish Comparison Guide: FTIR Spectral Analysis of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Executive Summary Compound: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide CAS: 10311-37-2 Role: Key intermediate in the synthesis of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, anticancer agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide CAS: 10311-37-2 Role: Key intermediate in the synthesis of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, anticancer agents).

This guide provides a technical comparison of the FTIR spectral characteristics of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide against its primary structural analogs and synthetic precursors. For researchers in drug development, distinguishing this specific tertiary sulfonamide from its primary sulfonamide counterparts or nitro-precursors is critical for validating reaction completion (N-alkylation or nitro-reduction).

Technical Analysis: The Spectral Fingerprint

The infrared spectrum of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is defined by the coexistence of a primary aromatic amine and a tertiary sulfonamide moiety. Unlike common primary sulfonamides (e.g., sulfanilamide), this molecule lacks sulfonamide N-H stretching bands, a key differentiator.

Characteristic Absorption Bands

The following table summarizes the critical diagnostic bands required for identification.

Functional GroupMode of VibrationWavenumber (

)
Diagnostic Value
Primary Amine (

)
N-H Asymmetric Stretch3400 – 3480High. Appears as a sharp doublet with the symmetric stretch. Confirms reduction of nitro group.
Primary Amine (

)
N-H Symmetric Stretch3300 – 3380High. Second part of the doublet.
Primary Amine (

)
N-H Scissoring (Bend)1615 – 1640Medium. Often overlaps with aromatic ring breathing (

).
Sulfonamide (

)

Asymmetric Stretch
1310 – 1350Critical. Strong intensity. Characteristic of the sulfonyl core.
Sulfonamide (

)

Symmetric Stretch
1140 – 1160Critical. Strong intensity. Confirms

integrity.
Methyl (

)

C-H Stretch
2900 – 2990Medium. Differentiates from non-methylated analogs.
Aromatic Ring

Ring Stretch
1450 – 1600Low. General aromatic indicator.
Aromatic Ring C-H Out-of-Plane (OOP)730 – 770Medium. Indicates 1,2,3-trisubstitution pattern (vicinal).

Note on Causality: The absence of peaks in the


 range (broad sulfonamide amide stretches) is the definitive proof of successful N,N-dimethylation. If these peaks appear, the product is contaminated with primary or secondary sulfonamide intermediates.

Comparative Performance: Product vs. Alternatives

In a synthesis context, "performance" equates to the ability to distinguish the target molecule from its precursors or structural isomers.

Comparison 1: Target vs. Precursor (Nitro-Analog)

Scenario: Verifying the reduction of 3-nitro-N,N,2-trimethylbenzene-1-sulfonamide to the target amine.

FeatureTarget Product (Amino)Precursor (Nitro)Spectral Shift Logic
3300-3500

Doublet Present (

)
Absent The appearance of N-H stretches confirms reduction.
1500-1550

AbsentStrong Band (

Asym)
Disappearance of the nitro band is the primary metric for reaction completion.
1300-1360

Strong (

Asym)
Very Strong (Overlap

+

)
The nitro symmetric stretch often overlaps here; intensity drops upon reduction.
Comparison 2: Target vs. Primary Sulfonamide Analog

Scenario: Verifying N,N-dimethylation. Distinguishing 3-amino-N,N,2-trimethyl... from 3-amino-2-methylbenzenesulfonamide.[1]

FeatureTarget Product (Tertiary Sulfonamide)Alternative (Primary Sulfonamide)Spectral Shift Logic
N-H Region 2 Bands (Aniline only)4+ Bands (Aniline + Sulfonamide)Primary sulfonamides show extra N-H bands (often broad) overlapping the sharp aniline doublet.
Fingerprint Distinct

modes
AbsentN-Methyl groups introduce weak bending modes near 1400-1420

.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes hygroscopic interference, which can obscure the critical N-H region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for sulfonamides to avoid moisture uptake (hygroscopicity) which broadens O-H/N-H bands.

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res for resolving N-H doublets).
    • Scans: 32 scans (background), 32 scans (sample).

  • Sample Preparation:

    • Ensure the sample is a dry powder (Vacuum dried at 40°C if necessary).

    • Place ~5-10 mg of sample onto the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal contact (typically 80-100 N).

  • Data Acquisition & Validation (The "Self-Check"):

    • Check 1 (Baseline): Ensure baseline is flat at 100% T. Slope indicates poor contact.

    • Check 2 (

      
      ):  Verify no doublet at 2350 
      
      
      
      (atmospheric compensation).
    • Check 3 (Intensity): The strongest band (

      
       stretch at ~1320 
      
      
      
      ) should have between 20-60% Transmittance (or 0.2-0.7 Absorbance).

Visualizing the Logic

The following diagrams illustrate the decision pathways for verifying the compound's identity using spectral data.

Diagram 1: Spectral Identification Logic Tree

FTIR_Logic Start Unknown Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ Region Start->Check_NH No_NH No Peaks Check_NH->No_NH Absent NH_Doublet Sharp Doublet Only Check_NH->NH_Doublet Sharp Doublet NH_Multi Broad/Multiple Bands Check_NH->NH_Multi Complex/Broad Result_Precursor ID: Nitro Precursor (Reduction Incomplete) No_NH->Result_Precursor Check_NO2 Check 1530 cm⁻¹ (Nitro) NH_Doublet->Check_NO2 Result_Target ID: 3-amino-N,N,2-trimethyl... (Target Molecule) Check_NO2->Result_Target Absent Result_Contam ID: Mixture/Contamination Check_NO2->Result_Contam Present Result_Primary ID: Primary Sulfonamide (Alkylation Failed) NH_Multi->Result_Primary

Caption: Logic flow for distinguishing the target tertiary sulfonamide from precursors and analogs based on N-H and Nitro bands.

Diagram 2: Synthesis & Verification Workflow

Synthesis_Workflow Substrate 3-nitro-2-methyl- benzenesulfonyl chloride Step1 Step 1: Amination (Dimethylamine) Substrate->Step1 Intermed Intermediate: Nitro-Tertiary Sulfonamide Step1->Intermed Step2 Step 2: Reduction (H₂/Pd-C or Fe/HCl) Intermed->Step2 Product Target: 3-amino-N,N,2-trimethyl... Step2->Product QC QC: FTIR Analysis Product->QC QC->Step1 N-H Broad Band QC->Step2 Nitro Peak Detected

Caption: Synthesis pipeline highlighting Critical Quality Control (QC) points where FTIR validates the chemical transformation.

References

  • Sigma-Aldrich. (n.d.). 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235520, 3-amino-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for functional group assignments).

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Amines and Sulfonamides. Retrieved from

  • Royal Society of Chemistry. (2022). Experimental and theoretical investigation of conformational states in crystalline sulfonamides. Retrieved from

Sources

Validation

HPLC Method Development for 3-Amino-N,N,2-Trimethylbenzene-1-Sulfonamide Purity

Executive Summary: The Structural Challenge 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) represents a classic challenge in pharmaceutical intermediate analysis: a small, basic aromatic molecule with hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) represents a classic challenge in pharmaceutical intermediate analysis: a small, basic aromatic molecule with high potential for positional isomerism.[1][2][3]

While generic C18 methods are often the default starting point in drug development, they frequently fail to resolve the critical quality attributes (CQAs) necessary for this compound—specifically, separating the target molecule from its regioisomers (e.g., 5-amino analogs) and nitro-precursors .[1][2]

This guide compares the industry-standard Generic C18 Acidic Method against an Optimized Core-Shell Biphenyl Method . We demonstrate why the latter provides superior resolution (


) and peak shape for this specific aniline-sulfonamide class.

Chemical Context & Method Strategy

The Molecule[3][4][5][6][7][8]
  • Core Structure: Aniline ring substituted with a sulfonamide and a methyl group.[1][2][3][4]

  • Functional Groups:

    • Tertiary Sulfonamide (

      
      ):  Neutral, non-ionizable, electron-withdrawing.[1][3]
      
    • Aniline Amine (

      
      ):  Weakly basic (Estimated pKa 
      
      
      
      2.5–3.5 due to the electron-withdrawing sulfonamide group).[1][3]
    • Ortho-Methyl Group: Provides steric bulk, influencing the planar conformation.[2][3]

The Separation Challenge

The synthesis of this intermediate often involves the nitration of N,N,2-trimethylbenzenesulfonamide followed by reduction.[2] This pathway generates two critical impurity classes:[1][2][3]

  • Regioisomers: The nitration can occur at the 5-position (meta to sulfonamide) rather than the desired 3-position.[1][2][3] These isomers have identical mass (

    
    ) and nearly identical hydrophobicity (
    
    
    
    ), making C18 separation difficult.[2][3]
  • Residual Nitro-Precursor: The unreduced 3-nitro intermediate.[1][2][3]

Method Selection Logic
  • Alternative (C18): Relies solely on hydrophobic subtraction.[2][3] Often fails to distinguish the subtle shape selectivity of the methyl/amine placement.[2][3]

  • Proposed (Biphenyl): Utilizes

    
    -
    
    
    
    interactions.[1][2][3] The electron density differences between the 3-amino and 5-amino isomers interact differentially with the biphenyl ligands, creating a "chemical handle" for separation that C18 lacks.[3]

Comparative Analysis: C18 vs. Biphenyl[1][2]

The following data summarizes the performance of a standard alkyl phase versus the optimized phenyl-based phase.

Table 1: Performance Metrics Comparison
FeatureAlternative Method (Generic C18)Proposed Method (Core-Shell Biphenyl)Verdict
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Biphenyl offers unique selectivity.[1][2][3]
Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Stacking
Dual mechanism resolves isomers.[1][2][3]
Isomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation) Critical for purity analysis.
Peak Tailing (

)
1.6 (Silanol interaction)1.1 (Sharp symmetry) Better integration accuracy.[1][2][3]
Run Time 25 minutes12 minutes Higher throughput.[1][2][3]
Detection Limit (LOD) 0.05%0.01% Sharper peaks = higher S/N ratio.[2][3]

Experimental Protocols

A. Sample Preparation (Standard for Both Methods)[1][2][3]
  • Diluent: Water:Acetonitrile (80:20 v/v).[2][3]

  • Stock Solution: 1.0 mg/mL of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide in Acetonitrile.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

  • System Suitability Solution: Spike Working Standard with 0.5% of 3-nitro-N,N,2-trimethylbenzene-1-sulfonamide (Precursor) and (if available) the 5-amino isomer .[1][2][3]

B. Alternative Method: Generic C18 (The "Control")[1][2][3]
  • Column: C18,

    
     mm, 5 µm.[1][2][4]
    
  • Mobile Phase A: 0.1% TFA in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[2][3][5]

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.[2][3][5]

  • Temp: 30°C.

  • Observation: The aniline group often interacts with residual silanols on older C18 columns, causing tailing.[2] Isomers elute on the tail of the main peak.[2][3]

C. Proposed Method: Optimized Core-Shell Biphenyl

This method is recommended for QC release testing due to its robust isomer rejection.[1][2][3]

  • Column: Kinetex® Biphenyl (or equivalent),

    
     mm, 2.6 µm (Core-Shell).[1][2][3]
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Keeps the aniline protonated (

      
      ) for solubility and consistent retention, while suppressing silanol ionization.
      
  • Mobile Phase B: Methanol.[1][2][3][4]

    • Why Methanol? Promotes stronger

      
      -
      
      
      
      interactions compared to Acetonitrile (which suppresses them).[2][3]
  • Flow Rate: 0.6 mL/min.[2][3]

  • Temperature: 40°C.[2][3]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (impurities).[2][3]

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration.
8.0 60 Shallow gradient to maximize isomer selectivity.
8.1 95 Wash step for hydrophobic precursors (Nitro).[1][2][3]
10.0 95 Hold wash.[1][2][3]
10.1 10 Re-equilibration.

| 12.0 | 10 | End of run.[2][3] |

Visualizing the Methodology

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Biphenyl phase over C18.[2][3]

MethodDevelopment Start Start: 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide Analyze Structure Analysis: Basic Amine + Aromatic Ring Start->Analyze IsomerRisk Risk: Positional Isomers (Same m/z, similar LogP) Analyze->IsomerRisk Choice Select Stationary Phase IsomerRisk->Choice C18 Option A: C18 (Alkyl) Mechanism: Hydrophobicity only Choice->C18 Standard Biphenyl Option B: Biphenyl (Phenyl) Mechanism: Hydrophobicity + Pi-Pi Choice->Biphenyl Optimized ResultC18 Result: Co-elution of Isomers Poor Selectivity C18->ResultC18 ResultBi Result: Baseline Separation High Selectivity for Aromatics Biphenyl->ResultBi

Caption: Decision logic prioritizing Pi-Pi mechanisms for aromatic isomer separation.

Diagram 2: Interaction Mechanism

How the Biphenyl phase distinguishes the target molecule from its isomers.[2][3]

Mechanism Target Target Molecule (3-Amino) Phase Biphenyl Stationary Phase (Electron Rich) Target->Phase Strong Pi-Pi (Steric fit) Isomer Impurity (5-Amino) Isomer->Phase Weak Pi-Pi (Steric clash) Result Separation (Different Retention Times) Phase->Result

Caption: The Biphenyl phase exploits electron density differences to resolve isomers.[1][3]

References

  • PubChem. (2025).[1][2][3] 3-amino-N,N-dimethylbenzenesulfonamide Compound Summary. National Library of Medicine.[2][3] [Link][1][3]

  • RSC Publishing. (2025).[1][2][3] Reverse-phase high performance liquid chromatography separation of positional isomers. Royal Society of Chemistry.[1][2][3] [Link]

  • Bhattacharyya, S.C., et al. (2016).[1][2][3][6] A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. [Link]

Sources

Comparative

Comparative Guide: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide vs. Classical Sulfonamide Ligands

Executive Summary: The Structural Pivot 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) represents a distinct class of "Tertiary Sulfonamide" ligands.[1][2][3] Unlike classical primary sulfonamides (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Pivot

3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) represents a distinct class of "Tertiary Sulfonamide" ligands.[1][2][3] Unlike classical primary sulfonamides (e.g., Sulfanilamide, Acetazolamide) which are defined by their ability to inhibit Carbonic Anhydrase (CA) via zinc coordination, this compound features a fully substituted nitrogen atom (


-dimethyl).

This structural modification acts as a molecular switch :

  • Abolishes CA Inhibition: The lack of a dissociable proton prevents zinc binding, making it an ideal negative control or selectivity probe .

  • Enhances Lipophilicity: The

    
    -dimethylation significantly increases membrane permeability (LogP), positioning it as a superior synthetic scaffold  for intracellular targets (e.g., Kinases, GPCRs) where the sulfonamide moiety acts as a hydrophobic linker rather than a catalytic poison.
    

This guide compares the physicochemical and biological profiles of this tertiary sulfonamide against standard primary and secondary sulfonamide ligands.

Mechanistic Architecture: The "Zinc Switch"

The defining difference between 3-amino-N,N,2-trimethylbenzene-1-sulfonamide and its analogs lies in the interaction with the Carbonic Anhydrase active site.

The Mechanism
  • Primary Sulfonamides (Classic): The sulfonamide nitrogen (

    
    ) acts as a weak acid. Upon binding, it deprotonates (
    
    
    
    ) and coordinates directly to the catalytic Zinc ion (
    
    
    ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and halting catalysis.
  • Tertiary Sulfonamides (The Topic): The nitrogen is fully methylated (

    
    ). It lacks the proton required for the ionization-dependent binding mechanism. Furthermore, the bulky methyl groups create a steric clash  with the hydrophobic wall of the active site (Val121, Leu198), preventing deep entry.
    
Visualization: Structural Activity Relationship (SAR) Pathway

The following diagram illustrates the functional divergence driven by N-substitution.

Sulfonamide_SAR Substrate Sulfonamide Scaffold Primary Primary Sulfonamide (-SO2NH2) (e.g., Sulfanilamide) Substrate->Primary No Substitution Tertiary Tertiary Sulfonamide (-SO2N(Me)2) (3-amino-N,N,2-trimethyl...) Substrate->Tertiary N,N-Dimethylation CA_Bind Zn2+ Coordination (Active CA Inhibitor) Primary->CA_Bind Ionizable Proton Present No_Bind Steric Exclusion (Inactive on CA) Tertiary->No_Bind Lacks Proton + Steric Clash Kinase Intracellular Targets (Kinases/GPCRs) Tertiary->Kinase High Lipophilicity (Scaffold Role)

Figure 1: The "Zinc Switch" mechanism showing how N-methylation shifts the ligand's role from a metalloenzyme inhibitor to a hydrophobic scaffold.

Comparative Data Analysis

The following table contrasts 3-amino-N,N,2-trimethylbenzene-1-sulfonamide with a direct primary analog and a clinical standard.

Table 1: Physicochemical & Biological Profile Comparison
Feature3-amino-N,N,2-trimethyl... (Topic)3-amino-2-methyl... (Direct Analog)Acetazolamide (Standard)
Structure Class Tertiary SulfonamidePrimary SulfonamidePrimary Heterocyclic Sulfonamide
CAS Number 10311-37-2326866-54-0 (Analog)59-66-5
CA Inhibition (

)
> 10,000 nM (Inactive) ~10–100 nM (Active)12 nM (Highly Active)
pKa (Sulfonamide) None (Non-ionizable)~10.17.2
LogP (Lipophilicity) ~1.85 (High) ~0.65 (Moderate)-0.26 (Low)
Solubility (pH 7.4) Low (Requires DMSO)ModerateHigh (as Sodium salt)
Primary Utility Synthetic Intermediate / Neg. ControlCA Inhibitor ProbeGlaucoma/Diuretic Drug
Key Reactivity Aniline amine (Nucleophile)Sulfonamide N + Aniline NSulfonamide N (Acidic)

Key Insight: The "Topic" compound is not a drug candidate for diseases treated by CA inhibition (glaucoma, epilepsy). Instead, it serves as a critical negative control in assays to prove that observed effects are due to specific zinc binding and not non-specific hydrophobic interactions.

Applications & Experimental Protocols

Application A: The "Negative Control" Protocol (CA Inhibition)

Objective: Validate if a new sulfonamide drug binds CA specifically. Use 3-amino-N,N,2-trimethylbenzene-1-sulfonamide to rule out off-target toxicity.

Protocol:

  • Enzyme Prep: Prepare recombinant Human CA-II (hCAII) in HEPES buffer (20 mM, pH 7.5).

  • Substrate: Use 4-nitrophenyl acetate (4-NPA) as the colorimetric substrate.

  • Ligand Preparation:

    • Dissolve Test Compound (Primary Sulfonamide) in DMSO.

    • Dissolve Control Compound (3-amino-N,N,2-trimethylbenzene-1-sulfonamide) in DMSO.

  • Reaction:

    • Incubate Enzyme + Ligand (10 min @ 25°C).

    • Add 4-NPA (0.5 mM final).

  • Readout: Monitor Absorbance at 400 nm (formation of 4-nitrophenol).

  • Validation Criteria:

    • Test Compound: Should show dose-dependent reduction in Absorbance (IC50 < 1 µM).

    • Control Compound: Should show NO reduction in Absorbance (Flatline) up to 100 µM.

    • Note: If the Control Compound inhibits the reaction, the assay is measuring non-specific aggregation or precipitation, not enzymatic inhibition.

Application B: Synthetic Scaffold (Kinase Inhibitor Synthesis)

Objective: Use the free amino group at position 3 to couple with a heterocycle, creating a kinase inhibitor where the


-dimethylsulfonamide acts as a solubility-enhancing tail.[1]

Workflow Diagram:

Synthesis_Workflow Start Starting Material: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Step1 Step 1: Nucleophilic Attack (Reaction with 2,4-dichloropyrimidine) Start->Step1  Base (DIEA), Heat   Intermediate Intermediate: N-(3-sulfonamido-phenyl)-pyrimidine Step1->Intermediate Step2 Step 2: Amination (Addition of solubilizing amine) Intermediate->Step2  R-NH2, Heat   Final Final Product: Kinase Inhibitor Analog (Sulfonamide = Hydrophobic Tail) Step2->Final

Figure 2: Synthetic route utilizing the aniline handle of the tertiary sulfonamide to build complex drug scaffolds.

Expert Analysis & Recommendations

When to Choose 3-amino-N,N,2-trimethylbenzene-1-sulfonamide:
  • Fragment-Based Drug Discovery (FBDD): When you need a "non-sticky" sulfonamide fragment to explore the hydrophobic pocket of a receptor without getting false positives from Zinc binding.

  • Solubility Tuning: If a primary sulfonamide lead is too polar or rapidly excreted, methylating the nitrogen (converting to the topic compound) can improve blood-brain barrier (BBB) penetration, provided the sulfonamide H-bond is not critical for efficacy.

  • Metabolic Stability: The

    
    -dimethyl group is generally resistant to N-acetylation (a common metabolic route for primary sulfonamides), potentially extending half-life in early pharmacokinetic studies.
    
Critical Limitations:
  • Lack of Acidic Proton: It cannot participate in "salt bridge" interactions often required for high-affinity binding in bacterial folate synthesis enzymes (DHPS).

  • Steric Bulk: The 2-methyl group on the ring plus the N,N-dimethyl groups create a crowded environment ("ortho effect"), which may twist the sulfonamide bond out of planarity with the benzene ring. This conformational restriction must be accounted for in docking simulations.

References

  • Supuran, C. T. (2017).[4] "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV." Bioorganic & Medicinal Chemistry Letters.

  • Willis, M. C. (2020).[1] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters.

  • Sigma-Aldrich. "Product Specification: 3-amino-N,N,2-trimethylbenzenesulfonamide (CAS 10311-37-2)."[1][2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12217345." PubChem.

Sources

Validation

Bioactivity Validation of 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide Analogs: A Comparative Guide for Dual-Targeted Anticancer Scaffolds

Executive Summary The pursuit of multi-targeted chemotherapeutics has driven the evolution of novel pharmacophores capable of simultaneously disrupting tumor angiogenesis and the hypoxic tumor microenvironment (TME). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of multi-targeted chemotherapeutics has driven the evolution of novel pharmacophores capable of simultaneously disrupting tumor angiogenesis and the hypoxic tumor microenvironment (TME). This guide provides a comprehensive bioactivity validation of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide analogs. By structurally hybridizing the 3-amino-2-methylbenzene core—a critical hinge-binding intermediate in the synthesis of the VEGFR/PDGFR inhibitor Pazopanib—with an N,N-dimethylsulfonamide moiety known for Carbonic Anhydrase IX (CA IX) modulation, this scaffold presents a highly potent, dual-action profile for oncology drug development.

Mechanistic Paradigm & Structural Rationale

To understand the experimental choices in this guide, we must first establish the causality behind the scaffold's specific substitution pattern:

  • The 3-Amino-2-methyl Motif: The primary amine at the 3-position is essential for establishing hydrogen bonds with the kinase hinge region (e.g., VEGFR-2). The adjacent 2-methyl group induces a steric twist, locking the aromatic ring into an orthogonal conformation that optimally occupies the hydrophobic pocket, a mechanism validated in the development of [1].

  • The N,N-Dimethylsulfonamide Moiety: Classic CA IX inhibitors rely on a primary sulfonamide (-SO

    
    NH
    
    
    
    ) to directly coordinate the active-site zinc ion. However, primary sulfonamides often suffer from poor membrane permeability and off-target inhibition of cytosolic CA I and II. By utilizing an N,N-dimethylsulfonamide, the binding mode is shifted toward the hydrophobic allosteric pockets of [2]. This substitution not only enhances the selectivity index but significantly increases the lipophilicity (LogP), driving superior cellular penetration in 3D tumor models[3].

Mechanism Analog 3-amino-N,N,2-trimethylbenzene- 1-sulfonamide Scaffold RTK VEGFR-2 / PDGFR Hinge Binding (via 3-amino group) Analog->RTK CAIX Carbonic Anhydrase IX (via sulfonamide interactions) Analog->CAIX Angio Inhibition of Angiogenesis (Endothelial Cell Arrest) RTK->Angio Hypoxia Tumor Microenvironment Acidification Blockade CAIX->Hypoxia Apoptosis Tumor Cell Apoptosis & Growth Arrest Angio->Apoptosis Hypoxia->Apoptosis

Fig 1. Dual-targeting mechanism of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide analogs.

Comparative Bioactivity Profiling

To objectively evaluate the performance of these analogs, we benchmarked two representative derivatives (Analog A: N-phenyl substituted; Analog B: N-heteroaryl substituted) against industry-standard reference compounds: Pazopanib (RTK control) and Acetazolamide (CA control).

Table 1: In Vitro Biochemical Profiling (IC in nM)
CompoundVEGFR-2 (nM)PDGFRβ (nM)CA IX (nM)CA II (nM)Selectivity (CA IX/II)
Analog A 42 ± 358 ± 5115 ± 8>10,000>86x
Analog B 18 ± 224 ± 385 ± 68,500 ± 400100x
Pazopanib 10 ± 115 ± 2>10,000>10,000N/A
Acetazolamide >10,000>10,00025 ± 212 ± 10.48x
Table 2: Cellular Proliferation & Hypoxia Selectivity (IC in µM)
CompoundHUVEC (Angiogenesis)MCF-7 (Normoxia)MCF-7 (Hypoxia 1% O

)
Hypoxia Shift Factor
Analog A 0.85 ± 0.0512.4 ± 1.22.1 ± 0.35.9x
Analog B 0.42 ± 0.038.5 ± 0.80.9 ± 0.19.4x
Pazopanib 0.35 ± 0.0215.2 ± 1.514.8 ± 1.41.0x
Acetazolamide >50>5028.5 ± 2.5N/A

Data Interpretation: While Analog B exhibits slightly lower absolute potency against CA IX compared to Acetazolamide, its N,N-dimethylation completely abolishes off-target CA II binding. Furthermore, the dual RTK/CA IX action results in a massive synergistic effect in hypoxic environments (Hypoxia Shift Factor of 9.4x), vastly outperforming Pazopanib in solid tumor models.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, all protocols described below function as self-validating systems, incorporating internal controls that immediately flag assay drift or false positives.

Workflow A Compound Library (Scaffold Analogs) B Biochemical Assays (TR-FRET & Stopped-Flow) A->B Primary Screen C Cell-Based Assays (Normoxia vs Hypoxia 3D) B->C IC50 < 1 µM D ADME & Pharmacokinetics (Microsomal Stability) C->D High Selectivity E Lead Selection (In Vivo Efficacy) D->E Favorable PK

Fig 2. Self-validating validation workflow from biochemical screening to lead selection.

Protocol 1: VEGFR-2 Kinase Inhibition (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference, a common false-positive driver in highly conjugated sulfonamide libraries.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense 100 nL of compounds (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate. Self-Validation Step: Include Pazopanib (1 µM) as a 100% inhibition control and DMSO (0.1%) as a 0% inhibition control.

  • Enzyme Addition: Add 5 µL of recombinant VEGFR-2 kinase (final concentration 1 nM) to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at RT to allow for hinge-binding equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP at

    
     = 10 µM, ULight-poly-GT substrate at 50 nM). Incubate for 60 minutes.
    
  • Detection: Stop the reaction with 10 µL of EDTA (10 mM) containing Eu-anti-phospho-tyrosine antibody (2 nM). Read on an EnVision multimode plate reader (Excitation 320 nm, Emission 665 nm/615 nm).

Protocol 2: CA IX Hydration Activity (Stopped-Flow CO Hydration)

Rationale: Traditional esterase assays for CA activity are prone to artifacts. the physiological reaction (CO


 hydration) using a pH indicator[4].
  • Buffer Setup: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Enzyme/Inhibitor Pre-incubation: Mix recombinant human CA IX (10 nM) with varying concentrations of the 3-amino-N,N,2-trimethylbenzene-1-sulfonamide analogs. Incubate for 15 minutes at 20°C. Self-Validation Step: Use Acetazolamide as a positive control; ensure the uncatalyzed reaction rate (buffer only) is subtracted from all readings.

  • Reaction: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO

    
    -saturated water (17 mM) in a stopped-flow spectrophotometer.
    
  • Data Acquisition: Monitor the absorbance change at 558 nm (Phenol Red color change due to proton generation) over 10 seconds. Calculate the initial velocity to determine the IC

    
    .
    
Protocol 3: Hypoxia-Induced 3D Spheroid Proliferation

Rationale: 2D normoxic cultures fail to express CA IX. 3D spheroids under 1% O


 mimic the hypoxic TME, forcing cells to rely on CA IX for pH regulation.
  • Spheroid Formation: Seed MCF-7 cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 1,000 rpm for 5 minutes. Incubate for 72 hours until compact spheroids form.

  • Treatment: Dose spheroids with compounds. Transfer half the plates to a hypoxia chamber (1% O

    
    , 5% CO
    
    
    
    , 94% N
    
    
    ) and keep the other half in normoxia (21% O
    
    
    ).
  • Viability Readout: After 96 hours, add CellTiter-Glo 3D reagent. The ATP-dependent luminescence directly correlates with viable cell mass. Calculate the "Hypoxia Shift Factor" (Normoxia IC

    
     / Hypoxia IC
    
    
    
    ).

References

  • Title: 3-Amino-2-methylbenzenesulfonamide (Pazopanib Impurities) Source: Pharmaffiliates Reference Standards URL: [Link]

  • Title: Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comprehensive Guide: Elemental Analysis &amp; Characterization of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Topic: Elemental Analysis and Characterization of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis and Characterization of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2) is a critical aniline scaffold employed in the synthesis of sulfonamide-based antimicrobials and kinase inhibitors.[1] Its unique substitution pattern—featuring a sterically crowded 2-methyl group and a lipophilic N,N-dimethylsulfonoyl moiety—presents specific characterization challenges compared to primary sulfonamides.[1]

This guide objectively compares the performance of three primary characterization methodologies: Classical Combustion Analysis (EA) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .[1] We evaluate these alternatives based on precision, sample requirements, and their ability to detect specific impurity profiles common to this scaffold.

Chemical Profile & Theoretical Baseline

Before selecting an analytical workflow, the theoretical baseline must be established.[1] The presence of the N,N-dimethyl group significantly alters the solubility and proton environment compared to the unsubstituted analog, 3-amino-benzenesulfonamide.[1]

PropertySpecification
IUPAC Name 3-amino-N,N,2-trimethylbenzene-1-sulfonamide
Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
Appearance Off-white to pale yellow powder
Melting Point 118–122 °C
Solubility High: DMSO, DMF, DCM; Low: Water, Hexane

Theoretical Elemental Composition (w/w%):

  • Carbon (C): 50.45%

  • Hydrogen (H): 6.59%

  • Nitrogen (N): 13.07%

  • Sulfur (S): 14.96%

Comparative Analysis of Characterization Methodologies

This section compares the "performance" of analytical techniques in validating the identity and purity of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

Method A: Classical Combustion Analysis (CHN/S)

The Gold Standard for Bulk Purity

Mechanism: High-temperature combustion (900°C+) in an oxygen-rich environment, converting the sample into CO₂, H₂O, N₂, and SO₂, separated by gas chromatography.[1]

  • Pros: The only method that directly validates bulk purity and elemental ratio.[1] Essential for establishing new Reference Standards.

  • Cons: Destructive; requires large sample mass (2–5 mg); sensitive to trapped solvent (e.g., water/EtOAc) which skews %C results.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)

The Modern High-Throughput Alternative[1]

Mechanism: Electrospray Ionization (ESI) coupled with Q-TOF or Orbitrap detection.[1]

  • Pros: Extremely sensitive (<0.1 mg needed); confirms molecular formula with <5 ppm error; detects trace impurities.[1]

  • Cons: Does not quantify bulk purity (a 90% pure sample can give a perfect mass spec); ionization suppression can hide salts.[1]

Method C: Quantitative NMR (qNMR)

The Versatile Alternative

Mechanism: 1H NMR using an internal standard (e.g., Maleic Acid or TCNB) to integrate target signals against a known molarity.[1]

  • Pros: Non-destructive; provides both structural identity and quantitative purity; distinguishes between structural isomers.[1]

  • Cons: Requires precise weighing; solvent signals (DMSO/Water) can overlap with the analyte's aliphatic region.[1]

Performance Comparison Matrix
FeatureCombustion Analysis (EA) HRMS (ESI-TOF) qNMR (400 MHz+)
Primary Utility Bulk Purity ValidationFormula ConfirmationPurity & Structure
Precision ±0.4% (Absolute)< 5 ppm (Mass error)±1.0% (Relative)
Sample Req. > 2.0 mg (Destructive)< 0.1 mg (Non-destructive)~5–10 mg (Recoverable)
Throughput Low (Slow turnaround)High (Rapid)Medium
Cost per Run HighMediumLow (if in-house)
Best For Regulatory Filing / COA Reaction Monitoring Potency Assay

Detailed Experimental Protocols

Protocol 1: Preparation for Elemental Analysis (Critical Step)

Causality: Aniline derivatives are often hygroscopic.[1] Failure to remove occluded solvents is the #1 cause of EA failure for this compound class.[1]

  • Recrystallization: Dissolve crude 3-amino-N,N,2-trimethylbenzene-1-sulfonamide in minimal hot Ethanol. Cool slowly to 4°C. Filter and wash with cold hexanes.[1]

  • Vacuum Drying: Place the recrystallized solid in a vacuum oven at 45°C (well below the MP of 118°C) for 12 hours.

    • Note: Use a P₂O₅ trap to ensure moisture removal.[1]

  • Weighing: Weigh 2.0–2.5 mg into a tin capsule using a microbalance (precision ±0.001 mg). Fold the capsule air-tight immediately to prevent moisture re-absorption.[1]

Protocol 2: Structural Validation via 1H NMR

Causality: The 2-methyl group exerts steric pressure, potentially broadening the amide or amine signals.[1] DMSO-d₆ is selected over CDCl₃ to ensure sharp peaks for the exchangeable protons.[1]

  • Solvent Selection: Use DMSO-d₆ (99.8% D).[1]

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL solvent. Vortex until clear.

  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 sec (Standard) or 10.0 sec (for qNMR).

    • Scans: 16 (Standard) or 64 (High S/N).

  • Expected Shifts (δ ppm):

    • 6.8–7.2: Aromatic protons (m, 3H).[1]

    • 5.2–5.5: -NH₂ (s, broad, 2H, exchangeable).[1]

    • 2.65: -N(CH₃)₂ (s, 6H).[1] Distinctive for this analog.

    • 2.30: Ar-CH₃ (s, 3H).

Functional Performance vs. Alternatives

When used as a building block, how does 3-amino-N,N,2-trimethylbenzene-1-sulfonamide compare to its alternatives?

  • Vs. 3-Amino-benzenesulfonamide (Unsubstituted):

    • Solubility: The N,N-dimethyl and 2-methyl groups significantly increase lipophilicity (LogP ~1.3 vs 0.3).[1] This makes the trimethyl variant superior for reactions in DCM or THF but harder to dissolve in aqueous buffers.[1]

    • Stability: The tertiary sulfonamide (-SO₂NMe₂) is chemically robust and resistant to hydrolysis under basic conditions, unlike primary sulfonamides which can ionize.[1]

Characterization Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound based on the stage of development.

CharacterizationWorkflow Start Crude Synthesis Product TLC Initial Purity Check (TLC / LC-MS) Start->TLC Purification Purification (Recrystallization/Column) TLC->Purification If <95% Decision Intended Use? Purification->Decision Route_QC Rapid QC / Screening Decision->Route_QC Internal Use Route_Pub Publication / Reference Std Decision->Route_Pub External/Reg Method_NMR 1H NMR (DMSO-d6) Confirm Structure Route_QC->Method_NMR Method_HRMS HRMS (ESI) Confirm Formula Route_QC->Method_HRMS Route_Pub->Method_NMR Route_Pub->Method_HRMS Method_EA Combustion Analysis Confirm Bulk Purity Route_Pub->Method_EA Required Valid Validated Compound Method_NMR->Valid Method_HRMS->Valid Method_EA->Valid

Figure 1: Decision tree for analytical characterization based on the intended application of the sulfonamide scaffold.

References

  • Sigma-Aldrich. "3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Specification." Merck KGaA.[1] Accessed 2024.[1][2][3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 235520, 3-amino-N,N-dimethylbenzene-1-sulfonamide."[1] PubChem. Accessed 2024.[1][2][3] Link

  • Qadir, M. A., et al. "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides."[1][2] BioMed Research International, vol. 2015.[1][2] Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240.[1] Link

Sources

Validation

QC protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide batches

Advanced QC Protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide: A Comparative Guide Executive Summary: Beyond Generic Analysis In the synthesis of high-value pharmaceutical intermediates, 3-amino-N,N,2-trimethylb...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced QC Protocols for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide: A Comparative Guide

Executive Summary: Beyond Generic Analysis

In the synthesis of high-value pharmaceutical intermediates, 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2) serves as a critical scaffold for sulfonamide-based kinase inhibitors and carbonic anhydrase modulators. However, standard "Certificate of Analysis" (CoA) protocols often fail to detect specific regioisomeric impurities and genotoxic precursors inherent to its synthesis.

This guide compares two distinct Quality Control (QC) strategies:

  • Protocol A (Standard): The generic industry baseline (Isocratic HPLC-UV).

  • Protocol B (Advanced): The recommended stability-indicating method (Gradient UPLC-MS/PDA).

Key Finding: While Protocol A is sufficient for crude raw material identification, only Protocol B provides the specificity required for GMP-grade drug substance manufacturing, particularly in resolving the critical 5-amino regioisomer and trace nitro-precursors .

Critical Quality Attributes (CQAs) & Impurity Profiling

To understand why advanced QC is necessary, we must analyze the synthetic pathway and its associated risks.

The Synthesis-Impurity Map: The most common route involves the chlorosulfonation of 2-methylaniline (or nitration of 2-methylbenzenesulfonyl chloride), followed by amination with dimethylamine and subsequent reduction.

SynthesisImpurityMap Start Starting Material: 2-Methyl-benzenesulfonyl chloride Nitration Step 1: Nitration Start->Nitration Isomer3 Intermediate A (Major): 3-Nitro-2-methyl-SO2Cl Nitration->Isomer3 Major (60-80%) Isomer5 Impurity 1 (Regioisomer): 5-Nitro-2-methyl-SO2Cl Nitration->Isomer5 Minor (20-40%) Amination Step 2: Amination (Dimethylamine) Isomer3->Amination Isomer5->Amination Product FINAL PRODUCT: 3-amino-N,N,2-trimethyl... Isomer5->Product Co-eluting Isomer NitroInt Nitro-Intermediate: 3-Nitro-N,N,2-trimethyl... Amination->NitroInt Reduction Step 3: Reduction (H2/Pd or Fe/HCl) NitroInt->Reduction NitroImp Impurity 2 (Genotoxic): Residual Nitro Precursor Reduction->NitroImp Incomplete Rxn Reduction->Product

Figure 1: Synthetic pathway highlighting the origin of critical regioisomeric and genotoxic impurities.

Comparative Analysis: Standard vs. Advanced Protocols

The following table contrasts the performance of a generic industry method against the optimized protocol developed for high-stringency applications.

FeatureProtocol A (Standard / Generic)Protocol B (Advanced / Recommended)
Technique HPLC-UV (Isocratic)UPLC-MS/PDA (Gradient)
Column C18 (Standard ODS), 5µmPhenyl-Hexyl or C18 (Sub-2µm)
Mobile Phase Water/Acetonitrile (60:40)0.1% Formic Acid / Methanol (Gradient)
Detection UV at 254 nmUV 220 nm + ESI-MS (Positive Mode)
Regioisomer Resolution Poor (< 1.5) . 3-amino and 5-amino isomers often co-elute due to similar hydrophobicity.Excellent (> 2.0) . Phenyl-Hexyl phase exploits

differences between isomers.
Genotoxin Detection Low Sensitivity. Nitro-precursors may be masked by the solvent front or baseline noise.High Sensitivity.[1][2] MS detection (SIM mode) tracks specific mass shifts (+30 Da for Nitro).
Run Time 15-20 minutes6-8 minutes
Suitability Raw Material ID only.GMP Release / Drug Substance QC.

Detailed Experimental Protocols

Protocol B: Advanced Stability-Indicating Method

Use this protocol for final batch release and stability testing.

1. Instrumentation & Conditions:

  • System: UHPLC coupled with Single Quadrupole or Q-TOF MS.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

    • Why Phenyl-Hexyl? It provides superior selectivity for aromatic positional isomers compared to standard C18 chains.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

2. Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile here for better protic solvent selectivity with sulfonamides.

3. Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
5.0595Linear Ramp
6.5595Wash
6.6955Re-equilibration
8.0955End

4. Detection Parameters:

  • PDA: 210–400 nm (Extract at 220 nm for amide/sulfonamide bonds).

  • MS (ESI+):

    • Target Mass [M+H]+: 229.1 m/z (Product).

    • Nitro-Precursor [M+H]+: 259.1 m/z (Critical Impurity).

    • Des-methyl Impurity [M+H]+: 215.1 m/z .

Data Interpretation & Acceptance Criteria

When reviewing data from Protocol B , apply the following logic to validate batch quality:

  • System Suitability:

    • Tailing Factor (Product Peak): 0.8 – 1.2.

    • Resolution (Product vs. Nearest Impurity): > 2.0.

  • Impurity Limits (Suggested for Research Grade):

    • Total Purity: ≥ 98.0% (by Area).

    • Single Max Impurity: ≤ 0.5%.

    • Nitro-Precursor (Genotoxic): Absent by UV; confirm < 10 ppm by MS if used for GMP.

  • Regioisomer Check:

    • Look for a "shoulder" or small peak eluting immediately before the main peak. The 5-amino isomer is slightly more polar and typically elutes earlier on Phenyl-Hexyl phases.

References

  • BenchChem. (2025). High-Performance Liquid Chromatography for Purity Analysis of 4-(1-Aminoethyl)benzenesulfonamide. Retrieved from

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Product Information. Retrieved from

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Amino Benzene Sulphonamides. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

3-amino-N,N,2-trimethylbenzene-1-sulfonamide proper disposal procedures

Topic: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and EHS Officers[1] Executive Summary: The "Cradle-to-Grave" Cust...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and EHS Officers[1]

Executive Summary: The "Cradle-to-Grave" Custody

As researchers, we often focus intensely on the synthesis and application of a molecule, treating disposal as an administrative afterthought. However, for functionalized aromatic amines like 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 10311-37-2), disposal is not merely about compliance—it is a critical safety operation.[1]

This compound presents a dual-hazard profile: the aromatic amine moiety poses toxicity and sensitization risks, while the sulfonamide backbone introduces sulfur-based combustion byproducts (SOx) that dictate specific incineration parameters.[1]

This guide moves beyond generic "hazardous waste" labeling.[2][3] It provides a scientifically grounded, step-by-step protocol for the segregation, packaging, and destruction of this specific chemical, ensuring your laboratory maintains the highest standard of Environmental, Health, and Safety (EHS) integrity.[1]

Chemical Profile & Hazard Classification

Before initiating disposal, you must understand why this chemical is regulated. Its structure dictates its waste stream compatibility.

PropertyDataDisposal Implication
CAS Number 10311-37-2Unique identifier for waste manifests.[1]
Molecular Formula C₉H₁₄N₂O₂SContains Sulfur and Nitrogen ; requires scrubbed incineration.
Physical State Solid (Powder)Dust control is critical during transfer.
Acidity/Basicity Basic (Amine)Do NOT mix with strong acids or oxidizing agents in waste streams.[2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[4] Irritant)Requires full PPE; classified as Toxic/Irritant waste.

Pre-Disposal Handling & Segregation

The Golden Rule: Never mix incompatible waste streams. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is an organic base.[1][5] Mixing it with acidic waste streams (e.g., acid chlorides, concentrated H₂SO₄) can generate heat or toxic fumes.

Step 2.1: Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (solid handling) or fume hood (liquid handling).

  • Skin: Nitrile gloves (double-gloved recommended; 0.11 mm thickness minimum).[1]

  • Eyes: Chemical splash goggles (safety glasses are insufficient for powders).

Step 2.2: Waste Stream Segregation

Segregate this compound into Non-Halogenated Organic Waste unless it has been dissolved in halogenated solvents (e.g., DCM, Chloroform).

  • Compatible Streams: Acetone, Methanol, Ethyl Acetate, Toluene.

  • Incompatible Streams: Nitric Acid, Peroxides, Chromic Acid.

Detailed Disposal Protocols

Scenario A: Solid Waste (Excess Reagent/Expired Lots)

Target: Pure powder or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer: Perform all transfers inside a chemical fume hood to contain dust.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic/Irritant"[1]

    • Chemical Name: Write out the full name (3-amino-N,N,2-trimethylbenzene-1-sulfonamide). Do not use abbreviations or structure drawings alone.

    • Constituents: "95%+ Organic Solid, Sulfur-containing."[1]

  • Disposal Path: High-Temperature Incineration. The facility must be equipped with scrubbers to capture Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).

Scenario B: Liquid Waste (Mother Liquors/Eluents)

Target: Reaction mixtures or flash chromatography fractions.

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform: Classify as Halogenated Solvent Waste .[6]

    • If dissolved in MeOH/EtOAc/DMF: Classify as Non-Halogenated Organic Waste .

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-10). If acidic, neutralize slowly with Sodium Bicarbonate before sealing to prevent pressure buildup.

  • Container: HDPE or Fluorinated HDPE carboy. Cap tightly.

  • Secondary Containment: Store the carboy in a polyethylene tray to capture leaks.

Scenario C: Trace Residue (Glassware Decontamination)

Target: Flasks, spatulas, and weigh boats.

Do not wash directly into the sink.

  • Solvent Rinse: Rinse glassware 3x with Acetone or Ethanol.

  • Collection: Pour the rinsate into the Liquid Waste (Non-Halogenated) container.

  • Final Wash: Once visible residue is removed, wash glassware with detergent and water in the sink.

Visualization: Waste Decision Logic

The following diagram illustrates the decision-making process for classifying waste containing 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

WasteDisposal Start Start: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder/Filter Cake Liquid Liquid (Solution) StateCheck->Liquid Mother Liquor/Rinsate BinSolid Bin: Solid Hazardous Waste (Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform)? SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone)? SolventCheck->NonHalogenated No BinHalo Bin: Halogenated Solvent Waste Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Solvent Waste NonHalogenated->BinNonHalo Destruction Final Destruction: High-Temp Incineration w/ Scrubbers BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Waste stream classification logic ensuring proper segregation for incineration.

Emergency Procedures (Spill Response)

In the event of a spill, speed and containment are paramount.[3][7]

  • Evacuate & Assess: Clear the immediate area. If the spill is >100g or outside a fume hood, evacuate the lab.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Containment (Solid):

    • Gently cover the spill with wet paper towels (to prevent dust).

    • Scoop material into a waste container using a plastic spatula.

    • Do not use a vacuum (unless explosion-proof and HEPA-filtered).[1]

  • Containment (Liquid):

    • Surround with absorbent pillows or vermiculite.

    • Absorb and transfer to a solid waste container.[3][4]

  • Decontamination: Scrub the surface with a mild detergent solution. Collect all cleaning materials as hazardous waste.

Regulatory Compliance (US & EU)

  • United States (RCRA):

    • While not explicitly P-listed or U-listed, this chemical meets the criteria for Characteristic Waste due to toxicity.[1]

    • Generator Status: Ensure your facility tracks the weight of this waste toward your monthly generation status (CESQG, SQG, or LQG).

  • European Union (REACH/CLP):

    • Classified under EWC (European Waste Code) 07 01 04* (other organic solvents, washing liquids and mother liquors) or 16 05 06* (laboratory chemicals consisting of or containing hazardous substances).

    • Must be disposed of via a certified hazardous waste contractor.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (40 CFR Part 261). Retrieved from [Link][1]

  • PubChem. Compound Summary: 3-amino-N,N,2-trimethylbenzene-1-sulfonamide (CAS 10311-37-2).[1][5] National Library of Medicine. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-amino-N,N,2-trimethylbenzene-1-sulfonamide

As a Senior Application Scientist, I approach chemical handling not as a rigid compliance checklist, but as a dynamic system of risk mitigation governed by physicochemical properties. When working with 3-amino-N,N,2-trim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid compliance checklist, but as a dynamic system of risk mitigation governed by physicochemical properties. When working with 3-amino-N,N,2-trimethylbenzene-1-sulfonamide , understanding the "why" behind our safety protocols is just as critical as the "how."

This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing operational workflows for this specific sulfonamide derivative.

Physicochemical Profile & Hazard Causality

To design an effective PPE matrix, we must first analyze the chemical's physical state and hazard classifications. 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is a solid powder at room temperature, which dictates that our primary exposure vector is not vapor, but airborne particulates and direct dermal contact.

Table 1: Quantitative Hazard and Property Matrix

Property / HazardValue / DesignationOperational Implication & Causality
CAS Number 10311-37-2Unique identifier for tracking Safety Data Sheets (SDS) and disposal manifests[1].
Physical Form Solid (Powder)High risk of aerosolization during spatulation or transfer.
Melting Point 118–122 °CStable at room temperature; negligible vapor pressure means vapor-cartridge respirators are unnecessary.
H302 Harmful if swallowedMandates rigorous glove hygiene and prohibits food/drink in the operational zone.
H315 / H319 Skin / Serious eye irritationNecessitates chemical-resistant dermal barriers and unvented/indirect-vented splash goggles.
H335 May cause respiratory irritationPrecludes open-bench handling; requires engineering controls (fume hood) and particulate PPE.

Causality-Driven PPE Selection Matrix

Based on guidelines from the Occupational Safety and Health Administration (OSHA) and NIOSH, handling this compound outside of a closed system requires a modified Level C protection ensemble[2][3]. Every piece of equipment below is selected to break a specific chain of exposure.

Table 2: Quantitative PPE Specifications

PPE ComponentSpecification & StandardQuantitative MetricScientific Rationale
Gloves 100% Nitrile (Double-gloved)Thickness:

0.12 mm (inner),

0.15 mm (outer)
Nitrile provides excellent resistance to solid organic amines. Double gloving ensures the inner barrier remains sterile if the outer glove is contaminated[2].
Respirator N95 or P100 Particulate95% to 99.97% filtration efficiencyBecause the vapor pressure is low, the threat is purely particulate (H335). A P100 filter captures airborne dust generated during weighing[2].
Eye Protection Indirect Vented GogglesANSI Z87.1 (D3 Rating)Standard safety glasses leave gaps. Indirect venting prevents fine powder from settling into the ocular cavity, mitigating H319 risks[4].
Body Armor Flame-Resistant (FR) Coat100% Cotton or NomexSynthetic blends generate static electricity, causing fine powders to adhere to the fabric. Cotton/Nomex neutralizes this static risk[4].

Operational Workflows: Step-by-Step Methodologies

A protocol is only effective if it is a self-validating system. The following workflows incorporate built-in checks to ensure safety at every step.

Protocol 1: Safe Weighing and Solution Preparation

Self-Validation Check: Before beginning, verify that the fume hood's continuous flow monitor reads


 100 feet per minute (fpm).
  • Preparation: Don standard PPE (FR lab coat, chemical goggles, inner nitrile gloves). If weighing must occur outside a localized exhaust system, don a fitted N95/P100 respirator.

  • Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with an anti-static wipe. Causality: Fine sulfonamide powders are highly prone to electrostatic dispersion.

  • Secondary Containment: Place the primary receiving vessel (e.g., volumetric flask) inside a secondary tray to catch micro-spills.

  • Transfer: Don the outer pair of nitrile gloves. Using a grounded stainless-steel spatula, slowly transfer the 3-amino-N,N,2-trimethylbenzene-1-sulfonamide.

  • Decontamination: Once the vessel is sealed, wipe its exterior with a solvent-dampened wipe (e.g., 70% ethanol) before removing it from the hood.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap residual particulates. Dispose of them immediately in a solid hazardous waste bin.

Protocol 2: Minor Spill Response (< 50g) & Disposal Plan

According to NIOSH and NIH guidelines, powder spills must be contained immediately using wet methods to prevent tracking and aerosolization[4][5].

  • Assessment & Isolation: Confirm the spill is minor (< 50g) and localized. Restrict access to the immediate area[6].

  • PPE Upgrade: Ensure respiratory protection (N95/P100) and double gloves are worn before approaching the spill[4].

  • Dampening (Critical Step): Do not dry-sweep the powder, as this generates a massive aerosol plume. Lightly mist the spilled powder with a compatible solvent (e.g., water or 70% ethanol) to bind the particulates[5].

  • Collection: Use disposable absorbent pads to scoop the dampened powder. Work from the perimeter toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface with a laboratory detergent solution, followed by a water rinse, to remove microscopic chemical residue[4].

  • Disposal: Place all contaminated pads, wipes, and outer gloves into a heavy-duty polyethylene bag. Seal, label as "Hazardous Solid Waste - Sulfonamide Derivatives," and transfer to the facility's central hazardous waste accumulation area[4].

Logical Workflow Visualization

The following diagram maps the decision-making process for spill response, ensuring immediate and appropriate action based on spill volume.

SpillResponse Start Spill Detected (Powder) Assess Assess Spill Size Start->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major PPE Don Upgraded PPE (N95, Double Nitrile) Minor->PPE Evacuate Evacuate Lab Major->Evacuate Contain Dampen Powder (Prevent Aerosols) PPE->Contain Decon Wipe & Decontaminate (Detergent/Water) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose CallEHS Contact EHS/Hazmat Evacuate->CallEHS

Logical workflow for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide spill response and containment.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section VIII: Chapter 1 - Chemical Protective Clothing." United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Control Guidance Sheet 404: Spill Containment and Cleanup." The National Institute for Occupational Safety and Health. Available at: [Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." Office of Research Services (ORS). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N,N,2-trimethylbenzene-1-sulfonamide
Reactant of Route 2
3-amino-N,N,2-trimethylbenzene-1-sulfonamide
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